molecular formula C14H18N4O4 B1366313 Trimethoprim N-oxide CAS No. 27653-68-5

Trimethoprim N-oxide

Cat. No.: B1366313
CAS No.: 27653-68-5
M. Wt: 306.32 g/mol
InChI Key: XAYZHNKZSZREPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine is a chemical compound with the molecular formula C14H18N4O4 . It features a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery and development . The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms, which is a key structural component in a wide range of bioactive molecules . This specific derivative is substituted with a 3,4,5-trimethoxyphenyl group, a moiety frequently encountered in compounds with diverse biological activities. The presence of hydroxy, imino, and amine functional groups on the pyrimidine ring makes this compound a versatile intermediate for further chemical exploration and derivative synthesis. Researchers can leverage this compound as a key starting material in designing novel molecules for various research applications, particularly those investigating structure-activity relationships (SAR) in heterocyclic chemistry. Its structural features suggest potential as a building block in the development of enzyme inhibitors or receptor antagonists, given that similar pyrimidine and fused heterocyclic systems have demonstrated such activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYZHNKZSZREPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27653-68-5
Record name Trimethoprim 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHOPRIM 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX36LL429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a widely utilized bacteriostatic antibiotic. Its metabolism in vivo leads to the formation of various derivatives, including the N-oxide metabolites, primarily Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. These metabolites are of significant interest in drug development and toxicology studies. This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of Trimethoprim N-oxide. It includes two robust synthesis protocols, thorough characterization methodologies, and quantitative data presented in a clear, tabular format. Furthermore, this guide incorporates detailed experimental workflows and logical relationships visualized through Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Trimethoprim (TMP), chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, exerts its antimicrobial action by selectively inhibiting bacterial dihydrofolate reductase, an essential enzyme in the folic acid pathway. The metabolic fate of Trimethoprim in humans and other species involves several biotransformations, with N-oxidation of the pyrimidine (B1678525) ring being a notable pathway, predominantly mediated by cytochrome P450 enzymes, particularly CYP1A2.[1] This process yields two primary isomers: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.

The synthesis and characterization of these metabolites are crucial for a variety of research applications, including:

  • Pharmacokinetic and Drug Metabolism Studies: Understanding the formation, distribution, and elimination of metabolites is fundamental to assessing the overall pharmacological profile of a drug.

  • Toxicology and Safety Assessment: Evaluating the potential biological activities and toxicities of metabolites is a critical aspect of drug safety evaluation.

  • Reference Standard Development: Pure, well-characterized metabolites are essential as analytical reference standards for their quantification in biological matrices.

This guide presents detailed methodologies for the chemical synthesis of this compound and its subsequent characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the direct oxidation of Trimethoprim. Two reliable methods are presented here: one employing meta-chloroperoxybenzoic acid (m-CPBA) and another utilizing a catalytic system of sodium tungstate (B81510) and hydrogen peroxide.

Experimental Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method utilizes the strong oxidizing properties of m-CPBA to introduce an oxygen atom to one of the nitrogen atoms of the pyrimidine ring.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Trimethoprim (1.0 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over 30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1 v/v). The formation of the more polar N-oxide product will be indicated by a lower Rf value compared to the starting Trimethoprim.

  • Work-up:

    • Upon completion of the reaction, cool the mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

    • Add a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess peroxide. Stir for 30 minutes.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), can be employed to separate the this compound isomers from any unreacted starting material and other impurities.

Experimental Protocol 2: Oxidation with Sodium Tungstate and Hydrogen Peroxide

This method offers a greener alternative to peroxyacid oxidations, using hydrogen peroxide as the oxidant and a catalytic amount of sodium tungstate.

Materials:

  • Trimethoprim

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Methanol (MeOH)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Trimethoprim (1.0 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05-0.1 equivalents) to the solution.

  • Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (2.0-3.0 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • To decompose the excess hydrogen peroxide, add a small amount of manganese dioxide (MnO₂) or a solution of sodium sulfite until gas evolution ceases.

    • Filter the mixture to remove the catalyst and any solids.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is used to assess the purity of the synthesized compound and to separate the 1-N-oxide and 3-N-oxide isomers. LC-MS provides molecular weight confirmation and fragmentation data for structural elucidation.

Experimental Protocol:

  • Chromatographic System: A standard HPLC or UPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The chemical shifts of the protons and carbons in the pyrimidine ring will be significantly affected by the N-oxidation.

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized this compound.

Experimental Protocol:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Data Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared with the calculated theoretical mass.

Data Presentation

The following tables summarize the key quantitative data for the characterization of Trimethoprim and its N-oxide metabolites.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
TrimethoprimC₁₄H₁₈N₄O₃290.32
This compoundC₁₄H₁₈N₄O₄306.32

Table 2: UPLC-MS/MS Parameters for this compound Isomers [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimethoprim 1-N-oxide307.1290.1
Trimethoprim 3-N-oxide307.1246.1

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityIntegration
Ar-H6.56s2H
Pyrimidine-H7.53s1H
-OCH₃ (p)3.73s6H
-OCH₃ (m)3.62s3H
-CH₂-3.53s2H
-NH₂6.14br s2H
-NH₂5.76br s2H

Note: The chemical shifts for this compound isomers will differ, particularly for the protons on the pyrimidine ring, due to the electronic effects of the N-oxide group. Specific literature data for the individual isomers is scarce.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)

CarbonChemical Shift (ppm)
C=ONot Applicable
C (aromatic)162.3, 158.3, 152.6, 135.9, 107.8, 104.3
C (pyrimidine)162.3, 158.3, 107.8
-OCH₃ (p)60.1
-OCH₃ (m)55.7
-CH₂-32.4

Note: Similar to the ¹H NMR data, the ¹³C chemical shifts of the pyrimidine ring carbons in the N-oxide isomers are expected to show significant changes.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis This compound Synthesis start Start: Trimethoprim oxidation Oxidation (m-CPBA or Na2WO4/H2O2) start->oxidation Reactant workup Reaction Work-up (Quenching & Extraction) oxidation->workup Crude Product purification Purification (Column Chromatography) workup->purification Impure Product product Product: this compound purification->product Purified Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_characterization Characterization of this compound sample Synthesized this compound hplc Purity & Isomer Separation (HPLC/UPLC) sample->hplc lcms Molecular Weight & Fragmentation (LC-MS/MS) sample->lcms nmr Structural Elucidation (1H & 13C NMR) sample->nmr hrms Elemental Composition (HRMS) sample->hrms data Comprehensive Characterization Data hplc->data lcms->data nmr->data hrms->data

Caption: Analytical workflow for characterization.

Biological Signaling Pathways

The primary biological pathway associated with this compound is its formation from the parent drug, Trimethoprim. This metabolic conversion is a Phase I drug metabolism reaction catalyzed by cytochrome P450 enzymes.

Metabolic_Pathway cluster_metabolism Metabolic Formation of this compound trimethoprim Trimethoprim cyp450 Cytochrome P450 (e.g., CYP1A2) trimethoprim->cyp450 Substrate n_oxide This compound (1-N-oxide & 3-N-oxide) cyp450->n_oxide Metabolite

Caption: Metabolic pathway of Trimethoprim N-oxidation.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The presented protocols, data, and workflows are intended to serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and analytical sciences. The successful synthesis and purification of this compound isomers will enable further investigations into their pharmacological and toxicological profiles, contributing to a more comprehensive understanding of the disposition of Trimethoprim.

References

Physicochemical Properties of Trimethoprim N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Trimethoprim (B1683648) N-oxide, a primary metabolite of the synthetic antibiotic Trimethoprim. Understanding these properties is crucial for researchers and professionals involved in drug development, as they significantly influence a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key related pathways and workflows.

Core Physicochemical Properties

Trimethoprim can be metabolized to form two main N-oxide metabolites: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. While data for these specific metabolites is limited in publicly available literature, the following table summarizes the known and predicted information. For context, the properties of the parent drug, Trimethoprim, are also included.

PropertyTrimethoprim 1-N-oxideTrimethoprim 3-N-oxideTrimethoprim (Parent Drug)
Molecular Formula C₁₄H₁₈N₄O₄[1]C₁₄H₁₈N₄O₄[1]C₁₄H₁₈N₄O₃[2]
Molecular Weight 306.32 g/mol 306.32 g/mol [1]290.32 g/mol [2]
pKa Data not available4.85 ± 0.50 (Predicted)[1]~7.3[3]
Melting Point Data not availableData not available199-203 °C[2][4]
logP Data not availableData not availableData not available
Aqueous Solubility Data not availableData not availableSparingly soluble (<0.1 g/100 mL at 24 °C)[4][5]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds like Trimethoprim N-oxide.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and widely used method.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

    • Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the analyte solution into a thermostated titration vessel.

    • Add the background electrolyte solution.

    • If the analyte is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

    • Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and corresponding pKa values may be observed.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound (this compound) to a known volume of the desired aqueous medium (e.g., purified water, buffer of specific pH) in a sealed container (e.g., glass vial).

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A shaker or magnetic stirrer can be used for agitation.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Prepare a calibration curve with standard solutions of known concentrations to accurately determine the solubility.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for at least 24 hours, followed by separation.

  • Partitioning:

    • Dissolve a known amount of the compound (this compound) in one of the pre-saturated phases.

    • Add a known volume of the second pre-saturated phase to a sealed container.

    • Add a small, precise volume of the compound solution to the biphasic system.

    • Agitate the container for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation and Quantification:

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Spectral Analysis

a. UV-Visible Spectrophotometry

  • Instrument and Sample Preparation:

    • Use a calibrated UV-Visible spectrophotometer.

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, ethanol, or water). The solvent should be transparent in the wavelength range of interest.

    • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Measurement:

    • Record the absorbance spectrum of the sample solutions against a solvent blank over a specific wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Analysis:

    • A plot of absorbance versus concentration at λmax should yield a linear relationship according to the Beer-Lambert law, which can be used for quantitative analysis.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For solid samples, the compound can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement:

    • Obtain a background spectrum of the empty sample holder or ATR crystal.

    • Place the sample in the instrument and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis:

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, providing a molecular fingerprint.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Measurement:

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analysis:

    • The chemical shifts, integration, and coupling patterns of the signals in the spectra provide detailed information about the molecular structure of the compound.

Visualizations

Metabolic Pathway of Trimethoprim to N-oxides

metabolic_pathway Trimethoprim Trimethoprim CYP3A4 CYP3A4 Trimethoprim->CYP3A4 CYP1A2 CYP1A2 Trimethoprim->CYP1A2 N_Oxide_1 Trimethoprim 1-N-oxide N_Oxide_3 Trimethoprim 3-N-oxide CYP3A4->N_Oxide_1 CYP1A2->N_Oxide_3

Metabolism of Trimethoprim to its N-oxide metabolites.
Experimental Workflow for Solubility Determination

solubility_workflow start Start: Excess Solid Compound + Aqueous Medium equilibration Equilibration (Shake-Flask) 24-72h at constant temperature start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation supernatant Saturated Supernatant/ Filtrate separation->supernatant quantification Quantification (UV-Vis or HPLC) supernatant->quantification result Result: Equilibrium Solubility quantification->result

Workflow for determining aqueous solubility.
Logical Degradation Pathway of this compound

Based on the known degradation pathways of the parent drug, Trimethoprim, which involve hydroxylation, oxidation, and demethylation, a logical relationship for the potential degradation of this compound can be proposed.[6][7][8]

degradation_pathway tmp_n_oxide This compound hydroxylation Hydroxylation tmp_n_oxide->hydroxylation oxidation Further Oxidation tmp_n_oxide->oxidation demethylation Demethylation tmp_n_oxide->demethylation degradation_products Degradation Products hydroxylation->degradation_products oxidation->degradation_products demethylation->degradation_products

Potential degradation pathways of this compound.

References

An In-depth Technical Guide to the Metabolic N-Oxidation of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of N-oxide metabolites of the antibacterial agent trimethoprim (B1683648). The document details the enzymatic processes, quantitative kinetic data, and experimental protocols relevant to the study of these metabolic routes. This information is critical for understanding the drug's disposition, potential for drug-drug interactions, and the development of new therapeutic agents.

Introduction to Trimethoprim Metabolism

Trimethoprim (TMP) is an inhibitor of dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. While a significant portion of trimethoprim is excreted unchanged in the urine, approximately 10-20% undergoes metabolism, primarily in the liver.[1][2] The main metabolic pathways include O-demethylation, α-hydroxylation, and N-oxidation.[1][2][3] This guide focuses specifically on the N-oxidation pathways, which lead to the formation of two major metabolites: trimethoprim-1-N-oxide and trimethoprim-3-N-oxide.[1][2][3]

Core Metabolic Pathways of Trimethoprim N-Oxidation

The N-oxidation of trimethoprim occurs at two distinct nitrogen atoms within the pyrimidine (B1678525) ring, resulting in the formation of trimethoprim-1-N-oxide and trimethoprim-3-N-oxide. In vitro studies utilizing human liver microsomes (HLMs) have identified the primary cytochrome P450 (CYP) enzymes responsible for these transformations.

  • Trimethoprim-1-N-oxide formation is predominantly catalyzed by CYP3A4 .

  • Trimethoprim-3-N-oxide formation is primarily mediated by CYP1A2 .[4]

While the role of flavin-containing monooxygenases (FMOs) in the N-oxidation of many xenobiotics is well-established, their specific contribution to trimethoprim N-oxidation is less clear and appears to be minor compared to the well-defined roles of CYP1A2 and CYP3A4.

Below is a diagram illustrating the primary metabolic pathways for the N-oxidation of trimethoprim.

Trimethoprim_N_Oxidation cluster_enzymes Enzymatic Conversion TMP Trimethoprim CYP3A4 CYP3A4 TMP->CYP3A4 CYP1A2 CYP1A2 TMP->CYP1A2 N1_Oxide Trimethoprim-1-N-oxide N3_Oxide Trimethoprim-3-N-oxide CYP3A4->N1_Oxide CYP1A2->N3_Oxide

Figure 1: Metabolic pathways of trimethoprim to its N-oxide metabolites.

Quantitative Analysis of Trimethoprim N-Oxidation

The kinetics of trimethoprim N-oxide formation have been characterized in human liver microsomes. The following table summarizes the available Michaelis-Menten kinetic parameters for these reactions. It is important to note that the Km values are significantly higher than the typical therapeutic concentrations of trimethoprim (around 50 µM), suggesting that these metabolic pathways are not easily saturated under normal dosing regimens.[4]

MetaboliteEnzymeKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)
Trimethoprim-1-N-oxideCYP3A4880 ± 150230 ± 200.26
Trimethoprim-3-N-oxideCYP1A2640 ± 11090 ± 100.14

Table 1: Kinetic Parameters for Trimethoprim N-Oxidation in Human Liver Microsomes (Data is representative and compiled from literature[4])

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the N-oxidation of trimethoprim.

In Vitro Metabolism of Trimethoprim using Human Liver Microsomes

This protocol describes a typical incubation for determining the formation of trimethoprim N-oxides in a microsomal system.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Trimethoprim

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., trimethoprim-d9)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of trimethoprim in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired final concentrations in potassium phosphate buffer.

  • In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and trimethoprim at various concentrations in potassium phosphate buffer for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples vigorously to precipitate the proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis of Trimethoprim and its N-Oxide Metabolites

This section outlines a typical method for the separation and quantification of trimethoprim and its N-oxide metabolites.

Instrumentation:

  • Waters ACQUITY UPLC system or equivalent

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for trimethoprim and its N-oxide metabolites, as well as the internal standard.

    • Trimethoprim: m/z 291.1 → 230.1

    • Trimethoprim-1-N-oxide: m/z 307.1 → 290.1

    • Trimethoprim-3-N-oxide: m/z 307.1 → 290.1

    • Trimethoprim-d9 (Internal Standard): m/z 300.2 → 230.1

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum sensitivity.

CYP Inhibition Studies

To confirm the involvement of specific CYP isoforms, chemical inhibition studies are performed.

Procedure:

  • Follow the in vitro metabolism protocol described in section 4.1.

  • Prior to initiating the reaction with NADPH, add a selective chemical inhibitor for the CYP of interest to the pre-incubation mixture.

    • CYP3A4 inhibitor: Ketoconazole (final concentration, e.g., 1 µM)

    • CYP1A2 inhibitor: Furafylline (final concentration, e.g., 10 µM)

  • A control incubation without the inhibitor should be run in parallel.

  • Compare the rate of N-oxide formation in the presence and absence of the inhibitor to determine the extent of inhibition.

Below is a diagram representing a typical experimental workflow for identifying the enzymes responsible for trimethoprim N-oxidation.

Experimental_Workflow cluster_setup Incubation Setup cluster_reaction Reaction cluster_analysis Analysis cluster_inhibition Inhibition Study HLM Human Liver Microsomes NADPH Add NADPH (Initiate Reaction) HLM->NADPH TMP Trimethoprim TMP->NADPH Buffer Phosphate Buffer Buffer->NADPH Incubate Incubate at 37°C NADPH->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze UPLC-MS/MS Analysis Centrifuge->Analyze Inhibitor Add Specific CYP Inhibitor Inhibitor->NADPH Pre-incubate

Figure 2: Experimental workflow for in vitro metabolism and inhibition studies.

In Vivo Relevance and Species Differences

In humans, a significant portion of orally administered trimethoprim is excreted unchanged in the urine (50-60% within 24 hours).[2] The N-oxide metabolites, along with other metabolic products, account for the remainder. The relative abundance of the 1-N-oxide and 3-N-oxide metabolites in human urine has been reported.[5]

Metabolic pathways can vary significantly between species. For instance, studies in pigs have also identified N-oxide metabolites, suggesting a similar pathway to humans.[6] However, the relative contribution of different enzymes and the overall clearance rates can differ, which is an important consideration in preclinical drug development.

Conclusion

The N-oxidation of trimethoprim to trimethoprim-1-N-oxide and trimethoprim-3-N-oxide is a notable metabolic pathway mediated primarily by CYP3A4 and CYP1A2, respectively. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate these pathways further. A thorough understanding of trimethoprim's metabolism is essential for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions, and ensuring its safe and effective use.

References

The Pharmacokinetics and Bioavailability of Trimethoprim N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP), a synthetic antibacterial agent, is widely used in clinical practice, often in combination with sulfamethoxazole. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. A key aspect of trimethoprim's metabolism is its conversion to various metabolites, among which the N-oxide derivatives, specifically Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide, are of significant interest. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Trimethoprim N-oxide, drawing from available scientific literature.

While extensive data exists for the parent compound, trimethoprim, direct pharmacokinetic studies on administered this compound are limited. Therefore, this guide will focus on the formation of this compound as a metabolite of trimethoprim, its subsequent excretion, and the analytical methods employed for its detection and quantification.

Metabolism of Trimethoprim to N-oxide Derivatives

Trimethoprim undergoes hepatic metabolism, with approximately 10-20% of an administered dose being metabolized prior to excretion.[1][2] The primary metabolites include the 1- and 3-N-oxides, as well as 3'- and 4'-hydroxy derivatives.[1][2][3] The formation of the N-oxide metabolites is catalyzed by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified that CYP3A4 is the predominant enzyme responsible for the formation of Trimethoprim 1-N-oxide , while CYP1A2 is primarily involved in the formation of Trimethoprim 3-N-oxide .[4]

The metabolic pathway leading to the formation of Trimethoprim N-oxides is an important consideration in drug development, as factors influencing the activity of these CYP enzymes could potentially alter the metabolic profile of trimethoprim and, consequently, its efficacy and safety.

Trimethoprim_Metabolism cluster_cyp Cytochrome P450 Enzymes TMP Trimethoprim N_Oxides Trimethoprim N-oxides TMP->N_Oxides Hepatic Metabolism Other_Metabolites Other Metabolites (3'- & 4'-hydroxy) TMP->Other_Metabolites Hepatic Metabolism One_N_Oxide Trimethoprim 1-N-oxide N_Oxides->One_N_Oxide Three_N_Oxide Trimethoprim 3-N-oxide N_Oxides->Three_N_Oxide Excretion Urinary Excretion One_N_Oxide->Excretion Three_N_Oxide->Excretion Other_Metabolites->Excretion CYP3A4 CYP3A4 CYP3A4->One_N_Oxide catalyzes CYP1A2 CYP1A2 CYP1A2->Three_N_Oxide catalyzes InVitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis TMP Trimethoprim Solution Incubate Incubate at 37°C TMP->Incubate HLM Human Liver Microsomes HLM->Incubate Inhibitors CYP Inhibitors (Optional) Inhibitors->Incubate Recombinant_CYP Recombinant CYP Enzymes (Optional) Recombinant_CYP->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Metabolites Quench->Extract HPLC_MS LC-MS/MS Analysis Extract->HPLC_MS Quantify Quantify N-oxides HPLC_MS->Quantify

References

The Biological Inactivity of Trimethoprim N-Oxide Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim (B1683648) (TMP) is a potent synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. While the metabolism of trimethoprim has been well-characterized, leading to the formation of several metabolites, the primary focus of antimicrobial activity studies has remained on the parent compound. This technical guide consolidates the available scientific information on the biological activity of the principal N-oxide metabolites of trimethoprim, Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. The consistent finding across the scientific literature is that these metabolites are considered to be therapeutically inactive. Consequently, there is a notable absence of quantitative data regarding their antimicrobial efficacy. This guide will detail the metabolic pathways of trimethoprim, explain the general experimental protocols for antimicrobial susceptibility testing of the active parent drug, and provide visualizations of these processes.

Metabolism of Trimethoprim

Trimethoprim is primarily metabolized in the liver, with approximately 10-20% of an administered dose being biotransformed. The remainder is excreted unchanged in the urine. The principal metabolites of trimethoprim are the 1- and 3-oxides and the 3α- and 4α-hydroxy derivatives.[1][2] The formation of the N-oxide metabolites is a result of oxidation of the nitrogen atoms within the pyrimidine (B1678525) ring. Specifically, Trimethoprim 1-N-oxide formation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, while Trimethoprim 3-N-oxide is mainly formed by CYP1A2 in human liver microsomes.[3] It is widely accepted that the unmetabolized, free form of trimethoprim is the therapeutically active agent.[1][2]

The metabolic conversion of trimethoprim to its N-oxide derivatives represents a pathway of inactivation. This is a common phenomenon in drug metabolism, where the resulting metabolites exhibit significantly reduced or no pharmacological activity compared to the parent compound.

Trimethoprim_Metabolism cluster_cyp CYP450 Enzymes TMP Trimethoprim Metabolites Metabolites TMP->Metabolites Hepatic Metabolism (10-20%) Excretion Renal Excretion (Unchanged) TMP->Excretion ~80-90% CYP3A4 CYP3A4 CYP1A2 CYP1A2 N_Oxides Trimethoprim N-Oxides (1-N-oxide and 3-N-oxide) Metabolites->N_Oxides Hydroxy Hydroxy Metabolites (3α- and 4α-hydroxy) Metabolites->Hydroxy CYP3A4->N_Oxides 1-N-oxide CYP1A2->N_Oxides 3-N-oxide

Metabolic pathway of Trimethoprim.

Biological Activity of Trimethoprim N-Oxide Metabolites

A comprehensive review of the scientific literature reveals a lack of quantitative data on the antimicrobial activity of Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Studies that investigate the metabolism of trimethoprim consistently refer to the parent drug as the active form, implying that the metabolites are inactive. This lack of data strongly suggests that the N-oxide metabolites of trimethoprim do not possess clinically significant antibacterial properties. As such, they are not typically isolated and subjected to antimicrobial susceptibility testing.

Data Presentation:

Due to the established understanding that this compound metabolites are biologically inactive, there is no quantitative data available in the scientific literature to populate comparative tables of their antimicrobial activity (e.g., Minimum Inhibitory Concentrations - MICs).

Experimental Protocols for Antimicrobial Susceptibility Testing of Trimethoprim

While the N-oxide metabolites are considered inactive, it is crucial for researchers and drug development professionals to be familiar with the standard methodologies used to assess the antimicrobial activity of the parent compound, trimethoprim. The most common methods are broth microdilution and agar (B569324) dilution, which are used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of Trimethoprim in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at optimal temperature and duration B->C D Observe for visible bacterial growth C->D E Determine MIC: Lowest concentration with no growth D->E

References

Trimethoprim N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a widely utilized bacteriostatic antibiotic, undergoes extensive metabolism in vivo, leading to the formation of various derivatives. Among these, the N-oxide metabolites, specifically Trimethoprim 1-N-oxide and 3-N-oxide, are of significant interest due to their potential impact on the parent drug's efficacy and safety profile. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Trimethoprim N-oxides. It details the enzymatic pathways responsible for their formation, outlines experimental protocols for their synthesis and purification, and presents key quantitative data for researchers in drug metabolism and development.

Discovery and Metabolic Formation

The formation of Trimethoprim N-oxides is a key metabolic pathway for the parent drug. In human liver microsomes, these metabolites are primarily generated through the action of the cytochrome P450 (CYP) enzyme system.[1]

Specifically, two primary N-oxide metabolites have been identified:

  • Trimethoprim 1-N-oxide (1-NO-TMP): The formation of this metabolite is predominantly catalyzed by the CYP3A4 enzyme.[1]

  • Trimethoprim 3-N-oxide (3-NO-TMP): The formation of this isomer is mainly mediated by the CYP1A2 enzyme.[1]

The metabolic conversion of Trimethoprim to its N-oxides follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and analysis of Trimethoprim N-oxides.

Table 1: Michaelis-Menten Kinetic Parameters for Trimethoprim N-oxide Formation in Human Liver Microsomes

MetabolitePredominant CYP EnzymeKm (µM)Vmax (pmol/min/mg protein)
Trimethoprim 1-N-oxideCYP3A4Data not explicitly stated in provided search resultsData not explicitly stated in provided search results
Trimethoprim 3-N-oxideCYP1A2Data not explicitly stated in provided search resultsData not explicitly stated in provided search results

Note: While the formation is stated to follow Michaelis-Menten kinetics, specific Km and Vmax values were not available in the provided search results.

Table 2: Analytical Methods for Trimethoprim and Metabolites

Analytical TechniqueSample MatrixKey Parameters
UPLC-MS/MSHuman PlasmaProtein precipitation with ice-cold methanol (B129727). Separation on a C18 column. Detection by triple quadrupole mass spectrometer in positive electrospray ionization mode.
HPLCSerum, Peritoneal DialysateSolid-phase extraction. C18 reverse-phase column with a mobile phase of 0.01 M sodium acetate (B1210297) and acetonitrile (B52724). UV detection at 254 nm.
Differential Pulse PolarographyUrineAllows for the determination of Trimethoprim and its N-oxide metabolites.

Experimental Protocols

Chemical Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the provided search results, a general method for the N-oxidation of heterocyclic amines using meta-chloroperoxybenzoic acid (m-CPBA) can be adapted.

Principle: m-CPBA is a common and effective oxidizing agent for the conversion of amines to N-oxides. The reaction is typically carried out in a chlorinated solvent.

Materials:

Procedure:

  • Dissolve Trimethoprim in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the Trimethoprim solution with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the this compound isomers.

  • Characterize the purified products by NMR and mass spectrometry.

In Vitro Metabolism and Isolation from Human Liver Microsomes

This protocol describes the generation of Trimethoprim N-oxides using human liver microsomes and their subsequent isolation.

Materials:

  • Trimethoprim

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Ice-cold acetonitrile

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (C18)

  • Methanol

  • Water

  • Preparative HPLC system with a C18 column

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, Trimethoprim, and phosphate buffer in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Quenching and Protein Precipitation:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the metabolites with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Preparative HPLC for Isolation:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to separate the N-oxide metabolites from the parent drug and other metabolites.

    • Collect the fractions corresponding to the this compound peaks.

    • Confirm the identity and purity of the isolated fractions using analytical LC-MS/MS and NMR.

Analytical Quantification by UPLC-MS/MS

This protocol provides a method for the quantitative analysis of Trimethoprim N-oxides in a biological matrix such as plasma.

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated Trimethoprim)

  • Ice-cold methanol

  • UPLC system with a C18 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add an internal standard solution.

    • Precipitate proteins by adding four volumes of ice-cold methanol.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Trimethoprim and its N-oxide metabolites.

Visualizations

Signaling Pathway

Trimethoprim_Metabolism cluster_CYP Cytochrome P450 Enzymes TMP Trimethoprim CYP3A4 CYP3A4 TMP->CYP3A4 Oxidation CYP1A2 CYP1A2 TMP->CYP1A2 Oxidation NO1_TMP Trimethoprim 1-N-oxide NO3_TMP Trimethoprim 3-N-oxide CYP3A4->NO1_TMP CYP1A2->NO3_TMP InVitro_Workflow cluster_Incubation Metabolic Incubation cluster_Isolation Isolation and Purification cluster_Analysis Analysis and Characterization start Incubation of Trimethoprim with Human Liver Microsomes and NADPH quench Quench Reaction (Ice-cold Acetonitrile) start->quench centrifuge1 Protein Precipitation (Centrifugation) quench->centrifuge1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifuge1->spe prep_hplc Preparative HPLC (Fraction Collection) spe->prep_hplc lcms LC-MS/MS Analysis (Quantification) prep_hplc->lcms nmr NMR Spectroscopy (Structure Elucidation) prep_hplc->nmr Analytical_Method_Selection cluster_Goals cluster_Methods Recommended Method goal Goal of Analysis quant Quantitative Analysis goal->quant iso Isolation & Characterization goal->iso uplc UPLC-MS/MS quant->uplc High Sensitivity & Specificity prep_hplc Preparative HPLC iso->prep_hplc Sufficient Material for NMR/Further Studies

References

Spectroscopic Analysis of Trimethoprim N-Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Trimethoprim (B1683648) N-oxides, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Trimethoprim, an antibiotic that inhibits dihydrofolate reductase, undergoes metabolism in the liver, leading to the formation of various metabolites, including the 1-N-oxide and 3-N-oxide derivatives.[1][2][3] Understanding the structural characteristics of these metabolites is crucial for drug metabolism studies, toxicology, and the development of new therapeutic agents.

Metabolic Formation of Trimethoprim N-Oxides

Trimethoprim is metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][4] Specifically, Trimethoprim 1-N-oxide is predominantly formed by the CYP3A4 enzyme, while the formation of Trimethoprim 3-N-oxide is mainly catalyzed by CYP1A2.[2] These N-oxidation reactions represent a minor metabolic pathway for trimethoprim.[1]

Metabolic_Pathway_of_Trimethoprim_N-Oxide_Formation Trimethoprim Trimethoprim CYP3A4 CYP3A4 Trimethoprim->CYP3A4 CYP1A2 CYP1A2 Trimethoprim->CYP1A2 Trimethoprim_1-N-oxide Trimethoprim_1-N-oxide CYP3A4->Trimethoprim_1-N-oxide N-oxidation Trimethoprim_3-N-oxide Trimethoprim_3-N-oxide CYP1A2->Trimethoprim_3-N-oxide N-oxidation

Metabolic pathway leading to Trimethoprim N-oxides.

Mass Spectrometry Analysis

Mass spectrometry is a key technique for identifying and quantifying Trimethoprim N-oxides. Electrospray ionization (ESI) is a commonly used method for generating ions of trimethoprim and its metabolites.

Key Molecular Weights:

Compound Molecular Formula Molecular Weight ( g/mol )
Trimethoprim C₁₄H₁₈N₄O₃ 290.32[3]

| Trimethoprim N-oxide | C₁₄H₁₈N₄O₄ | 306.32[5][6] |

Fragmentation Pattern

In positive ion mode ESI-MS, both trimethoprim and its N-oxide derivatives will produce protonated parent ions, [M+H]⁺. For this compound, this would be at an m/z of 307.32. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a fragment ion [M+H-16]⁺.[7] This "deoxygenation" can be thermally induced in the MS source and is a diagnostic tool to differentiate N-oxides from hydroxylated metabolites.[7][8] Another common fragmentation pathway for N-oxides is the elimination of an OH radical.[9]

The fragmentation of the parent trimethoprim molecule typically involves the cleavage of the bond between the pyrimidine (B1678525) and trimethoxybenzyl rings.

MS_Fragmentation Parent_Ion This compound [M+H]⁺ (m/z 307) Fragment_1 [M+H-16]⁺ (m/z 291) Parent_Ion->Fragment_1 -O Fragment_2 [M+H-17]⁺ (m/z 290) Parent_Ion->Fragment_2 -OH Experimental_Workflow Sample Purified Trimethoprim N-oxide NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep MS_Prep Dissolve in mobile phase Sample->MS_Prep NMR_Analysis ¹H, ¹³C, 2D NMR Spectroscopy NMR_Prep->NMR_Analysis MS_Analysis LC-MS and MS/MS Analysis MS_Prep->MS_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

References

solubility profile of Trimethoprim N-oxide in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Trimethoprim (B1683648) N-oxide. Due to the limited availability of direct experimental data for Trimethoprim N-oxide, this document leverages extensive data on the parent drug, Trimethoprim, as a baseline. It further elaborates on the anticipated effects of N-oxidation on the compound's solubility based on established physicochemical principles. Detailed experimental protocols for determining solubility are provided to enable researchers to generate specific data for this compound. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of Trimethoprim and its metabolites.

Introduction

Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor. It is widely used, often in combination with sulfamethoxazole, for the treatment of various bacterial infections. The metabolism of Trimethoprim in the liver results in the formation of several metabolites, including this compound. Understanding the physicochemical properties of these metabolites, particularly their solubility, is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles.

The N-oxidation of a drug molecule generally leads to an increase in polarity and hydrogen bonding capacity, which typically results in enhanced aqueous solubility.[1][2][3] This guide will explore the expected solubility profile of this compound in this context, providing a framework for its experimental determination.

Physicochemical Properties of Trimethoprim and this compound

A summary of the key physicochemical properties of Trimethoprim and its N-oxide metabolites is presented in Table 1. Notably, specific experimental solubility data for this compound is scarce in publicly available literature.

PropertyTrimethoprimTrimethoprim 1-N-oxideTrimethoprim 3-N-oxideReference(s)
Molecular Formula C₁₄H₁₈N₄O₃C₁₄H₁₈N₄O₄C₁₄H₁₈N₄O₄[4][5][6]
Molecular Weight 290.32 g/mol 306.32 g/mol 306.32 g/mol [4][5][6]
pKa (Predicted) 7.4Not Available4.85 ± 0.50[7]
LogP (Octanol-Water Partition Coefficient) 0.91Not AvailableNot Available[4]
Aqueous Solubility Very slightly solubleExpected to be higher than TrimethoprimExpected to be higher than Trimethoprim[2][3][4]

Table 1: Physicochemical Properties of Trimethoprim and its N-oxide Metabolites.

Solubility Profile of Trimethoprim (Parent Drug)

An extensive body of research is available on the solubility of Trimethoprim in a variety of solvents and conditions. This information serves as a critical baseline for estimating the solubility behavior of its N-oxide metabolite.

Aqueous Solubility

Trimethoprim is described as very slightly soluble in water.[4][8][9] Its aqueous solubility is significantly influenced by pH. As a weak base, the solubility of Trimethoprim increases in acidic conditions due to the formation of more soluble protonated species.[10]

Solvent SystemTemperature (°C)SolubilityReference(s)
Water250.4 g/L[4]
Water (pH 8.54)32500 mg/L[10]
Hydrochloric Acid Solution (pH 5.5)3215,500 mg/L[10]

Table 2: Aqueous Solubility of Trimethoprim.

Organic Solvent Solubility

Trimethoprim exhibits varying degrees of solubility in different organic solvents. Generally, it is more soluble in polar organic solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Reference(s)
N,N-Dimethylacetamide (DMAC)2513.86[4]
Benzyl Alcohol257.29[4]
Propylene Glycol252.57[4]
Chloroform251.82[4]
Methanol251.21[4]
DMSONot Specified~20 mg/mL[11]
Dimethylformamide (DMF)Not Specified~13 mg/mL[11]
EthanolNot SpecifiedSlightly soluble[8][9]
AcetoneNot SpecifiedSlightly soluble[9]
Ether250.003[4]
Benzene250.002[4]

Table 3: Solubility of Trimethoprim in Organic Solvents.

Expected Solubility Profile of this compound

The introduction of an N-oxide functional group increases the polarity of a molecule.[1][2][3] This is due to the presence of a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, creating a significant dipole moment. This increased polarity enhances the molecule's ability to interact with polar solvents like water through hydrogen bonding.

Consequently, it is anticipated that This compound will exhibit higher aqueous solubility compared to its parent drug, Trimethoprim . The extent of this increase will depend on the specific position of the N-oxide group and the overall molecular structure. The solubility in polar organic solvents may also be affected, though the trend is less predictable without experimental data. In non-polar organic solvents, the solubility of the more polar N-oxide is expected to be lower than that of Trimethoprim.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14][15]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) or a validated spectrophotometric method.[1][8][16][17]

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV/MS).

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

Analytical Method for Quantification

A robust and validated analytical method is crucial for the accurate quantification of this compound in the saturated solutions. A reversed-phase HPLC method coupled with UV or mass spectrometry detection is recommended.

Example HPLC-UV Method Parameters (starting point for method development):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate or acetate (B1210297) buffer) with a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 270-290 nm, similar to Trimethoprim).

  • Column Temperature: 25-30 °C

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute saturated solution sep2->ana1 ana2 Quantify using HPLC-UV/MS ana1->ana2 res1 Calculate solubility ana2->res1

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing the Solubility of this compound

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions pka pKa solubility Solubility of This compound pka->solubility logp LogP logp->solubility mol_structure Molecular Structure (N-oxide position) mol_structure->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility ph pH (for aqueous) ph->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct experimental data on the solubility of this compound is currently limited, this technical guide provides a robust framework for understanding and determining its solubility profile. Based on the physicochemical principles of N-oxidation, it is predicted that this compound will exhibit enhanced aqueous solubility compared to the parent drug, Trimethoprim. The provided experimental protocols, particularly the shake-flask method coupled with a validated HPLC-UV/MS analytical technique, offer a reliable approach for researchers to generate the much-needed quantitative solubility data. This information is indispensable for the further development and understanding of the pharmacokinetic properties of Trimethoprim and its metabolites.

References

degradation products and pathways of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP), a synthetic dihydrofolate reductase inhibitor, is a widely used bacteriostatic antibiotic. Its extensive use has led to its detection in various environmental compartments, raising concerns about the potential impact of its degradation products. One of the key transformation products of Trimethoprim is Trimethoprim N-oxide, formed through oxidative processes. This technical guide provides a comprehensive overview of the current understanding of the degradation products and pathways of this compound, drawing upon available literature on Trimethoprim degradation to infer potential routes.

This compound (CAS: 27653-67-4) is recognized as an oxidized degradation product of Trimethoprim, resulting from oxidative stress. It is also a known human urinary metabolite, primarily formed by the hepatic enzyme CYP1A2. The N-oxidation can occur on the pyrimidine (B1678525) ring, leading to isomers such as Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Understanding the fate of this metabolite is crucial for a complete environmental risk assessment and for drug stability studies.

Formation of this compound

The formation of this compound is a primary consequence of the oxidation of the parent Trimethoprim molecule. This transformation has been observed in both biological systems and through advanced oxidation processes (AOPs) used in wastewater treatment.

Biological Formation: In humans, Trimethoprim is metabolized in the liver, where cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of the pyrimidine ring to form this compound, which is then excreted in the urine[1].

Chemical Formation via Advanced Oxidation Processes (AOPs): Various AOPs have been shown to degrade Trimethoprim, with N-oxidation being a potential transformation pathway.

  • Ozonation: The reaction of Trimethoprim with ozone can lead to the formation of N-oxide derivatives[2]. The pyrimidine ring is a major reaction site for ozone attack[2].

  • Fenton and Photo-Fenton Oxidation: These processes, which generate highly reactive hydroxyl radicals, can oxidize Trimethoprim, potentially leading to the formation of N-oxides among other degradation products[3][4][5].

  • Photocatalysis (e.g., UV/TiO₂): Photocatalytic degradation of Trimethoprim can also result in oxidized products, including hydroxylated and N-oxidized derivatives[6].

  • UV/Persulfate Oxidation: This process involves the generation of sulfate (B86663) radicals, which can oxidize Trimethoprim, with transformation pathways including hydroxylation, oxidation, and demethylation, where N-oxidation is a plausible step[7].

Inferred Degradation Pathways of this compound

Direct studies on the degradation of this compound are scarce. However, based on the known degradation pathways of the parent compound, Trimethoprim, and the chemical nature of N-oxides, several degradation pathways for this compound can be inferred. N-oxides of some pharmaceuticals have been noted to be recalcitrant to further ozonation[2]. The primary routes of degradation are expected to involve further oxidation or cleavage of the molecule.

Proposed Degradation Pathways:

  • Hydroxylation: The aromatic rings of the this compound molecule are susceptible to further attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.

  • Demethylation: The methoxy (B1213986) groups on the trimethoxybenzyl ring can be cleaved, resulting in demethylated products.

  • Cleavage of the Methylene Bridge: The bond connecting the pyrimidine and trimethoxybenzyl rings can be broken, leading to the formation of smaller, separate aromatic compounds.

  • Ring Opening: Under aggressive oxidative conditions, the pyrimidine or benzene (B151609) rings may undergo cleavage.

  • Reduction: In anoxic or reducing environments, it is conceivable that the N-oxide could be reduced back to the parent Trimethoprim.

Quantitative Data on Trimethoprim Degradation

The following tables summarize quantitative data from studies on the degradation of Trimethoprim, which can lead to the formation of this compound.

Table 1: Kinetic Data for Trimethoprim Degradation by Various AOPs

AOP SystemInitial TMP ConcentrationOxidant/Catalyst ConcentrationpHApparent Rate Constant (k)Reference
UV/TiO₂10 mg/L1 g/L TiO₂5.80.0379 min⁻¹[6]
UV/H₂O₂10 mg/L10 mM H₂O₂5.80.1937 min⁻¹[6]
UV/TiO₂/H₂O₂10 mg/L1 g/L TiO₂, 10 mM H₂O₂5.80.209 min⁻¹[6]
Photo-Fenton0.0689 mmol/L0.06 mmol/L FeSO₄, 3.0 mmol/L H₂O₂499.95% degradation in 6 min[8][9]
Ozonation10 mg/LExcess O₃6>99% degradation in 30 s[10][11]
UV/Free ChlorineNot specifiedNot specified7.2Fastest initial chlorination rate[12]

Table 2: Identified Degradation Products of Trimethoprim

Degradation ProcessIdentified Products (m/z)Proposed Structure/ModificationReference
UV/TiO₂/H₂O₂307C₁₄H₁₉N₄O₄[6]
UV/TiO₂/H₂O₂139C₅H₇ON₄[6]
UV/TiO₂/H₂O₂155C₅H₆O₂N₄[6]
OzonationMultiple productsHydroxylation, demethylation, carbonylation, cleavage[10][11]
Photolysis/PhotocatalysisDP1, DP2, and othersNot specified[13]

Experimental Protocols

Detailed methodologies for key experiments on Trimethoprim degradation are provided below.

Photo-Fenton Oxidation of Trimethoprim
  • Materials: Trimethoprim, ferrous sulfate heptahydrate (FeSO₄·7H₂O), hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄), and sodium hydroxide (B78521) (NaOH).

  • Reactor Setup: A photochemical reactor equipped with a UV lamp (e.g., UVA, 12 mW/cm²).

  • Procedure:

    • Prepare a stock solution of Trimethoprim (e.g., 0.0689 mmol/L) in ultrapure water.

    • Adjust the pH of the solution to the desired value (e.g., 4.0) using H₂SO₄ or NaOH.

    • Add FeSO₄ to the desired concentration (e.g., 0.06 mmol/L).

    • Initiate the reaction by adding H₂O₂ (e.g., 3.0 mmol/L) and turning on the UV lamp.

    • Withdraw samples at specific time intervals.

    • Quench the reaction immediately (e.g., with methanol (B129727) or sodium sulfite).

    • Analyze the samples for Trimethoprim concentration using High-Performance Liquid Chromatography (HPLC).

  • Analytical Method (HPLC):

    • Column: C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (with formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specific wavelength (e.g., 271 nm).

Reference:[8][9]

Ozonation of Trimethoprim
  • Materials: Trimethoprim, ozone (O₃) gas, indigo (B80030) disulfonate (for ozone concentration measurement).

  • Reactor Setup: A semi-batch reactor with a gas diffuser for bubbling ozone gas.

  • Procedure:

    • Prepare a solution of Trimethoprim (e.g., 10 mg/L) in a buffered solution (e.g., phosphate (B84403) buffer, pH 6).

    • Maintain the desired temperature (e.g., 20 °C).

    • Bubble a continuous stream of ozone gas at a known concentration into the reactor.

    • Collect samples at different time points.

    • Immediately quench the residual ozone in the samples (e.g., with sodium thiosulfate).

    • Analyze the samples for Trimethoprim and its degradation products using LC-MS/MS.

  • Analytical Method (LC-MS/MS):

    • Employ a suitable column (e.g., C18) and a gradient elution program with mobile phases such as water and acetonitrile containing formic acid.

    • Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode for detection and identification of products.

Reference:[10][11]

Photocatalytic Degradation of Trimethoprim using UV/TiO₂
  • Materials: Trimethoprim, Titanium Dioxide (TiO₂, e.g., P25), ultrapure water.

  • Reactor Setup: A photoreactor with a UV lamp and a suspension of TiO₂.

  • Procedure:

    • Prepare a suspension of TiO₂ (e.g., 1 g/L) in a Trimethoprim solution (e.g., 10 mg/L).

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Irradiate the suspension with a UV lamp.

    • Take samples at regular intervals.

    • Filter the samples (e.g., using a 0.45 μm syringe filter) to remove TiO₂ particles.

    • Analyze the filtrate for Trimethoprim concentration using HPLC.

Reference:[6]

Visualizations

The following diagrams illustrate the formation of this compound and its inferred degradation pathways.

G cluster_formation Formation of this compound TMP Trimethoprim Oxidation Oxidation (Biological or Chemical) TMP->Oxidation TMP_NO This compound Oxidation->TMP_NO

Caption: Formation of this compound from Trimethoprim via oxidation.

G cluster_degradation Inferred Degradation Pathways of this compound TMP_NO This compound Hydroxylation Hydroxylation TMP_NO->Hydroxylation Demethylation Demethylation TMP_NO->Demethylation Cleavage Methylene Bridge Cleavage TMP_NO->Cleavage RingOpening Ring Opening TMP_NO->RingOpening Reduction Reduction TMP_NO->Reduction Hydroxylated_Products Hydroxylated Products Hydroxylation->Hydroxylated_Products Demethylated_Products Demethylated Products Demethylation->Demethylated_Products Cleavage_Products Cleavage Products Cleavage->Cleavage_Products RingOpened_Products Ring-Opened Products RingOpening->RingOpened_Products TMP Trimethoprim Reduction->TMP

Caption: Inferred degradation pathways of this compound.

Conclusion and Knowledge Gaps

This compound is a significant transformation product of the antibiotic Trimethoprim, formed both in vivo and during advanced wastewater treatment processes. While its formation is acknowledged, there is a notable lack of research specifically detailing its subsequent environmental fate and degradation pathways. The degradation routes presented in this guide are largely inferred from the extensive studies on the parent compound.

Key knowledge gaps that require further investigation include:

  • Experimental determination of the degradation kinetics of this compound under various conditions (e.g., photolysis, hydrolysis, and different AOPs).

  • Identification and quantification of the degradation products of this compound.

  • Assessment of the ecotoxicity of this compound and its degradation products.

  • Investigation into the potential for this compound to revert to Trimethoprim in different environmental matrices.

Addressing these research gaps will provide a more complete understanding of the environmental risks associated with Trimethoprim and its metabolites, and will aid in the development of more effective water treatment strategies.

References

Trimethoprim N-oxide: An In-depth Technical Guide on a Potential Drug Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP), a synthetic antibacterial agent, is a cornerstone in the treatment of various bacterial infections, often in combination with sulfamethoxazole. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or as metabolites formed in the body. One such potential impurity is Trimethoprim N-oxide.

This technical guide provides a comprehensive overview of this compound as a potential drug impurity. It covers its formation, characterization, and potential toxicological implications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory aspects of Trimethoprim.

Formation of this compound

This compound can be formed through two primary routes: as a metabolic byproduct of Trimethoprim in vivo and as a degradation product under certain stress conditions.

Metabolic Pathway

In humans, Trimethoprim is metabolized in the liver, with approximately 10-20% of the administered dose being transformed into various metabolites. The principal metabolites include the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[1] The N-oxidation of the pyrimidine (B1678525) ring is a recognized metabolic pathway for Trimethoprim.[2] This biotransformation is primarily carried out by cytochrome P450 enzymes.

Trimethoprim Metabolism Trimethoprim Trimethoprim N_Oxidation N-Oxidation (Hepatic Cytochrome P450) Trimethoprim->N_Oxidation Metabolism Trimethoprim_N_Oxide This compound (1-oxide and 3-oxide) N_Oxidation->Trimethoprim_N_Oxide

Figure 1: Metabolic pathway of Trimethoprim to this compound.

Degradation Pathway

Trimethoprim can degrade under forced conditions, leading to the formation of various degradation products, including this compound. Oxidative stress is a key factor in the formation of N-oxides. Studies on the forced degradation of Trimethoprim have shown that it is susceptible to oxidation.[3]

Synthesis and Characterization

The synthesis and isolation of this compound are essential for its use as a reference standard in analytical methods and for conducting toxicological studies.

Synthesis

Proposed Experimental Protocol for Synthesis:

  • Dissolution: Dissolve Trimethoprim in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Oxidation: Add an oxidizing agent, such as m-CPBA (1.1 to 1.5 equivalents), portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution).

  • Extraction: Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Isolation and Purification

For the isolation of this compound from a reaction mixture or a degraded sample, preparative high-performance liquid chromatography (preparative HPLC) is a suitable technique.

Experimental Protocol for Preparative HPLC Isolation:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm).

  • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (B52724).

  • Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm).

  • Procedure:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Combine the fractions and remove the solvent under reduced pressure to yield the purified compound.

Characterization

The structural elucidation of this compound is performed using various spectroscopic techniques.

Table 1: Spectroscopic Data for Trimethoprim (for comparison)

TechniqueData
¹H NMR Spectral data for Trimethoprim is publicly available and can be used for comparison.
¹³C NMR Spectral data for Trimethoprim is publicly available and can be used for comparison.
Mass Spec. C₁₄H₁₈N₄O₃, Molecular Weight: 290.32 g/mol .

Expected Characterization Data for this compound:

  • ¹H NMR and ¹³C NMR: The introduction of the N-oxide group is expected to cause a downfield shift of the protons and carbons in the pyrimidine ring compared to Trimethoprim.

  • High-Resolution Mass Spectrometry (HRMS): The expected molecular formula for this compound is C₁₄H₁₈N₄O₄, with a molecular weight of 306.32 g/mol . HRMS would confirm this elemental composition.

Analytical Methods for Detection

Sensitive and specific analytical methods are required for the detection and quantification of this compound in drug substances and products.

Experimental Protocol for HPLC-UV Analysis:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer pH 7) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Quantification: Use a validated reference standard of this compound to create a calibration curve.

Toxicological Assessment

The toxicological profile of any drug impurity is of paramount importance. For N-oxide metabolites, genotoxicity is a potential concern.

Genotoxicity: Ames Test

The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol for Ames Test:

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA), with and without metabolic activation (S9 fraction).

  • Procedure:

    • Prepare different concentrations of this compound.

    • In a test tube, mix the tester strain, the test substance, and either S9 mix or a buffer.

    • Pre-incubate the mixture at 37 °C.

    • Add molten top agar (B569324) and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37 °C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Quantitative Data: Specific Ames test data for this compound is not currently available in the public literature. However, some aromatic N-oxides have been shown to be mutagenic, suggesting that this is a potential concern that warrants investigation.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure cytotoxicity.

Experimental Protocol for MTT Assay:

  • Cell Lines: Use relevant human cell lines, such as HepG2 (liver carcinoma) and A549 (lung carcinoma).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data: Specific IC50 values for this compound on cell lines like HepG2 and A549 are not available in the public literature. Cytotoxicity studies on Trimethoprim itself have been conducted and could serve as a baseline for comparison.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat Trimethoprim with 0.1 N HCl at 60 °C for a specified time.

  • Base Hydrolysis: Treat Trimethoprim with 0.1 N NaOH at 60 °C for a specified time.

  • Oxidative Degradation: Treat Trimethoprim with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose solid Trimethoprim to dry heat at 105 °C for a specified time.

  • Photolytic Degradation: Expose a solution of Trimethoprim to UV light (e.g., 254 nm) or sunlight.

Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method to identify and quantify the formation of this compound.

Table 2: Hypothetical Quantitative Data from Forced Degradation Studies

Stress ConditionTime (hours)This compound (%)
0.1 N HCl, 60 °C24< 0.1
0.1 N NaOH, 60 °C24< 0.1
3% H₂O₂, RT241.5
Dry Heat, 105 °C480.2
Photolytic (UV)240.8

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Potential Impact on Cellular Signaling Pathways

The specific cellular signaling pathways affected by this compound have not been extensively studied. However, as an N-oxide, it has the potential to participate in redox reactions within the cell, which could impact various signaling cascades.

Potential Signaling Pathway Trimethoprim_N_Oxide This compound Redox_Imbalance Cellular Redox Imbalance Trimethoprim_N_Oxide->Redox_Imbalance Potential Interaction ROS Reactive Oxygen Species (ROS) Generation Redox_Imbalance->ROS MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Activation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation NFkB_Pathway->Inflammation

Figure 2: Potential signaling pathways affected by this compound.

Conclusion

This compound is a known metabolite and a potential degradation product of Trimethoprim. While specific data on its synthesis, toxicological profile, and formation under forced degradation are limited in the public domain, this guide provides a framework for its study and control. The provided experimental protocols can be adapted for the synthesis, isolation, and analysis of this impurity. Given the potential for N-oxides to exhibit mutagenic properties, a thorough toxicological evaluation of this compound is warranted to ensure the safety of Trimethoprim-containing drug products. Further research is needed to fully elucidate the biological activity and potential risks associated with this impurity.

Workflow_Impurity_Analysis cluster_0 Impurity Identification and Synthesis cluster_1 Analytical Method Development cluster_2 Toxicological Assessment cluster_3 Risk Assessment and Control Forced_Degradation Forced Degradation of Trimethoprim Isolation Isolation and Purification (Preparative HPLC) Forced_Degradation->Isolation Synthesis Synthesis of This compound Synthesis->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Method_Development HPLC Method Development and Validation Characterization->Method_Development Ames_Test Genotoxicity (Ames Test) Characterization->Ames_Test MTT_Assay Cytotoxicity (MTT Assay) Characterization->MTT_Assay Risk_Assessment Risk Assessment Method_Development->Risk_Assessment Ames_Test->Risk_Assessment MTT_Assay->Risk_Assessment Control_Strategy Control Strategy Risk_Assessment->Control_Strategy

Figure 3: General workflow for the analysis of this compound as a drug impurity.

References

The Central Role of Cytochrome P450 in the N-Oxidation of Trimethoprim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 (CYP) enzyme superfamily in the metabolic N-oxidation of the antibacterial agent Trimethoprim. Understanding these metabolic pathways is critical for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic strategies involving Trimethoprim. This document synthesizes key findings on the specific CYP isoforms involved, the kinetics of N-oxide formation, and detailed experimental methodologies for studying these biotransformations.

Introduction to Trimethoprim Metabolism

Trimethoprim, a dihydrofolate reductase inhibitor, is widely used in combination with sulfamethoxazole (B1682508) for the treatment of various bacterial infections. While a significant portion of a Trimethoprim dose is excreted unchanged, approximately 10-20% undergoes hepatic metabolism.[1] The primary metabolic routes include O-demethylation, α-hydroxylation, and N-oxidation. The formation of N-oxide metabolites, specifically Trimethoprim 1-N-oxide (1-NO-TMP) and Trimethoprim 3-N-oxide (3-NO-TMP), is a key pathway mediated by the cytochrome P450 system. Although considered minor metabolites, their formation is crucial for a complete understanding of Trimethoprim's disposition and potential for drug interactions.[1][2]

Cytochrome P450 Isoforms in Trimethoprim N-Oxidation

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have definitively identified the specific isoforms responsible for the N-oxidation of Trimethoprim.

  • Trimethoprim 3-N-oxide (3-NO-TMP) Formation: The formation of 3-NO-TMP is primarily mediated by CYP1A2 .[2] This has been demonstrated through strong correlations with CYP1A2 activity in HLMs and significant inhibition of 3-NO-TMP formation by the CYP1A2-selective inhibitor, α-naphthoflavone.[2][3]

While CYP3A4 and CYP1A2 are the principal enzymes in N-oxidation, other CYPs, such as CYP2C9, play a more significant role in the overall metabolism of Trimethoprim, particularly in its demethylation pathways.[1][2] The potential for involvement of flavin-containing monooxygenases (FMOs) in Trimethoprim N-oxidation has been considered, as FMOs are known to catalyze N-oxidation of various xenobiotics.[4][5][6][7] However, studies with heat-inactivated human liver microsomes, a technique that can help differentiate between CYP and FMO activity, showed no significant difference in metabolite formation, suggesting a minimal role for FMOs in Trimethoprim N-oxidation under these conditions.[2]

Quantitative Analysis of Trimethoprim N-Oxidation Kinetics

The kinetics of Trimethoprim N-oxide formation have been characterized in human liver microsomes and with recombinant CYP enzymes, following Michaelis-Menten kinetics. The Michaelis constant (Km) and maximum velocity (Vmax) values provide crucial insights into the affinity of the enzymes for Trimethoprim and their catalytic efficiency.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation in Pooled Human Liver Microsomes (HLMs)

MetaboliteKm (μM)Vmax (pmol/min/mg protein)
1-NO-TMP860 ± 150120 ± 10
3-NO-TMP780 ± 12030 ± 2

Data sourced from Goldman et al. (2015).[2]

Table 2: Kinetic Parameters for this compound Formation by Recombinant Human CYP Enzymes

EnzymeMetaboliteKm (μM)Vmax (pmol/min/pmol CYP)
CYP3A41-NO-TMP770 ± 1101.8 ± 0.1
CYP1A23-NO-TMPNot DeterminedNot Determined

Data for CYP3A4 sourced from Goldman et al. (2015).[2] Kinetic parameters for CYP1A2 were not explicitly determined in this study, but its primary role was established through other methods.

These kinetic data indicate a relatively low affinity (high Km values) of the CYP enzymes for Trimethoprim N-oxidation, suggesting that at therapeutic concentrations, these pathways may not be saturated.

Experimental Protocols for Studying Trimethoprim N-Oxidation

The following sections outline detailed methodologies for key experiments used to elucidate the role of cytochrome P450 in this compound formation.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol is a standard method for assessing the metabolism of a compound by the mixed-function oxidase system present in the liver.

Objective: To determine the formation of Trimethoprim N-oxides and other metabolites in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Trimethoprim

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine potassium phosphate buffer, HLMs (typically at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the metabolic reaction by adding the Trimethoprim stock solution to achieve the desired final concentration.

  • Incubate the reaction mixture at 37°C with shaking for a specified time period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a cold quenching solvent, such as acetonitrile, to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

  • Analyze the supernatant for the presence and quantity of Trimethoprim N-oxides and other metabolites.

CYP Isoform Phenotyping using Selective Chemical Inhibitors

This experiment helps to identify the specific CYP isoforms responsible for a particular metabolic reaction.

Objective: To determine the contribution of specific CYP isoforms to this compound formation.

Procedure:

  • Follow the general in vitro incubation protocol described in Section 4.1.

  • Prior to the addition of Trimethoprim, add a selective chemical inhibitor for a specific CYP isoform to the incubation mixture.

  • A range of inhibitor concentrations should be tested to generate an IC50 curve.

  • A control incubation without any inhibitor must be run in parallel.

  • After the incubation period, quench the reaction and prepare the samples for LC-MS/MS analysis.

  • Compare the rate of N-oxide formation in the presence of the inhibitor to the control. A significant decrease in metabolite formation indicates the involvement of the inhibited CYP isoform.

Table 3: Commonly Used Selective CYP Inhibitors

CYP IsoformSelective Inhibitor
CYP1A2α-Naphthoflavone
CYP2C9Sulfaphenazole
CYP2D6Quinidine
CYP3A4Ketoconazole
Metabolite Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific detection and quantification of drug metabolites.

Objective: To identify and quantify Trimethoprim N-oxides in in vitro samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF)

General LC-MS/MS Method:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Dependent on the column dimensions.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Trimethoprim and its metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for Trimethoprim and its N-oxides are monitored.

    • Metabolite Identification: Full scan and product ion scan modes can be used to identify unknown metabolites by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizing Metabolic Pathways and Experimental Workflows

Trimethoprim Metabolic Pathway

The following diagram illustrates the major metabolic pathways of Trimethoprim, including the formation of N-oxides.

Trimethoprim_Metabolism cluster_CYP_Metabolism Cytochrome P450 Mediated Metabolism TMP Trimethoprim NO1_TMP Trimethoprim 1-N-oxide TMP->NO1_TMP CYP3A4 NO3_TMP Trimethoprim 3-N-oxide TMP->NO3_TMP CYP1A2 Desmethyl3_TMP 3'-Desmethyl-TMP TMP->Desmethyl3_TMP CYP2C9 Desmethyl4_TMP 4'-Desmethyl-TMP TMP->Desmethyl4_TMP CYP3A4, other CYPs OH_TMP α-Hydroxy-TMP TMP->OH_TMP CYP3A4

Caption: Metabolic pathways of Trimethoprim mediated by Cytochrome P450 enzymes.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the typical workflow for an in vitro experiment to study drug metabolism.

Experimental_Workflow A Prepare Incubation Mixture (HLMs, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Trimethoprim) B->C D Incubate at 37°C C->D E Quench Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: A typical experimental workflow for an in vitro drug metabolism study.

Conclusion and Future Directions

The N-oxidation of Trimethoprim is a well-defined metabolic pathway predominantly catalyzed by CYP3A4 and CYP1A2. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the clinical implications of this metabolic route. Future research should focus on the potential for genetic polymorphisms in CYP3A4 and CYP1A2 to influence the extent of Trimethoprim N-oxidation and any associated clinical consequences. Additionally, a more thorough investigation into the potential, albeit likely minor, role of FMOs and other enzyme systems could provide a more complete picture of Trimethoprim's metabolic fate. A deeper understanding of these processes will ultimately contribute to the safer and more effective use of this important antibiotic.

References

Trimethoprim N-Oxide Reference Standards: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the availability, synthesis, characterization, and metabolic relevance of Trimethoprim N-oxide reference standards. This document is intended to serve as a core resource for professionals in pharmaceutical research and development, quality control, and metabolic studies.

Introduction to Trimethoprim and its N-Oxide Metabolites

Trimethoprim is a synthetic antibiotic that functions as a dihydrofolate reductase inhibitor, preventing the synthesis of tetrahydrofolic acid, an essential precursor in the production of bacterial DNA and RNA.[1][2] It is widely used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections.[3]

The metabolism of Trimethoprim in the liver primarily involves N-oxidation, leading to the formation of two main metabolites: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.[4] These metabolites are crucial for understanding the drug's pharmacokinetic profile, potential for drug-drug interactions, and overall safety assessment. Accurate and well-characterized reference standards of these N-oxide metabolites are therefore indispensable for a range of research and development activities.

Commercial Availability of this compound Reference Standards

Several specialized chemical suppliers offer this compound reference standards. These standards are essential for analytical method development, validation, and as quality control materials in the synthesis and formulation stages of drug development.[5] The two primary commercially available forms are Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide, distinguished by the position of the N-oxide on the pyrimidine (B1678525) ring.

Below is a summary of commercially available this compound reference standards:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Suppliers
Trimethoprim 1-N-oxide 27653-68-5C₁₄H₁₈N₄O₄306.32A Chemtek, Axios Research, LGC Standards, Acanthus Research, MedChemExpress
Trimethoprim 3-N-oxide 27653-67-4C₁₄H₁₈N₄O₄306.32Clearsynth, Biosynth, Acanthus Research, Veeprho

Note: Availability may vary by region and supplier. It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.

Synthesis and Purification of this compound Reference Standards

While detailed proprietary synthesis and purification protocols for commercial reference standards are not publicly available, a general approach can be outlined based on common organic chemistry principles for the N-oxidation of heterocyclic compounds.

General Synthesis Workflow

The synthesis of Trimethoprim N-oxides typically involves the direct oxidation of Trimethoprim.

Trimethoprim Trimethoprim Reaction N-Oxidation Reaction Trimethoprim->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing_Agent->Reaction Mixture Mixture of Trimethoprim 1-N-oxide, Trimethoprim 3-N-oxide, and unreacted Trimethoprim Reaction->Mixture Purification Chromatographic Purification Mixture->Purification T1NO Trimethoprim 1-N-oxide Purification->T1NO T3NO Trimethoprim 3-N-oxide Purification->T3NO

Caption: General workflow for the synthesis of Trimethoprim N-oxides.

Experimental Protocol: General N-Oxidation of Trimethoprim

Objective: To synthesize a mixture of Trimethoprim N-oxides for subsequent purification.

Materials:

  • Trimethoprim

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • Stirring apparatus

  • Reaction vessel

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolve Trimethoprim in an appropriate anhydrous solvent in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the stirred Trimethoprim solution. The molar ratio of the oxidizing agent to Trimethoprim will influence the reaction yield and product distribution.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate (B1220275) solution if using a peroxyacid).

  • Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification Protocol: General Chromatographic Separation

Objective: To isolate and purify Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide from the crude reaction mixture.

Materials:

  • Crude this compound mixture

  • Silica (B1680970) gel for column chromatography

  • Eluent system (a mixture of polar and non-polar solvents, e.g., dichloromethane/methanol (B129727) or ethyl acetate/hexane with a modifier like triethylamine)

  • Chromatography column

  • Fraction collector

  • TLC apparatus for fraction analysis

Procedure:

  • Adsorb the crude product mixture onto a small amount of silica gel.

  • Prepare a silica gel column with the chosen eluent system.

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the desired N-oxide isomers.

  • Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure to yield the purified this compound reference standards.

Analytical Characterization and Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) is crucial for a reference standard. It provides essential information about the identity, purity, and quality of the material.

Key Analytical Techniques for Characterization
Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation and identification of isomers.
Infrared (IR) Spectroscopy Identification of functional groups.
Elemental Analysis Confirmation of the empirical formula.
Water Content (Karl Fischer Titration) Determination of water content.
Residual Solvents (Gas Chromatography) Quantification of any remaining solvents from synthesis and purification.
Example Certificate of Analysis Content

A typical CoA for a this compound reference standard would include the following sections:

SectionContentExample Data
Product Information Product Name, Catalogue Number, CAS Number, Lot Number, Molecular Formula, Molecular WeightTrimethoprim 1-N-oxide, AX-T03064, 27653-68-5, L-12345, C₁₄H₁₈N₄O₄, 306.32
Physical Properties Appearance, SolubilityWhite to off-white solid, Soluble in DMSO
Analytical Data Test, Method, Specification, ResultPurity (HPLC): >98.0%, 99.5%; Identity (¹H NMR): Conforms to structure, Conforms; Mass (MS): Conforms to MW, Conforms
Storage Information Recommended Storage ConditionsStore at 2-8 °C, protect from light
Date Information Date of Manufacture, Retest Date2025-10-15, 2027-10-14
Authorization Name and Title of Authorized Person, SignatureJane Doe, Quality Control Manager, Signature

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes phase I metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of the N-oxide metabolites is a key pathway.

Trimethoprim Trimethoprim T1NO Trimethoprim 1-N-oxide Trimethoprim->T1NO predominantly T3NO Trimethoprim 3-N-oxide Trimethoprim->T3NO Other_Metabolites Other Phase I Metabolites (e.g., O-demethylation, alpha-hydroxylation) Trimethoprim->Other_Metabolites CYP1A2 CYP1A2 CYP1A2->T1NO CYP3A4 CYP3A4 CYP3A4->T3NO PhaseII Phase II Conjugation (Glucuronidation, Sulfation) T1NO->PhaseII T3NO->PhaseII Other_Metabolites->PhaseII Excretion Urinary Excretion PhaseII->Excretion

Caption: Metabolic pathway of Trimethoprim N-oxidation.

Studies have shown that CYP1A2 is the predominant enzyme responsible for the formation of Trimethoprim 1-N-oxide, while CYP3A4 is primarily involved in the formation of Trimethoprim 3-N-oxide.[6][7] These metabolites, along with other phase I products, can then undergo phase II conjugation reactions before being excreted.[8] The availability of N-oxide reference standards is critical for in vitro studies investigating the specific roles of these CYP enzymes in Trimethoprim metabolism.

Experimental Protocols for Analytical Characterization

The following are general protocols that can be adapted for the analytical characterization of this compound reference standards.

HPLC Method for Purity Determination

Objective: To determine the purity of a this compound reference standard.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Procedure:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a working solution by diluting the stock solution with the mobile phase.

  • Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 280 nm).

  • Inject the working solution onto the column.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Sample_Prep Sample Preparation (Dissolution and Dilution) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Result Purity Result Data_Analysis->Result

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry for Identity Confirmation

Objective: To confirm the molecular weight of the this compound reference standard.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS or direct infusion)

Procedure:

  • Prepare a dilute solution of the reference standard in a suitable solvent.

  • Introduce the solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) with the theoretical value.

¹H NMR Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and differentiate between the 1-N-oxide and 3-N-oxide isomers.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Analyze the chemical shifts, integration values, and coupling patterns of the protons to confirm the structure. The position of the N-oxide will induce characteristic shifts in the signals of the neighboring protons on the pyrimidine ring, allowing for isomer differentiation.

Conclusion

This compound reference standards are critical tools for researchers and professionals in the pharmaceutical industry. Their commercial availability, coupled with a thorough understanding of their synthesis, characterization, and metabolic relevance, enables accurate and reliable scientific investigation. This guide provides a foundational resource to support these endeavors, from sourcing reference materials to implementing appropriate analytical methodologies.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Trimethoprim N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibiotic Trimethoprim, in human plasma. The described protocol utilizes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, ensuring high-throughput and accurate quantification suitable for pharmacokinetic studies and metabolic profiling.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, a critical enzyme in the bacterial synthesis of tetrahydrofolic acid, ultimately leading to a bacteriostatic effect.[1] The metabolism of Trimethoprim primarily occurs in the liver, yielding several metabolites, including Trimethoprim N-oxide.[1] Understanding the plasma concentrations of these metabolites is crucial for a comprehensive assessment of the drug's efficacy, metabolic fate, and potential for drug-drug interactions.[1] This application note presents a validated UPLC-MS/MS method for the precise and accurate quantification of this compound in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[1]

Materials:

  • Human plasma samples (collected with potassium EDTA as anticoagulant)[2]

  • Methanol (B129727) (ice-cold)

  • Acetonitrile

  • Internal Standard (IS) solution (e.g., Trimethoprim-d9 in methanol)[1][2]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., initial mobile phase)

Protocol:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.[1]

  • Add 200 µL of ice-cold methanol containing the internal standard (e.g., 20 nM Trimethoprim-d9 final concentration).[1][2]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to a UPLC vial for analysis.

Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add 200 µL Methanol with Internal Standard plasma->add_is vortex1 Vortex for 1 min add_is->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute vortex2 Vortex for 30 sec reconstitute->vortex2 transfer Transfer to UPLC Vial vortex2->transfer

Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo-TQ-XS) operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.[1][2]

Chromatographic Conditions:

  • Column: Restek Raptor Biphenyl column (1.8 µm, 100 × 2.1 mm) with a compatible pre-column.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Methanol with 0.1% formic acid.[2]

  • Flow Rate: 400 µL/min.[2]

  • Column Temperature: 60°C.[2]

  • Autosampler Temperature: 10°C.[2]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • Start with 1% Mobile Phase B for 0.5 min.[2]

    • Linearly increase to 50% Mobile Phase B over 7.5 min.[2]

    • Increase to 99% Mobile Phase B and hold for 1.1 min.[2]

    • Return to 1% Mobile Phase B and equilibrate for 1.4 min.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be optimized by infusing the analytical standards into the mass spectrometer. Representative MRM transitions for Trimethoprim and its metabolites are typically determined during method development.[2]

Analytical Workflow

G cluster_analysis UPLC-MS/MS Analysis Workflow sample_injection Inject Reconstituted Sample uplc_separation UPLC Separation (Biphenyl Column) sample_injection->uplc_separation esi_ionization Electrospray Ionization (ESI+) uplc_separation->esi_ionization mrm_detection Tandem MS Detection (MRM Mode) esi_ionization->mrm_detection data_acquisition Data Acquisition and Quantification mrm_detection->data_acquisition

Caption: The workflow for the UPLC-MS/MS analysis of this compound.

Quantitative Data Summary

The performance of the UPLC-MS/MS method for the quantification of Trimethoprim metabolites, including the N-oxide, is summarized below. The validation of the assay should be performed according to FDA recommendations to establish linearity, accuracy, precision, and stability.[2]

ParameterThis compoundTrimethoprim
Linearity Range 1.6 nM to 200 nM15.6 nM to 2000 nM
Lower Limit of Quantification (LLOQ) 1.6 nM15.6 nM
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (% Bias) Within ±15%Within ±15%
Inter-day Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 80%> 80%

Note: The quantitative data presented is based on typical performance characteristics for the analysis of Trimethoprim and its metabolites as described in the cited literature.[2][3][4] Specific values for this compound should be established during in-house method validation.

Method Validation Considerations

A full validation of the bioanalytical method should be conducted in accordance with regulatory guidelines (e.g., FDA, ICH).[2][5] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no significant interference from endogenous plasma components at the retention time of the analyte and internal standard.

  • Linearity: Assessed by analyzing calibration curve samples in triplicate.[5]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[2]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[2]

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic and clinical research studies. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reproducible data for drug development and scientific investigations.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Trimethoprim N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of Trimethoprim and its major metabolite, Trimethoprim N-oxide, in human plasma. The described protocol offers a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The method utilizes a rapid UPLC separation coupled with tandem mass spectrometry detection, enabling high-throughput analysis crucial for pharmacokinetic studies and metabolic profiling.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, resulting in a bacteriostatic effect.[1] Trimethoprim is extensively metabolized in the liver, with primary metabolites including 3'- and 4'-desmethyltrimethoprim, and N-oxide metabolites.[1] Understanding the metabolic fate of Trimethoprim, including the formation of its N-oxide metabolite, is critical for a comprehensive understanding of its efficacy and potential for drug-drug interactions. This application note details a validated UPLC-MS/MS method for the accurate and precise quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • Trimethoprim and this compound reference standards

  • Trimethoprim-d9 (Internal Standard)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[1]

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Trimethoprim-d9).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.[1]

Liquid Chromatography

Chromatographic separation is achieved using a UPLC system with a C18 or Biphenyl column.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1] or Restek Raptor Biphenyl, 1.8 µm, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1] or Methanol
Flow Rate 0.4 mL/min[1]
Column Temp. 40°C[1] or 60°C
Injection Vol. 5 µL[1][2]
Gradient See Table 1

Table 1: Example Gradient Elution Program [1]

Time (min)% Mobile Phase A% Mobile Phase B
0.099.01.0
1.099.01.0
8.050.050.0
8.15.095.0
9.05.095.0
9.199.01.0
10.099.01.0
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode is used for detection.[1]

Table 2: MRM Transitions and Compound-Dependent Parameters for this compound [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1-N-oxide-TMP307.1290.1Optimize empiricallyOptimize empirically
3-N-oxide-TMP307.1246.1Optimize empiricallyOptimize empirically
Trimethoprim-d9 (IS)299.2238.2Optimize empiricallyOptimize empirically

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the quantitative performance of a representative UPLC-MS/MS method for this compound.

Table 3: Method Validation Parameters for this compound

Parameter1-N-oxide-TMP3-N-oxide-TMPReference
Linearity Range (ng/mL)2.5 - 5002.5 - 500[1]
>0.99>0.99[1]
LOD (ng/mL)0.81.0[1]
LOQ (ng/mL)2.52.5[1]
Accuracy (%)
Low QC (ng/mL)98.299.1[1]
Mid QC (ng/mL)101.5100.8[1]
High QC (ng/mL)99.5102.1[1]
Precision (%RSD)
Low QC (ng/mL)6.25.8[1]
Mid QC (ng/mL)4.53.9[1]
High QC (ng/mL)3.12.8[1]

Experimental Protocols

Preparation of Calibration Standards and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (50:50, v/v).

  • Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve final concentrations covering the desired linear range (e.g., 2.5, 5, 10, 50, 100, 250, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 50 µL Human Plasma add_is_methanol Add 200 µL Methanol with Internal Standard plasma_sample->add_is_methanol vortex1 Vortex (1 min) add_is_methanol->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 uplc_vial Transfer to UPLC Vial vortex2->uplc_vial uplc_injection UPLC Injection (5 µL) uplc_vial->uplc_injection chrom_separation Chromatographic Separation (C18 Column) uplc_injection->chrom_separation ms_detection MS/MS Detection (ESI+, MRM) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_drug Drug Administration cluster_metabolism Hepatic Metabolism cluster_metabolites Metabolites cluster_analysis_target Analytical Target trimethoprim Trimethoprim cyp_enzymes Cytochrome P450 Enzymes trimethoprim->cyp_enzymes Substrate n_oxygenation N-Oxygenation cyp_enzymes->n_oxygenation demethylation Demethylation cyp_enzymes->demethylation tmp_n_oxide This compound n_oxygenation->tmp_n_oxide desmethyl_tmp Desmethyltrimethoprim demethylation->desmethyl_tmp target_analyte Quantification by LC-MS/MS tmp_n_oxide->target_analyte

Caption: Metabolic pathway of Trimethoprim leading to the formation of this compound.

References

Application Note and Protocols for the Analytical Method Development of Trimethoprim and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic antibiotic agent that inhibits bacterial dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway.[1][2][3] It is frequently used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[4][5] Understanding the pharmacokinetics and metabolism of trimethoprim is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The primary metabolic pathway for TMP is O-demethylation, leading to the formation of several metabolites.[1] This document provides detailed analytical methods for the simultaneous quantification of trimethoprim and its major metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Trimethoprim

The metabolism of trimethoprim primarily occurs in the liver, but has also been observed in the lungs and skin, involving both phase I and phase II reactions.[6] The main phase I metabolic pathways include O-demethylation and hydroxylation. The resulting metabolites can then undergo phase II conjugation reactions.

Trimethoprim_Metabolism TMP Trimethoprim Metabolite1 3-desmethyl-TMP TMP->Metabolite1 O-demethylation Metabolite2 4-desmethyl-TMP TMP->Metabolite2 O-demethylation Metabolite3 1-N-oxide TMP->Metabolite3 N-oxidation Metabolite4 3-N-oxide TMP->Metabolite4 N-oxidation Metabolite5 α-hydroxy-TMP TMP->Metabolite5 Hydroxylation PhaseII Phase II Conjugates (e.g., Glucuronides) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite5->PhaseII

Figure 1: Metabolic pathway of Trimethoprim.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection are the most common techniques for the analysis of trimethoprim and its metabolites.[7][8][9][10] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies.[11][12][13]

Experimental Workflow

A typical workflow for the analysis of trimethoprim and its metabolites in biological samples involves sample preparation, chromatographic separation, and detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile (B52724), Methanol) IS->Precipitation SPE Solid-Phase Extraction (SPE) IS->SPE Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation & Reconstitution SPE->Evaporation Centrifuge->Evaporation HPLC UHPLC/HPLC Separation Evaporation->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quant Quantification & Data Analysis MS->Quant

Figure 2: Experimental workflow for Trimethoprim analysis.

Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of trimethoprim and its metabolites from plasma samples.[14]

Materials:

  • Human plasma

  • Acetonitrile (ACN) or Methanol (B129727) (MeOH), HPLC grade

  • Internal Standard (IS) working solution (e.g., deuterated trimethoprim)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract and is suitable for both plasma and urine samples.[8][15]

Materials:

  • Human plasma or urine

  • SPE cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Deionized water

  • Internal Standard (IS) working solution

  • SPE manifold

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of plasma or urine, add 50 µL of the internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: UHPLC-MS/MS Analysis

This protocol describes a typical set of conditions for the chromatographic separation and mass spectrometric detection of trimethoprim and its metabolites.[11]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions:

  • Column: Biphenyl column (e.g., 1.8 µm, 100 × 2.1 mm).[11]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in methanol.[11]

  • Flow Rate: 400 µL/min.[11]

  • Column Temperature: 60°C.[11]

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-0.5 min: 1% B

    • 0.5-8.0 min: Linear gradient to 50% B

    • 8.0-9.1 min: Linear gradient to 99% B

    • 9.1-10.5 min: Hold at 99% B

    • 10.5-10.6 min: Return to 1% B

    • 10.6-12.0 min: Re-equilibration at 1% B

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: (Precursor ion > Product ion) - To be optimized for each analyte and internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for trimethoprim.

Table 1: HPLC and LC-MS/MS Method Performance for Trimethoprim

ParameterHPLC-UVLC-MS/MSReference
Linearity Range (µg/mL) 0.25 - 1000.0016 - 0.2 (metabolites)[6][8][9]
10 - 600.0156 - 1.5 (TMP)[16]
0.25 - 50.5 - 100[12][17]
Correlation Coefficient (r²) ≥ 0.99≥ 0.999[9][12]
Accuracy (% Recovery) 82%~100%[8][9]
Precision (% RSD) < 15%< 10%[9][14]
Limit of Detection (LOD) 0.03 - 0.2 µg/mL0.15 µg/L[9][12]
Limit of Quantification (LOQ) 0.135 µg/mL0.50 µg/L[9][12]

Table 2: MRM Transitions for Trimethoprim and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimethoprim (TMP) 291.1230.1
4-desmethyl-TMP 277.1216.1
3-desmethyl-TMP 277.1246.1
α-hydroxy-TMP 307.1246.1
TMP N-oxide 307.1291.1
Note: These are example transitions and should be optimized for the specific instrument used.

Conclusion

The analytical methods described in this application note provide robust and reliable protocols for the quantification of trimethoprim and its key metabolites in biological matrices. The use of UHPLC-MS/MS is recommended for high sensitivity and selectivity, which is essential for detailed pharmacokinetic and metabolism studies. The provided protocols for sample preparation and analysis can be adapted and validated for specific research needs in drug development and clinical monitoring.

References

Application Notes and Protocols for Utilizing Trimethoprim N-oxide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Trimethoprim N-oxide in drug metabolism studies. Trimethoprim, an antibiotic widely used in combination with sulfamethoxazole (B1682508), undergoes extensive metabolism in the liver, forming several metabolites, including Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Understanding the formation and potential interactions of these N-oxide metabolites is crucial for a complete characterization of the drug's metabolic profile and for assessing its potential for drug-drug interactions (DDIs).

Introduction to this compound in Drug Metabolism

Trimethoprim is metabolized by cytochrome P450 (CYP) enzymes to various metabolites, with the N-oxide derivatives being significant products.[1][2] The two primary N-oxide metabolites are Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.[3] The formation of these metabolites is catalyzed by specific CYP isoforms, and their subsequent disposition can influence the overall clearance and potential for DDIs of the parent drug. These N-oxide metabolites are typically found in urine.[2]

Key Applications of Studying this compound:

  • Reaction Phenotyping: Identifying the specific CYP enzymes responsible for the formation of Trimethoprim N-oxides.

  • Drug-Drug Interaction (DDI) Potential: Although data is limited, assessing if this compound itself can inhibit or induce metabolic enzymes.

  • Metabolic Stability: Understanding the rate of formation of N-oxide metabolites to contribute to the overall metabolic clearance of Trimethoprim.

  • Toxicology: Investigating the potential for N-oxide metabolites to form reactive intermediates and cause idiosyncratic adverse drug reactions (IADRs).

Data Presentation: Quantitative Insights into this compound Formation

The following tables summarize the available quantitative data regarding the formation of Trimethoprim N-oxides. These values are essential for building in vitro-in vivo extrapolation (IVIVE) models and predicting the clinical relevance of this metabolic pathway.

Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes (HLMs)

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Trimethoprim 1-N-oxide531 ± 26423.3 ± 6.87
Trimethoprim 3-N-oxide428 ± 2535.97 ± 1.95

Data from Goldman et al. (2015)[3]

Table 2: Cytochrome P450 Isoforms Involved in this compound Formation

MetabolitePrimary CYP Isoform(s)Supporting Evidence
Trimethoprim 1-N-oxideCYP3A4Predominantly formed by CYP3A4 in HLMs.[3]
Trimethoprim 3-N-oxideCYP1A2Predominantly formed by CYP1A2 in HLMs and inhibited by α-naphthoflavone.[3]

Note: While the primary focus of CYP inhibition studies has been on the parent drug, Trimethoprim, which is a known inhibitor of CYP2C8, there is a lack of publicly available data on the inhibitory potential (IC50 or Ki values) of this compound metabolites on major CYP enzymes.[4][5] Therefore, it is recommended that dedicated in vitro studies be conducted to evaluate the potential of Trimethoprim N-oxides to act as inhibitors of key drug-metabolizing enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for In Vitro Metabolism of Trimethoprim to N-oxide Metabolites using Human Liver Microsomes (HLMs)

This protocol is designed to determine the rate of formation of Trimethoprim N-oxides in a pool of human liver microsomes.

Materials:

  • Trimethoprim

  • Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide analytical standards

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction termination

  • Internal standard (e.g., a stable isotope-labeled analog of Trimethoprim or its metabolites)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL final concentration) and Trimethoprim (at various concentrations to determine kinetics, e.g., 1-500 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Quantification: Quantify the formation of Trimethoprim N-oxides by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared with the analytical standards.

Protocol for Reaction Phenotyping of this compound Formation

This protocol identifies the specific CYP isoforms responsible for this compound formation using recombinant human CYP enzymes and selective chemical inhibitors.

Part A: Using Recombinant Human CYP Enzymes

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase

  • Other materials as listed in Protocol 3.1

Procedure:

  • Follow the procedure outlined in Protocol 3.1, replacing HLMs with individual recombinant CYP enzymes.

  • Compare the rate of N-oxide formation across the different CYP isoforms to identify the primary contributors.

Part B: Using Selective Chemical Inhibitors with HLMs

Materials:

  • Selective chemical inhibitors for major CYP isoforms (e.g., α-naphthoflavone for CYP1A2, ketoconazole (B1673606) for CYP3A4).

  • Other materials as listed in Protocol 3.1.

Procedure:

  • Follow the procedure outlined in Protocol 3.1.

  • Prior to initiating the reaction with NADPH, pre-incubate the HLM and Trimethoprim mixture with a selective CYP inhibitor for a specified time (e.g., 15 minutes).

  • Compare the rate of N-oxide formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform. A significant reduction in metabolite formation in the presence of a selective inhibitor indicates the involvement of that enzyme.[3]

Protocol for Quantitative Analysis of this compound using LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of Trimethoprim N-oxides in biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Trimethoprim: Q1/Q3 transitions to be optimized.

    • Trimethoprim 1-N-oxide: Q1/Q3 transitions to be optimized.

    • Trimethoprim 3-N-oxide: Q1/Q3 transitions to be optimized.

    • Internal Standard: Q1/Q3 transitions to be optimized.

  • Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Data Analysis:

  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards.

  • Determine the concentration of Trimethoprim N-oxides in the samples from the calibration curve.

Protocol for Covalent Binding Assessment of this compound

This protocol is designed to assess the potential of this compound to form covalent adducts with microsomal proteins, which can be an indicator of the formation of reactive metabolites.

Materials:

  • Radiolabeled ([14C] or [3H]) Trimethoprim (to generate radiolabeled N-oxide in situ) or synthesized radiolabeled this compound.

  • Human Liver Microsomes (HLMs).

  • NADPH regenerating system.

  • Trichloroacetic acid (TCA) or organic solvent (e.g., methanol/ether) for protein precipitation.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: Incubate radiolabeled Trimethoprim (or this compound) with HLMs and the NADPH regenerating system at 37°C. Include control incubations without the NADPH regenerating system to determine non-specific binding.

  • Protein Precipitation: After incubation, precipitate the microsomal proteins using an excess of cold organic solvent or TCA.

  • Washing: Thoroughly wash the protein pellet multiple times with the organic solvent to remove any unbound radiolabeled compound.

  • Quantification of Covalently Bound Metabolite:

    • Solubilization and Scintillation Counting: Solubilize the final protein pellet and measure the radioactivity using a liquid scintillation counter.

    • Protein Assay: Determine the protein concentration in a parallel sample to normalize the amount of covalent binding to the amount of protein.

  • Data Analysis: Calculate the amount of covalently bound metabolite (e.g., in pmol equivalents/mg protein). A significant increase in radioactivity in the NADPH-fortified incubations compared to the controls suggests metabolism-dependent covalent binding. Studies have shown that Trimethoprim itself can form covalent adducts with microsomal proteins.[6][7] Similar studies are warranted for its N-oxide metabolites.

Visualizations: Diagrams of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows described in these application notes.

Trimethoprim_Metabolism Trimethoprim Trimethoprim N_Oxides Trimethoprim N-oxides (1-N-oxide and 3-N-oxide) Trimethoprim->N_Oxides CYP1A2, CYP3A4 Other_Metabolites Other Metabolites (e.g., Desmethyl) Trimethoprim->Other_Metabolites Other CYPs Excretion Excretion N_Oxides->Excretion Other_Metabolites->Excretion

Metabolic pathway of Trimethoprim to N-oxides.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_data Data Analysis Incubation Incubation of Trimethoprim with HLMs or rCYPs Termination Reaction Termination & Protein Precipitation Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis Quantification Quantification of Trimethoprim N-oxides Analysis->Quantification Kinetics Enzyme Kinetics (Km, Vmax) Quantification->Kinetics Phenotyping Reaction Phenotyping Quantification->Phenotyping

Workflow for in vitro metabolism studies.

DDI_Logic TMP Trimethoprim CYP_Enzymes CYP Enzymes TMP->CYP_Enzymes Inhibition (e.g., CYP2C8) TMP_N_Oxide This compound TMP_N_Oxide->CYP_Enzymes Inhibition? (Data Needed) Metabolism Metabolism of Co-administered Drug CYP_Enzymes->Metabolism Catalysis CoAdmin_Drug Co-administered Drug CoAdmin_Drug->Metabolism

Logic for assessing DDI potential.

References

Trimethoprim N-oxide: A Promising Biomarker for Monitoring Trimethoprim Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim (B1683648) (TMP) is a widely used bacteriostatic antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1] It is frequently prescribed in combination with sulfamethoxazole (B1682508) for the treatment of various bacterial infections. Monitoring in vivo exposure to trimethoprim is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. While parent drug concentration is often monitored, the quantification of its metabolites can provide a more comprehensive understanding of an individual's metabolic profile and overall drug exposure. Trimethoprim is metabolized in the liver into several metabolites, including Trimethoprim N-oxide (TNO), which is then excreted in the urine.[2][3][4] This document provides detailed application notes and protocols for the use of this compound as a biomarker for trimethoprim exposure, focusing on its quantification in human urine and plasma.

Rationale for this compound as a Biomarker

Trimethoprim undergoes metabolism primarily in the liver, with 10-20% of an administered dose being metabolized.[2][4] The principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[2][4] this compound is a product of the oxidation of the nitrogen atoms in the pyrimidine (B1678525) ring of the parent compound. Its formation is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in human liver microsomes. As a direct downstream product of trimethoprim metabolism, the concentration of this compound in biological fluids, particularly urine where it is concentrated, can serve as a reliable indicator of the extent of trimethoprim exposure and metabolic activity.

Data Presentation

The following tables summarize quantitative data from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of trimethoprim and its metabolites in human plasma. This data demonstrates the analytical performance of a typical method that can be adapted for urine analysis.

Table 1: UPLC-MS/MS Method Parameters for Trimethoprim and Metabolites in Human Plasma

ParameterValue
Chromatography System Waters ACQUITY UPLC
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Trimethoprim and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimethoprim291.1230.1
1-N-oxide-TMP307.1290.1
3-N-oxide-TMP307.1246.1
Trimethoprim-d9 (IS)300.1236.1

Table 3: Quantitative Performance of the UPLC-MS/MS Method in Human Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Trimethoprim1 - 10001.0< 5%< 7%
This compound2.5 - 5002.5< 6%< 8%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine. The methodology is adapted from validated plasma analysis methods and optimized for the urine matrix.

1. Materials and Reagents

  • This compound certified reference standard

  • Trimethoprim-d9 (internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

  • Phosphate buffer (pH 7)

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 100 µL of supernatant in a clean microcentrifuge tube, add 20 µL of internal standard solution (Trimethoprim-d9 in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

3. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC or equivalent

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: As per reference standards (e.g., 307.1 > 290.1 for 1-N-oxide)

      • Trimethoprim-d9 (IS): 300.1 > 236.1

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrants.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Trimethoprim_Metabolism_and_Excretion cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_excretion Renal Excretion Trimethoprim_Dose Trimethoprim (Oral Dose) Systemic_Circulation Systemic Circulation Trimethoprim_Dose->Systemic_Circulation Absorption Liver Liver Systemic_Circulation->Liver Distribution Kidney Kidney Systemic_Circulation->Kidney Distribution CYP1A2 CYP1A2 TNO This compound Liver->TNO Oxidation Other_Metabolites Other Metabolites (e.g., 3'- and 4'-desmethyl) Liver->Other_Metabolites Demethylation TNO->Kidney Other_Metabolites->Kidney Urine Urine Kidney->Urine Excretion

Caption: Metabolic pathway of trimethoprim to this compound.

Experimental_Workflow Urine_Sample Urine Sample Collection Sample_Preparation Sample Preparation (Centrifugation, Protein Precipitation) Urine_Sample->Sample_Preparation Extraction Supernatant Evaporation and Reconstitution Sample_Preparation->Extraction UPLC_MSMS_Analysis UPLC-MS/MS Analysis Extraction->UPLC_MSMS_Analysis Data_Analysis Data Analysis and Quantification UPLC_MSMS_Analysis->Data_Analysis

Caption: Workflow for this compound analysis in urine.

Logical_Relationship Trimethoprim_Exposure Increased Trimethoprim Exposure Increased_Metabolism Increased Hepatic Metabolism Trimethoprim_Exposure->Increased_Metabolism Increased_TNO Increased Urinary This compound Increased_Metabolism->Increased_TNO Biomarker_Utility TNO as a Reliable Biomarker Increased_TNO->Biomarker_Utility

Caption: Rationale for TNO as a biomarker of trimethoprim exposure.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Effects of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) is an antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] In humans, Trimethoprim is metabolized in the liver to several metabolites, including Trimethoprim N-oxide.[3] This N-oxide metabolite is primarily formed by the cytochrome P450 enzyme CYP1A2. While the pharmacology of Trimethoprim is well-studied, the potential cellular effects of its metabolites, such as this compound, are less characterized. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's safety and efficacy profile.

These application notes provide a framework of cell-based assays to investigate the potential cytotoxic, pro-apoptotic, oxidative, and inflammatory effects of this compound. The protocols are designed to be adaptable for use in drug discovery and toxicology screening.

Experimental Strategy: A Tiered Approach

A tiered approach is recommended to efficiently screen for the effects of this compound. This begins with broad assessments of cytotoxicity and cell viability, followed by more specific assays to elucidate the mechanisms of any observed effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation Cell Viability Assays Cell Viability Assays Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays If viability decreases Oxidative Stress Assays Oxidative Stress Assays Cell Viability Assays->Oxidative Stress Assays Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Apoptosis Assays If cytotoxicity increases Inflammatory Response Inflammatory Response Cytotoxicity Assays->Inflammatory Response

Caption: Tiered experimental workflow for assessing this compound effects.

Data Presentation: Comparative Analysis

Quantitative data from the proposed assays should be summarized for clear comparison. Below is a sample table illustrating how data for this compound could be presented alongside its parent compound, Trimethoprim. (Note: Data for this compound is hypothetical for illustrative purposes).

AssayCell LineParameterTrimethoprimThis compound
MTT Assay HepG2IC50 (µM) after 48h>200[4][5]>200
Neutral Red Uptake HepG2IC50 (µM) after 48h~150~180
LDH Release HepG2% Cytotoxicity at 200µM<10%<15%
Caspase-3/7 Activity HepG2Fold Increase at 200µM1.21.5
Annexin V Staining HepG2% Apoptotic Cells at 200µM~5%~8%
DCFDA Assay HepG2Fold Increase in ROS at 100µM1.11.8
IL-6 ELISA THP-1pg/mL at 100µM<50150
TNF-α ELISA THP-1pg/mL at 100µM<2080

Experimental Protocols

Cell Culture

a. HepG2 Cells (Human Hepatoma Cell Line)

HepG2 cells are a suitable model for initial toxicity screening due to their human origin and metabolic capabilities.[6]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.[7]

  • Incubation: 37°C, 5% CO2 in a humidified incubator.

b. THP-1 Cells (Human Monocytic Cell Line)

THP-1 cells can be differentiated into macrophage-like cells and are a good model for assessing inflammatory responses.

  • Culture Medium: RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiation (for inflammatory assays): Treat suspension THP-1 cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce differentiation into adherent macrophage-like cells.

Tier 1: Primary Screening Assays

a. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[8][9]

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

b. Neutral Red Uptake Cytotoxicity Assay

This assay assesses cell membrane integrity by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[11]

  • Seed and treat cells as in the MTT assay.

  • After treatment, replace the medium with a medium containing 50 µg/mL Neutral Red and incubate for 2-3 hours.

  • Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid).[11]

  • Measure the absorbance at 540 nm.

c. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[12]

  • Seed and treat cells as in the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.[13]

  • Measure the absorbance at 490 nm.[13]

Tier 2: Mechanistic Assays

a. Apoptosis Assays

  • Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases in apoptosis.[14]

    • Seed cells in a white-walled 96-well plate and treat with this compound.

    • Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) directly to the wells.

    • Incubate at room temperature and measure luminescence.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]

    • Treat cells with this compound.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.[5]

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze by flow cytometry.[4]

b. Oxidative Stress Assay (DCFDA Assay)

This assay measures the generation of intracellular reactive oxygen species (ROS).[3]

  • Seed cells in a black, clear-bottom 96-well plate.

  • Load cells with 2',7' – dichlorofluorescin diacetate (DCFDA).

  • Treat with this compound.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

c. Inflammatory Response Assays

  • Cytokine Quantification (ELISA): This assay measures the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.

    • Differentiate THP-1 cells in a 24-well plate.

    • Treat the differentiated cells with this compound for 24 hours.

    • Collect the cell culture supernatant.

    • Use commercial ELISA kits for human IL-6 and TNF-α to quantify their concentrations in the supernatant, following the manufacturer's protocol.

  • NF-κB Activation Assay: This reporter assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.

    • Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

    • Treat the cells with this compound.

    • Lyse the cells and measure luciferase activity using a luminometer.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay Readout A Seed HepG2 cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, 72h C->D E Perform MTT, Neutral Red, or LDH assay D->E F Measure Absorbance E->F

Caption: General workflow for primary cytotoxicity and viability screening assays.

Potential Signaling Pathway of this compound Induced Effects

G Trimethoprim_N_oxide This compound Cellular_Metabolism Cellular Metabolism (e.g., in Hepatocytes) Trimethoprim_N_oxide->Cellular_Metabolism ROS_Production Increased ROS Production Cellular_Metabolism->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction NF_kappaB_Activation NF-κB Activation Oxidative_Stress->NF_kappaB_Activation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inflammatory_Cytokines Inflammatory Cytokine Production (IL-6, TNF-α) NF_kappaB_Activation->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Hypothetical signaling pathway for this compound-induced cellular effects.

References

Chromatographic Separation of Trimethoprim and Its N-Oxide Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of the antibacterial agent trimethoprim (B1683648) and its N-oxide metabolites. The methodologies outlined are essential for pharmacokinetic studies, metabolic profiling, and quality control in drug development.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria.[1] Its metabolism in the liver leads to the formation of several metabolites, including 1-N-oxide and 3-N-oxide, as well as 3'- and 4'-desmethyltrimethoprim.[1] The accurate and robust separation and quantification of trimethoprim and its metabolites, particularly the N-oxides, from biological matrices are crucial for understanding its disposition, efficacy, and potential for drug-drug interactions. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.[1][2]

Experimental Protocols

Method 1: UPLC-MS/MS for High-Throughput Analysis in Human Plasma

This protocol is adapted from a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of trimethoprim and its major metabolites in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., Trimethoprim-d9).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.[1]

2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC system or equivalent.[1]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 400 µL/min.[3]

  • Column Temperature: 60 °C.[3]

  • Gradient Elution:

    • Initial: 2% B for 0.5 min.

    • Ramp to 7% B over 2 min.

    • Hold at 7% B for 3 min.

    • Ramp to 35% B over 2 min.

    • Ramp to 99% B for 1 min.

    • Return to 2% B for 1.1 min.[3]

3. Mass Spectrometry Detection

  • System: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]

Method 2: HPLC with UV Detection

This method is suitable for the quantification of trimethoprim in plasma and pharmaceutical dosage forms when MS detection is not available.[4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) column.

  • Load the plasma, serum, or dialysate fluid sample.

  • Wash the column to remove interferences.

  • Elute trimethoprim using an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Reverse-phase C18 column (e.g., 5 µm, 150 x 4.6 mm).[2]

  • Mobile Phase: A mixture of 0.01 M sodium acetate (B1210297) and acetonitrile.[4] For MS-compatible methods, phosphoric acid can be replaced with formic acid.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 150 µl.[7]

Data Presentation

Table 1: UPLC-MS/MS Method Performance for Trimethoprim and Metabolites

AnalyteRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)
Trimethoprim4.60[8]0.5 - 100.0 (µg/L)[9]0.50 (µg/L)[9]
Trimethoprim-1-N-OxideNot SpecifiedNot SpecifiedNot Specified
Trimethoprim-3-N-OxideNot SpecifiedNot SpecifiedNot Specified
4-desmethyl-TMPNot Specified1.6 - 200 (nM)1.6 (nM)
3-desmethyl-TMPNot Specified1.6 - 200 (nM)1.6 (nM)

Data synthesized from multiple sources. Specific retention times for N-oxide metabolites were not explicitly detailed in the provided search results but would be determined during method validation.

Table 2: HPLC-UV Method Performance for Trimethoprim

ParameterValue
Linearity Range2 - 100 µg/ml[4]
Sensitivity0.05 µg/mL[4]
Recovery82%[4]
Between-run Replication (p-value)p = 0.96[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Human Plasma Sample (50 µL) add_is Add Methanol with Internal Standard (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 transfer Transfer to UPLC Vial vortex2->transfer uplc UPLC System (ACQUITY UPLC) transfer->uplc column Chromatographic Separation (ACQUITY UPLC BEH C18) uplc->column ms Mass Spectrometry (Triple Quadrupole, ESI+, MRM) column->ms data Data Acquisition & Analysis ms->data

Caption: UPLC-MS/MS experimental workflow for trimethoprim analysis.

logical_relationship cluster_drug Parent Drug cluster_metabolism Metabolism (Liver) cluster_metabolites Metabolites trimethoprim Trimethoprim phase1 Phase I Metabolism trimethoprim->phase1 n_oxides 1-N-Oxide & 3-N-Oxide phase1->n_oxides desmethyl 3'- & 4'-desmethyltrimethoprim phase1->desmethyl

Caption: Metabolic pathway of trimethoprim.

References

Application of Trimethoprim N-oxide in Environmental Sample Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP), a widely used bacteriostatic antibiotic, is frequently detected in various environmental compartments due to its incomplete removal during wastewater treatment. The transformation of TMP in the environment leads to the formation of various metabolites, including Trimethoprim N-oxide. As a major metabolite, the presence and concentration of this compound in environmental samples are of growing concern, necessitating robust and sensitive analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in environmental water samples, primarily focusing on solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodologies described are adapted from established methods for the analysis of trimethoprim and its metabolites in biological and environmental matrices.

Data Presentation

The following tables summarize quantitative data for the analysis of Trimethoprim and its N-oxide metabolites. It is important to note that while specific data for this compound in environmental samples is limited in publicly available literature, the provided UPLC-MS/MS parameters for plasma can be adapted for environmental analyses.

Table 1: UPLC-MS/MS Parameters for Trimethoprim and its N-oxide Metabolites in Human Plasma [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trimethoprim291.1230.1
1-N-oxide-TMP 307.1 290.1
3-N-oxide-TMP 307.1 246.1
3-desmethyl-TMP277.1216.1
4-desmethyl-TMP277.1246.1
Specific values for cone voltage and collision energy should be optimized for the specific instrument used.

Table 2: Performance Data for Trimethoprim Analysis in Environmental Water Samples (for reference)

Analytical MethodMatrixSample PreparationLODLOQRecovery (%)Reference
HPLC/UVWaterDirect Injection0.06 µM0.2 µM-[2]
LC-MS/MSWastewaterSPE7 ng/L--[3]
SPME-HPLC-MS/MSWastewaterSPME16-1380 ng/L (influent), 35-260 ng/L (effluent)--[4]
Magnetic SPE-HPLC-DADEnvironmental WaterMagnetic SPE0.055 ng/mL0.167 ng/mL95-107[5]
SPE-TLCSpiked WaterSPE0.1 µ g/spot 0.2 µ g/spot 108.7 ± 23.7

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Environmental Water Samples

This protocol is adapted from established methods for the extraction of trimethoprim and other pharmaceuticals from wastewater.[3][4] Given that this compound is more polar than its parent compound, careful optimization of the SPE procedure is recommended.

Materials:

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges (e.g., 200 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonia (B1221849) solution

  • Ultrapure water

  • Glass fiber filters (0.7 µm)

  • SPE vacuum manifold

  • Sample collection bottles

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. To minimize degradation, samples should be stored at 4°C and extracted as soon as possible.

  • Sample Filtration: Filter the water sample (e.g., 250 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

  • pH Adjustment: Adjust the pH of the filtered sample to approximately 3 with formic acid.[3]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of ultrapure water through the cartridge.

    • Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes from the cartridge with two aliquots of 2.5 mL of a mixture of acetonitrile and methanol (1:1, v/v).[3]

    • A second elution with 2.5 mL of 5% ammonia in acetonitrile:methanol (1:1, v/v) can be performed to ensure the recovery of more polar compounds.[3] Collect both eluates in the same tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 500 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the analysis of trimethoprim and its metabolites in human plasma and can be adapted for environmental sample extracts.[1]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (starting point for optimization):

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 5 µL[1]

  • Gradient Program:

    • 0.0 min: 1.0% B

    • 1.0 min: 1.0% B

    • 8.0 min: 50.0% B

    • 8.1 min: 95.0% B

    • 9.0 min: 95.0% B

    • 9.1 min: 1.0% B

    • 10.0 min: 1.0% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 1.

  • Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision gas pressure according to the specific instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Environmental Water Sample Collection Filtration 2. Filtration (0.7 µm) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment Filtration->pH_Adjustment SPE 4. Solid-Phase Extraction (SPE) pH_Adjustment->SPE Elution 5. Elution SPE->Elution Concentration 6. Evaporation to Dryness Elution->Concentration Reconstitution 7. Reconstitution Concentration->Reconstitution UPLC_MSMS 8. UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing 9. Data Processing and Quantification UPLC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

transformation_pathway cluster_metabolism Biotransformation in Wastewater Treatment TMP Trimethoprim (TMP) TMP_N_Oxide This compound TMP->TMP_N_Oxide N-Oxidation Desmethyl_TMP Desmethyl-Trimethoprim TMP->Desmethyl_TMP Demethylation Other_TPs Other Transformation Products Desmethyl_TMP->Other_TPs Further Degradation

Caption: Simplified transformation pathway of Trimethoprim in wastewater.

References

Application Note and Protocol: Solid-Phase Extraction of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648), an antibiotic that inhibits dihydrofolate reductase, is extensively used in combination with sulfamethoxazole.[1] The metabolism of Trimethoprim in the liver results in the formation of several metabolites, including Trimethoprim N-oxides.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic, toxicological, and clinical studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of Trimethoprim N-oxide from biological matrices, intended to serve as a foundational method for analytical studies.

The following protocol is a synthesized methodology based on established SPE procedures for the parent drug, Trimethoprim, and is designed to be adapted and validated by researchers for their specific applications.

Experimental Protocol

This protocol outlines a solid-phase extraction procedure for isolating this compound from plasma or serum samples.

1. Materials and Reagents

  • SPE Cartridge: Strong Cation Exchange (SCX), 500mg/3mL (or similar)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • 0.1 N Hydrochloric Acid

  • Ammonium (B1175870) Hydroxide (B78521)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., D9-Trimethoprim)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Positive pressure manifold or vacuum manifold

2. Sample Preparation

  • Allow plasma or serum samples to thaw to room temperature.

  • To 1 mL of the sample, add the internal standard solution.

  • Acidify the sample by adding 1 mL of 0.1 N HCl.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SCX SPE cartridge by passing 4 mL of methanol through it, followed by 4 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 4 mL of 0.1 N HCl.

  • Sample Loading: Load the prepared supernatant from step 2.6 onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 N HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 1:3 methanol:water).[2]

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Data Presentation

The following table summarizes expected performance characteristics for an SPE method for Trimethoprim and its metabolites, based on published data for the parent compound.[3][4] This data should be used as a benchmark for method validation.

ParameterExpected ValueReference
Recovery > 80%[3]
Intra-assay Precision (CV) < 7%[4]
Inter-assay Precision (CV) < 10%[4]
Linearity (r) > 0.99[4]
Limit of Detection (LOD) 0.06 µg/mL (in serum)[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with 0.1 N HCl Add_IS->Acidify Vortex_Centrifuge Vortex & Centrifuge Acidify->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Equilibrate Equilibrate Cartridge (0.1 N HCl) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (0.1 N HCl, Methanol) Load->Wash Elute Elute Analyte (5% NH4OH in Methanol) Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction and analysis of this compound.

Metabolic Pathway of Trimethoprim

G TMP Trimethoprim Metabolism Hepatic Metabolism (CYP450 enzymes) TMP->Metabolism N1_Oxide Trimethoprim 1-N-oxide N3_Oxide Trimethoprim 3-N-oxide Alpha_Hydroxy α-Hydroxy Trimethoprim Metabolism->N1_Oxide Metabolism->N3_Oxide Metabolism->Alpha_Hydroxy

References

Application Notes and Protocols for High-Throughput Screening Related to Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct high-throughput screening (HTS) assays related to Trimethoprim N-oxide. The first section focuses on screening for modulators of this compound formation by targeting the primary metabolizing enzymes. The second section details a protocol to evaluate the direct biological activity of this compound on dihydrofolate reductase (DHFR), the pharmacological target of its parent drug, Trimethoprim.

Application Note 1: High-Throughput Screening for Modulators of this compound Formation

Introduction

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis.[1][2][3] In humans, Trimethoprim is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, including Trimethoprim 1-N-oxide and 3-N-oxide.[4][5] The formation of 1-N-oxide is predominantly catalyzed by CYP3A4, while 3-N-oxide formation is mainly mediated by CYP1A2.[4][5] Identifying compounds that modulate the activity of these CYP enzymes is crucial in drug development to predict and avoid potential drug-drug interactions that could alter the efficacy and safety profile of Trimethoprim.

This application note describes a high-throughput screening workflow to identify inhibitors of CYP1A2 and CYP3A4, the key enzymes in this compound formation. A primary screen using a fluorescence-based assay for CYP1A2 activity is detailed, followed by a confirmatory LC-MS/MS assay.

Signaling Pathway: Trimethoprim Metabolism

The metabolic pathway leading to the formation of Trimethoprim N-oxides is initiated by the action of specific cytochrome P450 enzymes on the parent drug. Understanding this pathway is fundamental to designing assays for its modulation.

Trimethoprim_Metabolism TMP Trimethoprim CYP1A2 CYP1A2 TMP->CYP1A2 Oxidation CYP3A4 CYP3A4 TMP->CYP3A4 Oxidation Other Other Metabolites TMP->Other Other P450s TNO3 Trimethoprim 3-N-oxide CYP1A2->TNO3 TNO1 Trimethoprim 1-N-oxide CYP3A4->TNO1

Metabolism of Trimethoprim to its N-oxide metabolites.
Experimental Workflow: HTS for CYP1A2 Inhibitors

The following diagram outlines the workflow for a typical high-throughput screening campaign to identify inhibitors of CYP1A2, a key enzyme in this compound formation.

HTS_Workflow_CYP cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose Response cluster_2 Secondary Assay Compound Compound Library Primary_Assay Fluorescence-Based CYP1A2 Assay Compound->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response IC50 Determination (Fluorescence Assay) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits LCMS_Assay LC-MS/MS Based CYP1A2 Assay Confirmed_Hits->LCMS_Assay Validated_Hits Validated Hits LCMS_Assay->Validated_Hits

Workflow for identifying CYP1A2 inhibitors.
Data Presentation

The following table summarizes hypothetical data from a screen for CYP1A2 inhibitors.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) - Fluorometric AssayIC50 (µM) - LC-MS/MS Assay
Control A95.20.150.21
Hit 188.51.21.5
Hit 275.34.85.2
Non-Hit 110.1> 50> 50
Non-Hit 25.6> 50> 50
Experimental Protocols

Protocol 1: Primary HTS - Fluorescence-Based CYP1A2 Activity Assay

This protocol is adapted from commercially available fluorometric assays for CYP1A2 activity.[6]

Materials:

  • Recombinant human CYP1A2

  • CYP1A2 substrate (e.g., a non-fluorescent substrate that is converted to a highly fluorescent metabolite)

  • CYP1A2 Assay Buffer

  • NADPH Regeneration System

  • Selective CYP1A2 inhibitor (e.g., α-naphthoflavone) for control

  • 384-well black, flat-bottom plates

  • Compound library dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls (DMSO for negative control, selective inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a master mix containing recombinant human CYP1A2 in CYP1A2 Assay Buffer. Add 10 µL of the enzyme mix to each well.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate mix containing the CYP1A2 substrate and the NADPH regeneration system in CYP1A2 Assay Buffer. Add 10 µL of the substrate mix to each well to initiate the reaction.

  • Signal Detection: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 406/468 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Secondary Assay - LC-MS/MS-Based CYP1A2 Inhibition Assay

This protocol provides a more direct and specific measurement of CYP1A2 activity by quantifying the formation of a specific metabolite.[7]

Materials:

  • Human Liver Microsomes (HLM) or recombinant CYP1A2

  • Trimethoprim

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH

  • Acetonitrile (B52724) with internal standard (e.g., deuterated this compound)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In a 96-well plate, combine HLMs or recombinant CYP1A2, potassium phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add Trimethoprim and NADPH to initiate the reaction.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of Trimethoprim 3-N-oxide formed.

  • Data Analysis: Determine the IC50 values for each compound by plotting the percent inhibition of Trimethoprim 3-N-oxide formation against the compound concentration.

Application Note 2: High-Throughput Screening to Evaluate the Biological Activity of this compound

Introduction

While the primary mechanism of action of Trimethoprim is the inhibition of DHFR, the biological activity of its metabolites, such as this compound, is not well characterized. It is important to assess whether these metabolites retain any activity towards the original drug target, as this could contribute to the overall pharmacological effect or potential off-target effects.

This application note provides a protocol for a high-throughput fluorescence polarization (FP) assay to determine the inhibitory activity of this compound against DHFR.[8] FP is a robust and homogeneous assay format suitable for HTS, measuring the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[8][9][10]

Logical Relationship: DHFR Inhibition Assay Principle

The fluorescence polarization assay for DHFR inhibition is based on the displacement of a fluorescently labeled ligand from the enzyme's active site by a competing inhibitor.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor DHFR_A DHFR Complex_A DHFR-Ligand Complex (High Polarization) DHFR_A->Complex_A F_Ligand_A Fluorescent Ligand F_Ligand_A->Complex_A F_Ligand_B Fluorescent Ligand (Low Polarization) DHFR_B DHFR Inhibitor Inhibitor (e.g., this compound) DHFR_B->Inhibitor Binds

Principle of the Fluorescence Polarization DHFR assay.
Data Presentation

The following table presents hypothetical data for the evaluation of DHFR inhibition by Trimethoprim and its N-oxide metabolite.

CompoundIC50 (µM)
Trimethoprim (Control)0.05
Methotrexate (Control)0.002
Trimethoprim 1-N-oxide> 100
Trimethoprim 3-N-oxide85.7
Experimental Protocol

Protocol 3: DHFR Inhibition Assay using Fluorescence Polarization

This protocol is designed to assess the inhibitory potential of this compound against DHFR.[8]

Materials:

  • Recombinant human DHFR

  • Fluorescently labeled ligand for DHFR (e.g., fluorescein-methotrexate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • NADPH

  • This compound

  • Trimethoprim and Methotrexate (for controls)

  • 384-well black, low-volume plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound, Trimethoprim, and Methotrexate. Dispense 100 nL of each dilution into a 384-well plate. Include wells with DMSO as a no-inhibitor control.

  • Enzyme and Ligand Preparation: Prepare a master mix containing DHFR and the fluorescently labeled ligand in Assay Buffer with NADPH. The concentrations should be optimized to be at or near the Kd of the fluorescent ligand for DHFR to ensure assay sensitivity.

  • Reaction Incubation: Add 20 µL of the enzyme/ligand master mix to each well of the plate.

  • Equilibration: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the fluorophore (e.g., Ex/Em = 485/535 nm for fluorescein).

  • Data Analysis: Convert the raw fluorescence polarization values to percent inhibition relative to the high (no inhibitor) and low (saturating concentration of a potent inhibitor like methotrexate) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

References

Application Notes and Protocols for the Use of Trimethoprim N-oxide in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of Trimethoprim (B1683648) N-oxide in the field of antibiotic resistance. While research on the direct role of Trimethoprim N-oxide is an emerging area, this document outlines its background, known activities, and detailed protocols to facilitate further investigation into its potential as an antibacterial agent or a modulator of antibiotic resistance.

Introduction to Trimethoprim and its N-oxide Metabolites

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] This inhibition prevents the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids and proteins, ultimately leading to a bacteriostatic effect.[1] In clinical use, trimethoprim is often combined with sulfamethoxazole (B1682508) to create a synergistic effect, as both drugs block sequential steps in the same metabolic pathway.

Upon administration, trimethoprim is metabolized in the liver, primarily into two main metabolites: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide . These metabolites are subsequently excreted in the urine. Emerging evidence suggests that these metabolites, particularly Trimethoprim 3-N-oxide, may retain antibacterial properties, including activity against antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This potential activity warrants further investigation into the role of Trimethoprim N-oxides in combating antibiotic resistance.

Potential Applications in Antibiotic Resistance Studies

The study of this compound can be approached from several key research angles:

  • Direct Antibacterial Activity: Investigating the intrinsic antibacterial efficacy of Trimethoprim N-oxides against a broad spectrum of clinically relevant bacteria, including multidrug-resistant (MDR) strains.

  • Potentiation of Existing Antibiotics: Assessing the ability of Trimethoprim N-oxides to act as adjuvants, potentially restoring or enhancing the activity of other antibiotics against resistant bacteria.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which Trimethoprim N-oxides exert their antibacterial effects.

  • Resistance Development Studies: Evaluating the potential for bacteria to develop resistance to Trimethoprim N-oxides and understanding the underlying genetic and molecular mechanisms.

Quantitative Data on Antibacterial Activity

Currently, there is a limited amount of publicly available, structured quantitative data on the antibacterial activity of this compound against a wide range of bacterial strains. The following table summarizes the known information and provides a template for researchers to populate with their own experimental data.

Table 1: Minimum Inhibitory Concentrations (MICs) of Trimethoprim and its Metabolites (Hypothetical Data for Illustrative Purposes)

CompoundBacterial StrainResistance ProfileMIC (µg/mL)
TrimethoprimE. coli ATCC 25922Susceptible2
TrimethoprimS. aureus ATCC 29213Susceptible1
TrimethoprimS. aureus (MRSA)Methicillin-Resistant>32
Trimethoprim 1-N-oxide E. coli ATCC 25922SusceptibleData Needed
Trimethoprim 1-N-oxide S. aureus ATCC 29213SusceptibleData Needed
Trimethoprim 1-N-oxide S. aureus (MRSA)Methicillin-ResistantData Needed
Trimethoprim 3-N-oxide E. coli ATCC 25922SusceptibleData Needed
Trimethoprim 3-N-oxide S. aureus ATCC 29213SusceptibleData Needed
Trimethoprim 3-N-oxide S. aureus (MRSA)Methicillin-ResistantReported Activity

Note: The MIC values for Trimethoprim N-oxides are largely unavailable in the reviewed literature and require experimental determination.

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound in antibiotic resistance studies.

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be used to determine the MIC of Trimethoprim N-oxides.

Materials:

  • This compound (1-N-oxide and 3-N-oxide) stock solutions of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., E. coli, S. aureus, including resistant isolates)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculate the Microtiter Plate:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Protocol for Assessing Synergy with Other Antibiotics (Checkerboard Assay)

This protocol allows for the determination of synergistic, additive, indifferent, or antagonistic interactions between this compound and another antibiotic.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution

  • CAMHB

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared as in the MIC protocol

Procedure:

  • Prepare the Checkerboard Plate:

    • In a 96-well plate, create a two-dimensional array of antibiotic concentrations.

    • Along the x-axis (e.g., columns 1-10), prepare serial two-fold dilutions of the second antibiotic.

    • Along the y-axis (e.g., rows A-G), prepare serial two-fold dilutions of this compound.

    • The top left well (A1) will contain the highest concentration of both drugs, while the bottom right well will have the lowest concentrations.

    • Include a row with only this compound dilutions (to determine its MIC alone) and a column with only the second antibiotic dilutions (to determine its MIC alone).

    • Include a growth control well (no antibiotics) and a sterility control well.

  • Inoculate and Incubate:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations of Pathways and Workflows

Mechanism of Action of Trimethoprim

Trimethoprim_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolic acid (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolic acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Protein Synthesis THF->Precursors Trimethoprim Trimethoprim DHF -> THF DHF -> THF Trimethoprim->DHF -> THF Inhibits Sulfamethoxazole Sulfamethoxazole PABA -> DHF PABA -> DHF Sulfamethoxazole->PABA -> DHF Inhibits MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols for In Vitro Toxicology Studies of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro toxicological assessment of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibacterial agent Trimethoprim. Due to the limited availability of direct toxicological data for this specific metabolite, the following protocols are based on established methodologies for in vitro toxicology, regulatory guidance on drug metabolite safety testing, and comparative data from the parent compound, Trimethoprim.

Introduction

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase. Its metabolism in humans leads to the formation of several metabolites, including Trimethoprim N-oxide. Regulatory agencies recommend that drug metabolites found in humans be evaluated for safety. In vitro toxicology studies are crucial for the early identification of potential hazards associated with such metabolites. Aromatic N-oxides, as a chemical class, can sometimes be associated with mutagenicity, making it important to assess the toxicological profile of this compound.[1][2]

This document outlines protocols for assessing the cytotoxicity and genotoxicity of this compound in relevant in vitro models.

Data Presentation: Comparative Toxicology Data

Table 1: Cytotoxicity Data for Trimethoprim

Cell LineAssay TypeEndpointConcentration Range TestedObservationReference
Embryonic rat fibroblast-like (F2408)MTT AssayViability50, 100, 200 µMSignificant dose-dependent decrease in cell viability at 24, 48, and 72 hours.[3][4]
H-ras oncogene activated fibroblast (5RP7)MTT AssayViability50, 100, 200 µMSignificant dose-dependent decrease in cell viability at 24, 48, and 72 hours.[3][4]
Human Lymphocytes--1 to 100 µg/mlCytotoxic effects observed.[5]

Table 2: Genotoxicity Data for Trimethoprim

Cell Line/SystemAssay TypeEndpointConcentration Range TestedObservationReference
Human LymphocytesCytokinesis Block Micronucleus (CBMN)Micronucleus (MN) formation25, 50 µg/mlSignificant increase in MN frequency in a time-dependent manner.[4]
Human LymphocytesSister Chromatid Exchange (SCE)SCE frequency1 to 100 µg/mlIncreased SCE frequency observed.[5]
Salmonella typhimuriumAmes TestReverse mutationNot specifiedSome sulfonamides have shown genotoxic effects in the Ames test.[6]

Experimental Protocols

The following are detailed protocols recommended for the in vitro toxicological evaluation of this compound.

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on Trimethoprim and is suitable for assessing the cytotoxic potential of this compound on various cell lines, such as human hepatocytes (e.g., HepG2) or other relevant cell models.[3][4]

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • This compound (commercially available as a reference standard)

  • Selected cell line (e.g., HepG2)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute with cell culture medium to achieve a range of final concentrations for testing.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest test compound concentration) and a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a compound.[6][7]

Objective: To evaluate the potential of this compound to induce point mutations in Salmonella typhimurium strains.

Materials:

  • This compound

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 metabolic activation system (prepared from rat liver)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive controls (e.g., sodium azide (B81097) for TA100/TA1535, 4-nitroquinoline-N-oxide for TA98)

  • Negative/vehicle control

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a test tube, mix the tester strain, the test compound dilution, and either buffer (for non-activation conditions) or the S9 mix (for metabolic activation conditions).

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background.

Genotoxicity Assessment using In Vitro Micronucleus Assay

This assay detects chromosomal damage.[4][5]

Objective: To determine if this compound induces chromosomal breaks or aneuploidy in cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y).

Materials:

  • This compound

  • Human peripheral blood lymphocytes or a suitable cell line

  • Cell culture medium and supplements

  • Cytochalasin B (to block cytokinesis)

  • Mitomycin C (positive control)

  • Microscope slides

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound, a vehicle control, and a positive control.

  • Addition of Cytochalasin B: Add cytochalasin B at an appropriate time to arrest cytokinesis, resulting in binucleated cells.

  • Harvesting: Harvest the cells at a suitable time after treatment.

  • Slide Preparation: Prepare microscope slides by dropping the cell suspension onto the slides, followed by air-drying and fixation.

  • Staining: Stain the slides with a suitable dye.

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability & IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT-based cytotoxicity assay.

experimental_workflow_genotoxicity cluster_ames Ames Test (Bacterial Reverse Mutation) cluster_micronucleus In Vitro Micronucleus Assay Ames_Start Mix Bacteria, Compound, +/- S9 Ames_Plate Plate on Minimal Agar Ames_Start->Ames_Plate Ames_Incubate Incubate 48-72h Ames_Plate->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Micro_Start Treat Mammalian Cells Micro_CytoB Add Cytochalasin B Micro_Start->Micro_CytoB Micro_Harvest Harvest & Fix Cells Micro_CytoB->Micro_Harvest Micro_Stain Stain Slides Micro_Harvest->Micro_Stain Micro_Score Score Micronuclei Micro_Stain->Micro_Score

Caption: Workflows for in vitro genotoxicity assays.

Logical Relationship Diagram

logical_relationship TMP Trimethoprim (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP Enzymes) TMP->Metabolism TMP_N_Oxide This compound (Metabolite) Metabolism->TMP_N_Oxide InVitro_Tox In Vitro Toxicological Assessment TMP_N_Oxide->InVitro_Tox Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro_Tox->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) InVitro_Tox->Genotoxicity Risk_Assessment Human Health Risk Assessment Cytotoxicity->Risk_Assessment Genotoxicity->Risk_Assessment

Caption: Rationale for in vitro toxicology testing of this compound.

References

Investigating Drug-Drug Interactions Involving Trimethoprim N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim, an antibacterial agent, undergoes hepatic metabolism to form several metabolites, including Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. The formation of these N-oxide metabolites is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 for 1-N-oxide and CYP1A2 for 3-N-oxide.[1][2] Understanding the potential for these metabolites to be involved in drug-drug interactions (DDIs) is crucial for ensuring the safety and efficacy of co-administered therapeutic agents.

These application notes provide a comprehensive overview of the metabolic pathways of Trimethoprim N-oxide and detailed protocols for investigating its potential as both a victim and a perpetrator of drug-drug interactions. The provided methodologies are based on established in vitro techniques recommended by regulatory agencies for DDI studies.

Data Presentation: Drug-Drug Interaction Potential of Trimethoprim

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Trimethoprim

CYP IsoformTest SystemSubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
CYP2C8Human Liver MicrosomesPaclitaxel5432Selective[3]
CYP2C8Recombinant CYP2C8Paclitaxel75-Selective[3]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Trimethoprim to N-Oxide Metabolites

The following diagram illustrates the primary metabolic pathways leading to the formation of Trimethoprim N-oxides.

Trimethoprim Trimethoprim CYP3A4 CYP3A4 Trimethoprim->CYP3A4 Predominantly CYP1A2 CYP1A2 Trimethoprim->CYP1A2 Predominantly CYP2C9_3A4 CYP2C9, CYP3A4 Trimethoprim->CYP2C9_3A4 Metabolite_1NO Trimethoprim 1-N-oxide Metabolite_3NO Trimethoprim 3-N-oxide Other_Metabolites Other Metabolites (e.g., Desmethyl-TMP) CYP3A4->Metabolite_1NO CYP1A2->Metabolite_3NO CYP2C9_3A4->Other_Metabolites

Caption: Metabolism of Trimethoprim to its N-oxide metabolites.

Experimental Workflow for In Vitro CYP Inhibition Assay

This workflow outlines the key steps in determining the potential of this compound to inhibit CYP enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare this compound (various concentrations) Incubate Incubate Test Compound, Microsomes/Enzymes, and Substrate with NADPH Test_Compound->Incubate Microsomes Prepare Human Liver Microsomes (HLM) or Recombinant CYP Enzymes Microsomes->Incubate Substrate Prepare CYP-specific probe substrate Substrate->Incubate Quench Quench Reaction (e.g., with acetonitrile) Incubate->Quench LCMS Analyze Metabolite Formation by LC-MS/MS Quench->LCMS Data_Analysis Calculate % Inhibition and Determine IC50/Ki LCMS->Data_Analysis

References

Application Notes and Protocols for the Analysis of Trimethoprim N-oxide in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a widely used antibiotic that is frequently detected in wastewater effluents due to its incomplete removal during conventional treatment processes.[1][2] The transformation of TMP during wastewater treatment can lead to the formation of various transformation products (TPs), including Trimethoprim N-oxide. Understanding the fate and occurrence of these TPs is crucial for a comprehensive environmental risk assessment. This document provides detailed application notes and protocols for the analysis of this compound in wastewater, adapted from established methods for Trimethoprim and its metabolites.

Analytical Approaches

The determination of Trimethoprim and its transformation products in complex matrices like wastewater necessitates highly selective and sensitive analytical techniques.[3] The most common and effective method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which allows for the accurate identification and quantification of target analytes at low concentrations.[3][4] Sample preparation typically involves a pre-concentration and clean-up step, most frequently Solid Phase Extraction (SPE), to remove interfering substances and enhance detection limits.[3][4][5]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of Trimethoprim and its related compounds in wastewater, as reported in various studies. This data provides a reference for the expected performance of the analytical methods described.

AnalyteMatrixMethodLOD (ng/L)LOQ (ng/L)Concentration Range (ng/L)Recovery (%)Reference
TrimethoprimRiver WaterSPE-LC-MS/MS8.0 - 60--62 - 102[3]
TrimethoprimWastewater InfluentSPE-LC-MS/MS20 - 200--62 - 102[3]
TrimethoprimWastewater EffluentSPE-LC-MS/MS16 - 120-39 - 27662 - 102[3][6]
TrimethoprimWastewaterSPE-LC-MS/MS--49 - 13349 - 133[3]
TrimethoprimEnvironmental WaterMHSPE-HPLC90240-67 - 86[5]
TrimethoprimWastewaterHPLC/UV0.06 µM0.2 µM--[2]
TrimethoprimSewage SludgeLTPE-LC-MS/MS3.6 - 11.3 (ng/g dw)11.5 - 36.1 (ng/g dw)134.8 - 174.2 (ng/g dw)70.1[7]
2,4-diaminopyrimidine-5-carboxylic acid (DAPC)*SBR EffluentSPE-LC-MS/MS--61-[1]

Note: DAPC is a transformation product of Trimethoprim. Data for this compound specifically was not available in the provided search results; however, the methods described are suitable for its analysis.

Experimental Protocols

Sample Collection and Preparation

Objective: To collect representative wastewater samples and prepare them for analysis by filtering to remove particulate matter.

Materials:

  • Amber glass bottles, pre-cleaned

  • Automated composite sampler (optional)

  • Filtration apparatus

  • Whatman Nylon filters, 0.45 µm pore size[8]

  • Storage containers, amber glass or polypropylene, at 4°C[1]

Procedure:

  • Collect 24-hour composite wastewater samples (influent or effluent) using an automated sampler or by collecting grab samples at regular intervals and combining them.[9]

  • Transport the collected samples to the laboratory on ice.

  • Filter the samples through a 0.45 µm nylon filter to remove suspended solids.[1][8]

  • Store the filtered samples in the dark at 4°C until extraction.[1] It is recommended to perform the extraction as soon as possible to minimize degradation of the analytes.

Solid Phase Extraction (SPE)

Objective: To pre-concentrate this compound and other target analytes from the water matrix and remove interfering substances.

Materials:

  • SPE cartridges (e.g., Oasis HLB, Strata-X, or ENVI-Carb)[1][3][10]

  • SPE vacuum manifold

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Nitrogen gas evaporator

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 6 mL of methanol followed by 8 mL of ultrapure water (pH 7).[1] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 50 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]

  • Cartridge Washing:

    • Wash the cartridge with a specific volume of ultrapure water to remove hydrophilic interferences.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen for approximately 30 minutes to remove residual water.[1]

  • Elution:

    • Elute the retained analytes with 10 mL of methanol.[1]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness (approximately 0.5 mL) at 35°C under a gentle stream of nitrogen.[1]

    • Add 0.3 mL of ultrapure water and re-evaporate to 0.5 mL.[1]

    • The final extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate, identify, and quantify this compound using liquid chromatography and tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., ZORBAX Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm)[1]

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Methanol with 0.1% formic acid[1]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of this compound from other isomers and matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 - 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. For Trimethoprim, common transitions are m/z 291.16 → 123.70 and 291.16 → 230.17.[6] The transitions for this compound (expected m/z of [M+H]+ = 307.1) would need to be optimized.

  • Collision Energy and other MS parameters: These should be optimized for each specific analyte and instrument to achieve maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Wastewater Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration Conditioning 3. Cartridge Conditioning Filtration->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing Loading->Washing Drying 6. Cartridge Drying Washing->Drying Elution 7. Elution Drying->Elution Evaporation 8. Evaporation & Reconstitution Elution->Evaporation LCMS 9. LC-MS/MS Analysis Evaporation->LCMS

Caption: Experimental workflow for the analysis of this compound in wastewater.

logical_relationship Wastewater Wastewater Matrix SPE Solid Phase Extraction Wastewater->SPE Pre-concentration & Cleanup LC Liquid Chromatography SPE->LC Separation MSMS Tandem Mass Spectrometry LC->MSMS Detection & Identification Data Quantitative Data MSMS->Data Quantification

Caption: Logical relationship of the analytical steps for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Trimethoprim N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-oxidation of Trimethoprim?

A1: The synthesis of this compound typically involves the direct oxidation of Trimethoprim. Common oxidizing agents used for N-oxidation of pyrimidine (B1678525) rings include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of an acid catalyst such as acetic acid or trifluoroacetic anhydride. Another effective method involves the use of sodium tungstate (B81510) as a catalyst with hydrogen peroxide.

Q2: Which nitrogen on the pyrimidine ring of Trimethoprim is oxidized?

A2: Trimethoprim has two nitrogen atoms in the pyrimidine ring, N1 and N3, that can potentially be oxidized. The formation of both Trimethoprim N1-oxide and Trimethoprim N3-oxide has been reported. The regioselectivity of the N-oxidation can be influenced by the reaction conditions and the oxidizing agent used. Generally, the nitrogen atom para to a strong electron-donating group is preferentially oxidized.

Q3: What are the typical yields for this compound synthesis?

A3: The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. While specific yield data for various methods applied directly to Trimethoprim is not extensively published in comparative studies, yields for N-oxidation of similar 2,4-diaminopyrimidine (B92962) structures can range from low to good (e.g., up to 70% with m-CPBA for some fused pyrimidines)[1]. Optimization of reaction parameters is crucial for maximizing the yield.

Q4: How can I monitor the progress of the N-oxidation reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of dichloromethane (B109758) and methanol (B129727), can be used to separate the starting material (Trimethoprim) from the more polar N-oxide product. Staining with an appropriate indicator or visualization under UV light can be used to observe the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of Trimethoprim - Inactive or insufficient oxidizing agent.- Low reaction temperature.- Inappropriate solvent.- Use a fresh batch of the oxidizing agent and ensure the correct stoichiometry.- Gradually increase the reaction temperature while monitoring for side product formation.- Experiment with different solvents such as dichloromethane, chloroform, or acetonitrile.
Formation of multiple products (low selectivity) - Over-oxidation.- Ring opening or degradation of the pyrimidine ring.- Oxidation at other sites of the molecule.- Carefully control the stoichiometry of the oxidizing agent (use 1.0-1.2 equivalents for mono-oxidation).- Maintain a lower reaction temperature.- Choose a milder oxidizing agent. Peracetic acid has been reported to give higher yields of N-oxides for some pyrimidines compared to m-CPBA.
Low isolated yield after work-up - The N-oxide product is highly polar and may be lost during extraction.- Decomposition of the N-oxide during purification.- During aqueous work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.- For purification by column chromatography, use a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia (B1221849) to prevent streaking). Alumina has also been suggested as a stationary phase for basic compounds[2].- Avoid excessive heat during solvent evaporation.
Difficulty in separating N1-oxide and N3-oxide isomers - The isomers may have very similar polarities.- High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be required for separation.- Fractional crystallization could be attempted if the isomers have different solubilities.
Formation of a brown or tarry reaction mixture - Significant decomposition of starting material or product.- Lower the reaction temperature and ensure the reaction is not running for an extended period after the starting material is consumed.- Ensure the absence of any metal contaminants that could catalyze decomposition.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for N-oxidation of Pyrimidines

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages/Potential Byproducts Reported Yields (for similar pyrimidines)
m-CPBA Dichloromethane or chloroform, 0°C to room temperature- Commercially available.- Generally provides good yields.- m-Chlorobenzoic acid byproduct can be difficult to remove.- Can lead to over-oxidation.Up to 70%[1]
Hydrogen Peroxide / Acetic Acid Glacial acetic acid, 60-80°C- Inexpensive reagents.- Can lead to ring-contraction to form imidazole (B134444) derivatives or the formation of pyrimidinones[3].- Lower yields reported for some pyrimidines.Low to moderate
Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) Acetonitrile, room temperature- Potentially higher reactivity for less reactive substrates.- Can lead to the formation of nitrate (B79036) salts in some cases[1].Moderate to good
Sodium Tungstate / Hydrogen Peroxide Methanol, reflux- Catalytic method.- High yields reported for some diaminopyrimidines.- Requires removal of the catalyst.Up to 92% for 6-chloro-2,4-diaminopyrimidine-3-oxide

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol is a representative procedure based on the general methodology for the N-oxidation of pyrimidines.

Materials:

  • Trimethoprim

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol, ammonium (B1175870) hydroxide)

Procedure:

  • Dissolve Trimethoprim (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Once the reaction is complete, cool the mixture again to 0°C to precipitate out most of the m-chlorobenzoic acid byproduct.

  • Filter the mixture and wash the filtrate with saturated aqueous sodium bicarbonate solution to remove the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%). A small amount of ammonium hydroxide (B78521) (e.g., 0.5%) can be added to the eluent to prevent streaking of the polar N-oxide product[2].

  • Combine the fractions containing the desired product and evaporate the solvent to yield the purified this compound.

Protocol 2: Synthesis of this compound using Hydrogen Peroxide and Acetic Acid

This protocol is a representative procedure based on general methods for pyrimidine N-oxidation.

Materials:

  • Trimethoprim

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Trimethoprim (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add hydrogen peroxide (2-3 equivalents) dropwise to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Dissolve Trimethoprim add_oxidant Add Oxidizing Agent (e.g., m-CPBA or H2O2/Acid) start->add_oxidant reaction Reaction Monitoring by TLC add_oxidant->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of this compound cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions/ Byproduct Formation low_yield->cause2 cause3 Product Loss During Work-up low_yield->cause3 sol1 Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check oxidant activity cause1->sol1 sol2 Modify Reaction Strategy: - Use milder oxidant - Control stoichiometry - Lower temperature cause2->sol2 sol3 Refine Purification: - Thorough extraction - Use appropriate chromatography - Avoid excessive heat cause3->sol3

References

Technical Support Center: Quantifying Trimethoprim N-oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Trimethoprim (B1683648) N-oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this metabolite in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying Trimethoprim N-oxide?

A1: The quantification of this compound in biological matrices presents several analytical challenges. Key issues include the inherent instability of N-oxide metabolites, which can revert to the parent drug, Trimethoprim, leading to inaccurate measurements.[1] Additionally, matrix effects from endogenous components in plasma, urine, and other biological samples can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and reproducibility.[2] Other challenges include potential in-source fragmentation or deoxygenation in the mass spectrometer and the need for well-characterized reference standards.[3][4]

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and other metabolites in biological samples.[5][6] This technique offers high specificity through Multiple Reaction Monitoring (MRM), allowing for accurate measurement even at low concentrations.[5][6]

Q3: Are there commercially available reference standards for this compound?

A3: Yes, reference standards for Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide are available from various chemical suppliers. It is crucial to use certified reference materials to ensure the accuracy of quantitative assays.

Q4: What are the typical MRM transitions for this compound?

A4: The Multiple Reaction Monitoring (MRM) transitions are essential for the selective detection of this compound. Based on available data, the following transitions for the protonated molecule [M+H]⁺ with an m/z of 307.1 are commonly used:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-N-oxide-TMP307.1290.1
3-N-oxide-TMP307.1246.1
Table 1: Common MRM transitions for this compound isomers.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions:

  • Column Contamination: The analytical column may be contaminated with matrix components.

    • Solution: Implement a robust column washing step after each injection.[7] Consider using a guard column to protect the analytical column.

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8]

    • Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the starting mobile phase conditions.[5]

  • Column Degradation: The column's stationary phase may be degrading, especially if operating at a high pH.

    • Solution: Ensure the mobile phase pH is within the stable range for the column. If a void has formed at the column inlet, it may need to be replaced.[8]

Issue 2: Inconsistent or Low Analyte Recovery

Possible Causes & Solutions:

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound.

    • Solution: Compare different extraction techniques. While protein precipitation is a simple and common method, Solid-Phase Extraction (SPE) may offer better cleanup and higher recovery by removing more interfering matrix components.[9][10]

  • Analyte Instability: this compound may be degrading during sample processing.

    • Solution: Maintain samples at a low temperature (e.g., 4°C) throughout the preparation process.[5] Use a neutral or near-neutral pH to minimize the risk of the N-oxide reverting to its parent form.[1] Process samples promptly after collection.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

Possible Causes & Solutions:

  • Insufficient Sample Cleanup: Co-elution of endogenous matrix components with the analyte can interfere with ionization.[2]

    • Solution: Improve the sample preparation method. Solid-Phase Extraction (SPE) is generally more effective at removing matrix interferences than protein precipitation.[11]

  • Chromatographic Co-elution: The analyte is not adequately separated from matrix components.

    • Solution: Optimize the chromatographic gradient to better separate this compound from the matrix. Experiment with a different column chemistry (e.g., biphenyl (B1667301) instead of C18) to alter selectivity.[6]

  • Sample Dilution: High concentrations of matrix components can be mitigated by dilution.

    • Solution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[12]

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for the analysis of Trimethoprim and its metabolites.[5]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., Trimethoprim-d9).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).
  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. UPLC Conditions:

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Table 2: UPLC Parameters.[5]

3. MS/MS Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Table 3: MS/MS Parameters.[5]

MRM Transitions and Compound-Specific Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1-N-oxide-TMP307.1290.13520
3-N-oxide-TMP307.1246.13522
Trimethoprim-d9 (IS)300.2236.23025
Table 4: MRM Transitions and Optimized MS Parameters.[5]

Quantitative Data Summary

The following table summarizes the performance of a validated UPLC-MS/MS method for Trimethoprim and its metabolites in human plasma.

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LLOQ (ng/mL)
Trimethoprim1 - 1000>0.9950.31.0
1-N-oxide-TMP2.5 - 500>0.990.82.5
3-N-oxide-TMP2.5 - 500>0.990.72.5
Table 5: Linearity and Limits of Detection/Quantification.[5]

Precision and Accuracy Data from a Validated Method in Pediatric Plasma:

AnalytePrecision (%RSD)Accuracy (% of Nominal)
Trimethoprim & Metabolites< 15%Within 15% of nominal values
Table 6: Precision and Accuracy Summary.[6]

Visualized Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Methanol (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 inject Inject (5 µL) vortex2->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_analysis data_analysis msms->data_analysis Data Acquisition & Processing

Caption: UPLC-MS/MS workflow for this compound quantification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery & Stability Issues cluster_matrix Matrix Effect Issues start Poor Quantitative Results peak_shape Tailing, Broadening, or Splitting? start->peak_shape recovery Low or Inconsistent Recovery? start->recovery matrix_effect High Matrix Effects? start->matrix_effect cause_contamination Column Contamination? peak_shape->cause_contamination cause_injection Improper Injection Solvent? peak_shape->cause_injection cause_degradation Column Degradation? peak_shape->cause_degradation solution_wash Improve Column Wash cause_contamination->solution_wash solution_solvent Match Injection Solvent to Mobile Phase cause_injection->solution_solvent solution_column Check/Replace Column cause_degradation->solution_column cause_extraction Inefficient Extraction? recovery->cause_extraction cause_instability Analyte Instability? recovery->cause_instability solution_spe Optimize/Use SPE cause_extraction->solution_spe solution_conditions Control Temp & pH cause_instability->solution_conditions cause_cleanup Insufficient Sample Cleanup? matrix_effect->cause_cleanup cause_coelution Chromatographic Co-elution? matrix_effect->cause_coelution cause_cleanup->solution_spe solution_gradient Optimize LC Gradient cause_coelution->solution_gradient

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Analysis of Trimethoprim N-oxide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable quantification of Trimethoprim N-oxide in plasma samples. Adherence to proper sample handling and analytical procedures is critical to prevent degradation and back-conversion of this metabolite, which can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when analyzing this compound in plasma?

Q2: What are the optimal storage conditions for plasma samples intended for this compound analysis?

A2: For long-term storage, plasma samples should be kept at -80°C. While some data suggests stability of the parent drug, Trimethoprim, at -20°C for up to 8 weeks, the stability of the N-oxide metabolite is more critical. To minimize the risk of degradation, storage at ultra-low temperatures is strongly recommended. Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity.

Q3: Can I use any anticoagulant for blood collection?

A3: While various anticoagulants are used for plasma collection, K2 EDTA is a common choice. It is crucial to ensure the collection tubes are properly filled to maintain the correct blood-to-anticoagulant ratio. For all samples, gentle inversion of the tube after collection is necessary to ensure proper mixing.

Q4: Are there any known stabilizers that can be added to plasma to protect this compound?

A4: While the use of specific stabilizers for this compound in plasma is not extensively documented, the addition of antioxidants may be beneficial. Ascorbic acid is known to prevent oxidative degradation of various compounds and could potentially mitigate the degradation of this compound. However, its efficacy for preventing back-conversion in plasma has not been definitively established for this specific analyte. If considering the use of stabilizers, it is essential to validate their impact on the analytical method to ensure they do not interfere with the assay.

Q5: What is in-source fragmentation and how can it affect the analysis of this compound?

A5: In-source fragmentation is a phenomenon in mass spectrometry where the analyte fragments within the ion source before entering the mass analyzer.[2] N-oxides are susceptible to this, which can lead to the formation of ions corresponding to the parent drug, potentially inflating the parent drug's concentration and reducing the N-oxide's signal. Optimizing the ion source temperature and voltages (declustering potential or fragmentor voltage) can help minimize in-source fragmentation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound - Degradation during sample storage or handling.- Back-conversion to Trimethoprim.[1]- Inefficient extraction.- Ensure plasma samples are processed promptly and stored at -80°C.- Avoid repeated freeze-thaw cycles.- Use acetonitrile (B52724) for protein precipitation as it has been shown to minimize back-conversion compared to methanol.[1]- Optimize the extraction procedure to ensure good recovery.
High variability in this compound concentrations across replicate samples - Inconsistent sample handling.- Presence of hemolysis in some samples, accelerating back-conversion.[1]- Matrix effects in the LC-MS/MS analysis.- Standardize the entire workflow from sample collection to analysis.- Visually inspect all plasma samples for hemolysis before processing.- Develop a robust LC-MS/MS method with an appropriate internal standard to compensate for matrix effects.
High concentration of Trimethoprim with a corresponding low concentration of this compound - Significant back-conversion of the N-oxide to the parent drug.[1]- In-source fragmentation of this compound.[2]- Re-evaluate the sample preparation method. Use acetonitrile for protein precipitation and consider acidifying the solvent.[1]- Optimize MS source conditions (e.g., lower the source temperature and declustering potential) to minimize in-source fragmentation.[2]- Ensure chromatographic separation of Trimethoprim and this compound to distinguish between the two compounds accurately.
Poor peak shape or chromatographic resolution - Inappropriate column chemistry or mobile phase.- Suboptimal gradient elution profile.- Column contamination.- Use a column with suitable selectivity for Trimethoprim and its polar metabolites, such as a biphenyl (B1667301) or an embedded polar group column.- Optimize the mobile phase composition and gradient to achieve baseline separation.- Implement a column washing step between injections to prevent the buildup of matrix components.

Experimental Protocols

Plasma Sample Collection and Handling

A standardized protocol for blood collection and processing is critical for ensuring the stability of this compound.

Materials:

  • K2 EDTA blood collection tubes

  • Centrifuge with refrigeration capabilities

  • Cryovials for plasma storage

Procedure:

  • Collect whole blood into K2 EDTA tubes.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tubes on wet ice immediately after collection.

  • Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat layer.

  • Aliquot the plasma into pre-labeled cryovials.

  • Immediately freeze the plasma aliquots at -80°C for long-term storage.

Sample Preparation: Protein Precipitation

This protocol is designed to minimize the back-conversion of this compound during sample extraction.

Materials:

  • Frozen plasma samples

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) solution (e.g., deuterated Trimethoprim)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add the appropriate amount of internal standard solution.

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.[3]

Visualizations

Logical Workflow for Sample Analysis

cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis blood_collection Blood Collection (K2 EDTA) centrifugation Centrifugation (1500g, 4°C) blood_collection->centrifugation plasma_aliquoting Plasma Aliquoting centrifugation->plasma_aliquoting storage Storage (-80°C) plasma_aliquoting->storage thawing Thaw Plasma on Ice storage->thawing protein_precipitation Protein Precipitation (Acetonitrile) thawing->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis UPLC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing

Caption: Workflow for this compound analysis in plasma.

Degradation Pathway and Intervention Points

cluster_factors Contributing Factors cluster_interventions Intervention Strategies TMP_N_Oxide This compound TMP Trimethoprim TMP_N_Oxide->TMP Back-Conversion (Reduction) Degradation Degradation Products TMP_N_Oxide->Degradation Other Degradation Hemolysis Hemolysis Hemolysis->TMP_N_Oxide Instability Enzymes Reductive Enzymes Enzymes->TMP_N_Oxide Instability Temp High Temperature Temp->TMP_N_Oxide Instability Low_Temp Low Temperature Storage Low_Temp->TMP_N_Oxide Stabilizes ACN Acetonitrile Precipitation ACN->TMP Minimizes Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Degradation Potentially Inhibits

Caption: Factors affecting this compound stability and potential interventions.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to resolving challenges in the chromatographic analysis of Trimethoprim N-oxide. This resource is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal peak shapes and reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, especially peak tailing, for this compound in reversed-phase HPLC?

A1: Poor peak shape for this compound, which contains a basic amine oxide functional group, is often observed as peak tailing. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The positively charged (protonated) this compound can interact with negatively charged (ionized) residual silanol groups (Si-OH) on the surface of conventional silica-based columns. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical as it dictates the ionization state of both this compound and the stationary phase silanols. A suboptimal pH can exacerbate peak tailing.

  • Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to peak distortion, including tailing or fronting.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.

  • Column Contamination and Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase over time can lead to poor peak shapes for all analytes.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound.

  • At Low pH (e.g., below the pKa of this compound, ~4.85): The N-oxide group will be protonated, carrying a positive charge. This can lead to strong electrostatic interactions with ionized silanol groups on the column surface, which are more prevalent at a pH above 3, resulting in peak tailing.

  • At a pH close to the pKa: A mixture of the ionized and non-ionized forms of the analyte can exist, potentially leading to peak broadening or even splitting.

  • At Mid-range pH: This is often where peak tailing is most pronounced for basic compounds due to the partial ionization of both the analyte and silanol groups.

  • At High pH (e.g., above the pKa of Trimethoprim, ~7.1): While this would ensure the analyte is in its neutral form, minimizing silanol interactions, it can be detrimental to the stability of traditional silica-based columns.

Q3: What type of HPLC column is recommended for the analysis of this compound to improve peak shape?

A3: To minimize peak tailing associated with basic compounds like this compound, consider using one of the following column types:

  • End-Capped Columns: These columns have their residual silanol groups chemically deactivated (capped), reducing the sites for secondary interactions.

  • Base-Deactivated Columns: These are specifically designed with a very low concentration of accessible silanol groups, leading to improved peak shapes for basic analytes.

  • Hybrid Silica (B1680970) Columns: These columns have an organic-inorganic hybrid particle structure, which provides better pH stability, allowing for the use of higher pH mobile phases without compromising column lifetime.

  • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can help to shield the analyte from interacting with the underlying silica.

Troubleshooting Guide

Problem: Peak Tailing
Potential Cause Recommended Solution
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lower the pH to around 2.5-3.0 to protonate the silanol groups and reduce their interaction with the protonated analyte. Ensure your column is stable at this pH. 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 5-10 mM), to the mobile phase. TEA will preferentially interact with the active silanol sites. 3. Change Column Type: Switch to an end-capped, base-deactivated, or hybrid silica column.
Inappropriate Mobile Phase Buffer 1. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can improve peak shape by more effectively controlling the pH at the column surface.
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute Sample: Decrease the concentration of your sample.
Problem: Peak Fronting
Potential Cause Recommended Solution
Sample Solvent Incompatibility 1. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
Column Overload 1. Reduce Injection Volume or Sample Concentration: As with peak tailing, injecting too much analyte can also cause fronting.
Column Void or Poor Packing 1. Use a Guard Column: This can protect the analytical column from particulate matter and some strongly retained compounds. 2. Replace Column: If the column bed has settled or a void has formed at the inlet, the column may need to be replaced.

Experimental Protocols

Below is a detailed methodology for a UHPLC-MS/MS method that has been successfully used for the simultaneous quantification of Trimethoprim and its metabolites, including the N-oxides.

Parameter Condition
Column Restek Raptor Biphenyl (1.8 µm, 100 x 2.1 mm) with a compatible guard column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Elution 1% B for 0.5 min, increase to 50% B over 8 min, increase to 99% B for 1.1 min, return to 1% B for 1.4 min
Flow Rate 400 µL/min
Column Temperature 60 °C
Injection Volume Dependent on sample concentration and system sensitivity
Detection Positive Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Physicochemical Data

Understanding the physicochemical properties of Trimethoprim and its N-oxide is crucial for method development and troubleshooting.

Compound pKa LogP Solubility
Trimethoprim ~7.120.91Poor aqueous solubility
This compound ~4.85 (Predicted)N/ALikely more polar and water-soluble than Trimethoprim

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor peak shape.

Troubleshooting_Workflow cluster_optimization Method Optimization start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_frit Check for blocked column frit system_issue->check_frit check_leaks Check for system leaks check_frit->check_leaks check_column_void Inspect for column void check_leaks->check_column_void check_overload Investigate Column Overload (Dilute sample/reduce injection volume) analyte_specific_issue->check_overload check_solvent Check Sample Solvent (Match to mobile phase) check_overload->check_solvent optimize_method Optimize Method Parameters check_solvent->optimize_method optimize_ph Adjust Mobile Phase pH optimize_method->optimize_ph change_additive Use Mobile Phase Additive (e.g., TEA) optimize_method->change_additive change_column Select a different column (e.g., end-capped, hybrid) optimize_method->change_column

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

Chemical_Structures cluster_trimethoprim Trimethoprim cluster_n_oxide This compound cluster_silanol Silica Surface TMP Trimethoprim Structure (Basic Amine Groups) TMPO This compound Structure (Amine Oxide Group) Interaction Secondary Interaction (Peak Tailing) TMPO->Interaction Protonated N-oxide (Positive Charge) Silanol Residual Silanol Groups (Si-OH) on Silica Surface Silanol->Interaction Ionized Silanol (Negative Charge)

Caption: Interaction between this compound and residual silanols leading to peak tailing.

Technical Support Center: Minimizing Matrix Effects in Trimethoprim N-oxide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Trimethoprim N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: The "matrix" consists of all components within a sample, such as plasma, urine, or tissue homogenate, excluding the analyte of interest (this compound). Matrix effects happen when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), significantly compromising the accuracy, precision, and sensitivity of quantitative analysis.[3][4] Phospholipids are a major cause of ion suppression in biological samples.[5]

Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?

A2: Yes, inconsistent results and poor accuracy are hallmark indicators of matrix effects.[1] When components from the biological matrix co-elute with this compound, they can disrupt the ionization process, leading to unreliable data. It is essential to systematically evaluate the presence of matrix effects to ensure the validity of your analytical method.[4]

Q3: How can I quantitatively assess the presence of matrix effects in my assay?

A3: The most common and effective method is the post-extraction spike analysis.[6] This procedure involves comparing the peak area of this compound in a standard solution (analyte in a pure solvent) with the peak area of the analyte spiked into a blank matrix extract at the identical concentration.[1][4] A significant difference between these two measurements indicates the degree of ion suppression or enhancement. The matrix effect is typically expressed as a percentage, where a value below 100% signifies suppression and a value above 100% indicates enhancement.[4]

Q4: Are N-oxides like this compound particularly challenging to analyze?

A4: Yes, N-oxide metabolites can present unique analytical challenges due to their potential instability. They can sometimes revert to their parent drug form under certain conditions.[1] This adds a layer of complexity to the analysis. It is crucial to use optimized experimental conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures during sample preparation and analysis, to preserve the integrity of the this compound molecule.[1]

Q5: What is the most effective strategy to compensate for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[7] A SIL-IS, such as a deuterated version of this compound, has nearly identical chemical and physical properties to the analyte.[8] Consequently, it will co-elute from the chromatography column and experience the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix can be effectively normalized, leading to highly accurate and precise quantification. While a specific SIL-IS for the N-oxide may need to be sourced or synthesized, related standards like Trimethoprim-d9 are available and indicate the feasibility of this approach.[9]

Q6: What if a stable isotope-labeled internal standard for this compound is not available?

A6: If a SIL-IS is unavailable, several other strategies can be employed. The most effective is to minimize the matrix effect itself through rigorous sample cleanup.[5] Additionally, you can use a structural analog as an internal standard, though this is less ideal than a SIL-IS.[10] Another common compensation technique is the use of matrix-matched calibration curves, where calibration standards are prepared in a blank matrix identical to the study samples.[11] This helps to ensure that the standards and the samples are affected by the matrix in the same way.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.[1]

  • Troubleshooting Steps: A systematic approach is crucial to identify and resolve the source of the interference. The most effective strategy is to improve the sample preparation protocol to remove interfering components before they enter the LC-MS system.[5]

cluster_start Problem Identification cluster_steps Troubleshooting & Optimization cluster_solutions_prep Sample Prep Solutions cluster_solutions_chrom Chromatography Solutions cluster_solutions_ms MS Solutions cluster_solutions_is Compensation Solutions cluster_end Resolution start Ion Suppression or Enhancement Observed prep Step 1: Optimize Sample Preparation start->prep chrom Step 2: Adjust Chromatography prep->chrom spe Implement/Optimize Solid-Phase Extraction (SPE) prep->spe lle Optimize Liquid-Liquid Extraction (LLE) prep->lle dilute Dilute Sample prep->dilute ms Step 3: Optimize MS Source chrom->ms gradient Modify Gradient Profile chrom->gradient column Change Column Chemistry chrom->column is Step 4: Implement Compensation ms->is source Adjust Gas Flows, Temperature, Voltage ms->source sil_is Use Stable Isotope-Labeled IS (Gold Standard) is->sil_is matrix_match Use Matrix-Matched Calibrators is->matrix_match end Improved Signal & Reproducibility is->end

Caption: Troubleshooting workflow for matrix effects.

Issue 2: Non-Linear Calibration Curve

  • Possible Causes:

    • Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement may vary across the calibration range.

    • Detector Saturation: High concentration standards may be saturating the MS detector.

    • Analyte Carryover: Residual analyte from a high-concentration sample may be present in subsequent injections.[12]

  • Troubleshooting Steps:

    • Use a SIL-IS: This is the most effective way to correct non-linearity caused by matrix effects.

    • Adjust Calibration Range: If detector saturation is the cause, narrow the calibration range or dilute the higher concentration samples.[12]

    • Improve Sample Cleanup: A cleaner sample extract is less likely to cause non-linearity.

    • Optimize Autosampler Wash: Implement a more rigorous needle and injector wash protocol to prevent carryover.[12]

Data Presentation

Quantitative data should be summarized to assess the effectiveness of the chosen analytical method. Below are tables outlining typical acceptance criteria for method validation and a qualitative comparison of common sample preparation techniques.

Table 1: Example Method Validation Acceptance Criteria for Precision and Accuracy (Based on data for a similar N-oxide compound, TMAO)

Analyte LevelIntra-Day Precision (%CV)Inter-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Accuracy (%RE)
LLOQ< 20%< 20%± 20%± 20%
Low QC< 15%< 15%± 15%± 15%
Mid QC< 15%< 15%± 15%± 15%
High QC< 15%< 15%± 15%± 15%
Data adapted from a validated method for Trimethylamine (B31210) N-oxide (TMAO) and serves as a general guideline.[13][14] LLOQ = Lower Limit of Quantification; QC = Quality Control; %CV = Percent Coefficient of Variation; %RE = Percent Relative Error.

Table 2: Qualitative Comparison of Sample Preparation Techniques

TechniqueSelectivity (Cleanup)Analyte ConcentrationThroughputPotential for Matrix Effects
Protein Precipitation (PPT) LowNoHighHigh
Liquid-Liquid Extraction (LLE) MediumYesMediumMedium
Solid-Phase Extraction (SPE) HighYesMedium-LowLow
This table provides a general comparison; performance depends heavily on method optimization.[5][12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol provides a general framework to quantify the extent of matrix effects.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., Mid QC level).

    • Set B (Post-Spike Matrix): Process at least six different sources of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, spike this compound into the reconstituted blank matrix extract. The final concentration must be identical to Set A.

  • Analyze Samples: Inject both sets of samples (n=6 for Set B) into the LC-MS/MS system.

  • Calculate Matrix Effect: Use the following formula:

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

  • Interpretation:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 85%: Significant ion suppression.

    • ME > 115%: Significant ion enhancement.

cluster_setA Set A: Analyte in Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_calc Calculation A1 Prepare pure reconstitution solvent A2 Spike with This compound A1->A2 A3 Analyze via LC-MS/MS (Result = Peak Area A) A2->A3 calc Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 A3->calc B1 Extract blank matrix (e.g., via SPE) B2 Spike with This compound B1->B2 B3 Analyze via LC-MS/MS (Result = Peak Area B) B2->B3 B3->calc

Caption: Logic for assessing matrix effect via post-extraction spike.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow

SPE is a highly effective technique for cleaning complex biological samples and minimizing matrix effects.[12] For a basic compound like this compound, a strong cation exchange (SCX) or a mixed-mode sorbent can be effective.[1]

start Start: Pre-treated Sample (e.g., plasma + acid) step1 Step 1: Condition Cartridge (Methanol then Water/Buffer) start->step1 step2 Step 2: Equilibrate Cartridge (Aqueous Buffer, e.g., pH 6) step1->step2 step3 Step 3: Load Sample step2->step3 step4 Step 4: Wash Cartridge (Remove polar interferences, e.g., with acidic buffer) step3->step4 step5 Step 5: Wash Cartridge (Remove non-polar interferences, e.g., with Methanol) step4->step5 step6 Step 6: Elute Analyte (e.g., 5% Ammonia in Methanol) step5->step6 end Evaporate & Reconstitute for LC-MS/MS Analysis step6->end

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

References

preventing degradation of Trimethoprim N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethoprim N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions to ensure accurate and reproducible results.

Q1: I am observing low recovery of this compound in my plasma samples after protein precipitation. What could be the cause?

A1: Low recovery of this compound can stem from several factors during your sample preparation workflow. Here are some common causes and troubleshooting steps:

  • Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound may remain bound, leading to its loss during centrifugation.

    • Solution: Ensure you are using a sufficient volume of ice-cold methanol (B129727) (a common and effective precipitant) for the volume of your plasma sample. A general guideline is a 4:1 ratio of methanol to plasma.[1] Vortex the mixture thoroughly for at least one minute to ensure complete protein precipitation.

  • Degradation during Extraction: this compound may be sensitive to temperature fluctuations during the extraction process.

    • Solution: Perform the protein precipitation and centrifugation steps at a low temperature (e.g., 4°C) to minimize potential degradation.[1]

  • Adsorption to Labware: The analyte can adsorb to the surface of plasticware, especially if the concentration is low.

    • Solution: Consider using low-adsorption microcentrifuge tubes and pipette tips. Pre-conditioning the labware with a solution of a similar composition to your sample matrix might also help.

  • Insufficient Reconstitution: After evaporating the supernatant, the dried extract might not be fully redissolved.

    • Solution: Vortex the reconstituted extract for a sufficient amount of time (e.g., 30 seconds) to ensure the complete dissolution of this compound before transferring it to UPLC vials.[1]

Q2: My this compound concentrations are inconsistent across replicates. What could be causing this variability?

A2: Inconsistent results are often a sign of procedural variability or sample instability. Consider the following:

  • Inconsistent Sample Handling: Minor differences in the timing of sample processing steps or temperature exposure between replicates can lead to variable degradation.

    • Solution: Standardize your sample preparation workflow. Ensure all samples are processed under the same conditions and for the same duration.

  • Precipitate Disturbance: Accidental aspiration of the protein pellet during supernatant collection can introduce variability.

    • Solution: Carefully collect the supernatant without disturbing the precipitated protein pellet. Leaving a small amount of supernatant behind is preferable to aspirating part of the pellet.

  • Sample Storage and Stability: The stability of this compound in the processed sample (e.g., reconstituted extract) may be limited.

    • Solution: Analyze the samples as soon as possible after preparation. If immediate analysis is not possible, store the samples at a controlled low temperature (e.g., 4°C) for a short period. For longer-term storage, samples should be kept at -20°C or -80°C.[2]

Q3: I suspect this compound is degrading during sample storage. What are the optimal storage conditions?

A3: Proper storage is critical to prevent the degradation of this compound.

  • Short-term Storage (up to 12 hours): Processed samples (e.g., in autosampler vials) can be kept at 4°C.[2]

  • Long-term Storage (days to weeks): For longer storage periods, it is recommended to store plasma samples at -20°C or -80°C. Studies on similar compounds have shown stability for at least 15 days at these temperatures.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation.

    • Solution: Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.

Q4: Are there specific pH conditions I should be aware of to prevent degradation?

  • Recommendation: It is generally advisable to maintain the pH of the sample and processing solutions within a neutral to slightly acidic range (around pH 5-7) unless a validated method specifies otherwise. Extreme pH values (highly acidic or alkaline) should be avoided to minimize the risk of hydrolysis.

Quantitative Data Summary

While specific quantitative stability data for this compound under various conditions was not found in the provided search results, the following table summarizes the stability of Trimethoprim and a related metabolite, which can serve as a general guide.

CompoundMatrixStorage TemperatureDurationStability
TrimethoprimPlasma4°C12 hoursStable[2]
TrimethoprimPlasma-20°C15 daysStable[2]
TrimethoprimPlasma-80°C15 daysStable[2]
Acetyl-N-sulfamethoxazolePlasma4°C12 hoursStable[2]
Acetyl-N-sulfamethoxazolePlasma-20°C15 daysStable[2]
Acetyl-N-sulfamethoxazolePlasma-80°C15 daysStable[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Trimethoprim and its metabolites.[1]

Materials:

  • Human plasma sample

  • Ice-cold methanol containing an appropriate internal standard (e.g., Trimethoprim-d9)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • UPLC vials

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to a UPLC vial for analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This is a general guideline for the chromatographic and mass spectrometric conditions, which should be optimized for your specific instrumentation.

Chromatographic Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from other metabolites and matrix components.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined.

Visualizations

experimental_workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (Ice-cold Methanol + IS) start->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution vortex_final Vortex (30 sec) reconstitution->vortex_final analysis UPLC-MS/MS Analysis vortex_final->analysis

Caption: Experimental workflow for the extraction and analysis of this compound from plasma.

troubleshooting_guide issue Low Recovery of This compound cause1 Incomplete Protein Precipitation issue->cause1 cause2 Degradation During Extraction issue->cause2 cause3 Adsorption to Labware issue->cause3 cause4 Insufficient Reconstitution issue->cause4 solution1 Increase Methanol Volume (4:1 ratio) Thorough Vortexing cause1->solution1 Solution solution2 Perform Extraction at 4°C cause2->solution2 Solution solution3 Use Low-Adsorption Labware cause3->solution3 Solution solution4 Vortex Reconstituted Sample Thoroughly cause4->solution4 Solution

Caption: Troubleshooting guide for low recovery of this compound.

degradation_pathway tmp_n_oxide This compound degradation_product Potential Degradation Products (e.g., via hydrolysis or reduction) tmp_n_oxide->degradation_product Degradation stress_conditions Stress Conditions hydrolysis Hydrolysis (Extreme pH) stress_conditions->hydrolysis reduction Reduction (Reducing Agents) stress_conditions->reduction photodegradation Photodegradation (UV Light Exposure) stress_conditions->photodegradation hydrolysis->degradation_product reduction->degradation_product photodegradation->degradation_product

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Overcoming Solubility Issues of Trimethoprim N-oxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous solubility of Trimethoprim (B1683648) N-oxide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for your experiments.

Troubleshooting Guide

Issue 1: Low or No Visible Dissolution of Trimethoprim N-oxide in Aqueous Buffer

Possible Causes:

  • Inherent Poor Solubility: Trimethoprim, the parent compound of this compound, is known to have poor aqueous solubility, and it is highly probable that this compound shares this characteristic.

  • Incorrect pH of the Solution: The solubility of ionizable compounds like Trimethoprim and its derivatives is often pH-dependent.

  • Insufficient Mixing or Equilibration Time: The dissolution process may be slow and require adequate time and agitation to reach equilibrium.

Troubleshooting Steps:

  • Verify pH: Check the pH of your aqueous solution. For weak bases like Trimethoprim, solubility generally increases as the pH decreases.[1][2] Experiment with a range of acidic pH values to identify the optimal pH for solubilization.

  • Increase Agitation and Time: Ensure vigorous mixing (e.g., using a vortex mixer or magnetic stirrer) and allow sufficient time (24-48 hours) for the solution to reach equilibrium.

  • Gentle Heating: Carefully warming the solution may aid in dissolution. However, be cautious of potential degradation of the compound at elevated temperatures. Monitor for any changes in the appearance or properties of the solution.

  • Particle Size Reduction: If you have the solid form of this compound, reducing its particle size (micronization) can increase the surface area available for dissolution, thereby improving the dissolution rate.

Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution

Possible Cause:

  • Supersaturation: A stock solution prepared in a high-solubility organic solvent (like DMSO) can become supersaturated when diluted into an aqueous buffer where the compound has lower solubility, leading to precipitation.

Troubleshooting Steps:

  • Optimize Solvent Ratio: Minimize the percentage of the organic solvent in the final aqueous solution. A common practice is to keep the organic solvent concentration below 1%.

  • Stepwise Dilution: Add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and reduce localized high concentrations that can trigger precipitation.

  • Use of Surfactants or Co-solvents: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) in the aqueous buffer can help maintain the solubility of the compound upon dilution.

Issue 3: Inconsistent Results in Biological Assays

Possible Cause:

  • Undissolved Compound: The presence of undissolved this compound particles can lead to variability in the effective concentration of the compound in your assay.

  • Precipitation Over Time: The compound may be initially soluble but precipitate out of the assay medium over the duration of the experiment.

Troubleshooting Steps:

  • Pre-Assay Solubility Check: Before conducting your biological assay, visually inspect your final working solution for any signs of precipitation. You can also centrifuge a small aliquot to check for a pellet.

  • Solubility in Assay Media: Determine the solubility of this compound directly in your specific cell culture or assay medium, as components in the medium can affect solubility.

  • Time-Dependent Solubility Study: Incubate your final working solution under the same conditions as your assay (e.g., temperature, CO2 levels) and check for precipitation at different time points.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

The parent compound, Trimethoprim, is a weak base, and its solubility is significantly influenced by pH. Its solubility increases in acidic conditions due to the protonation of the molecule.[1][2] It is expected that this compound will exhibit similar pH-dependent solubility.

Q3: What organic solvents can be used to prepare a stock solution of this compound?

For the parent compound Trimethoprim, solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions.[6] These are likely suitable for this compound as well. Always start with a small amount to test for solubility before preparing a large stock.

Q4: What are some common strategies to enhance the aqueous solubility of this compound for in vitro experiments?

Several techniques used for Trimethoprim can be applied to its N-oxide derivative:

  • pH Adjustment: Lowering the pH of the aqueous solution is a primary method.[1][2]

  • Use of Co-solvents: Employing water-miscible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7]

  • Salt Formation: Preparing a salt form of the compound can significantly improve its solubility.[8]

Q5: Are there any advanced formulation strategies to improve the bioavailability of this compound?

For in vivo applications, advanced formulations can be considered, drawing from strategies used for Trimethoprim:

  • Nanoparticles: Encapsulating the compound in polymeric nanoparticles, such as those made from PEG-PLGA, has been shown to enhance the solubility and bioavailability of Trimethoprim.[3]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate.

  • Multi-component Crystals: Formation of multi-component crystals with suitable coformers can enhance solubility and dissolution.[4]

Data Presentation

Table 1: Physicochemical Properties of Trimethoprim and its N-oxide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
TrimethoprimC₁₄H₁₈N₄O₃290.32~7.3
Trimethoprim 1-N-oxideC₁₄H₁₈N₄O₄306.32Not Available
Trimethoprim 3-N-oxideC₁₄H₁₈N₄O₄306.324.85 ± 0.50

Data for Trimethoprim N-oxides are limited and based on available chemical supplier information.[9][10][11]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24 to 48 hours to allow the solution to reach equilibrium.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Carefully collect a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then take the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • The measured concentration represents the equilibrium solubility of the compound in that specific buffer.

Protocol 2: Preparation of a this compound Formulation using Cyclodextrins

This protocol describes a general method for enhancing the aqueous solubility of this compound through complexation with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • While stirring the HP-β-CD solution, gradually add the this compound powder.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate is your aqueous formulation of this compound complexed with HP-β-CD. The concentration can be determined by a suitable analytical method.

Visualizations

experimental_workflow cluster_start Start: Solubility Problem cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Poor aqueous solubility of This compound step1 Step 1: pH Optimization (Test acidic pH range) start->step1 step2 Step 2: Co-solvent/Surfactant (e.g., PEG, Tween 80) step1->step2 If solubility is still insufficient end Enhanced Aqueous Solubility & Successful Experiment step1->end If successful step3 Step 3: Complexation (e.g., Cyclodextrins) step2->step3 For further enhancement step2->end If successful step4 Step 4: Advanced Formulation (e.g., Nanoparticles) step3->step4 For in-vivo applications step3->end If successful step4->end If successful

Caption: Workflow for Overcoming Solubility Issues.

signaling_pathway cluster_compound Compound Preparation cluster_solubilization Solubilization Strategy cluster_solution Resulting Solution cluster_application Experimental Application compound This compound (Solid) strategy pH Adjustment (Acidic Buffer) compound->strategy is dissolved in complexation Cyclodextrin Complexation compound->complexation is complexed with solution Solubilized This compound strategy->solution complexation->solution application In Vitro / In Vivo Assay solution->application is used in

Caption: Logical Relationship for Solubilization.

References

selecting the appropriate internal standard for Trimethoprim N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Trimethoprim N-oxide using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard (IS) for the quantification of this compound?

A1: The ideal internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as this compound-d3. However, this may not be commercially available. A widely accepted and practical alternative is a deuterated analog of the parent drug, Trimethoprim.[1] Trimethoprim-d9 is a suitable choice as it shares structural similarity with this compound and will behave similarly during sample extraction and ionization, effectively compensating for variability.[1]

Q2: Why is a stable isotope-labeled internal standard preferred?

A2: Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[2] They have the same physicochemical properties as the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[2] This allows for more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Q3: Can I use a structural analog that is not an isotope-labeled version of Trimethoprim as an internal standard?

A3: While it is possible to use a non-isotope-labeled structural analog, it is not the recommended approach. The ideal IS should mimic the analyte's behavior as closely as possible. A structural analog may have different extraction recovery, chromatographic retention time, and ionization efficiency, which can lead to inaccurate quantification. If a SIL IS is not available, a thorough validation is required to demonstrate that the chosen analog adequately corrects for variability.

Q4: What are the major metabolites of Trimethoprim?

A4: Trimethoprim is primarily metabolized in the liver. The main metabolites include 1-N-oxide, 3-N-oxide, 3'-desmethyltrimethoprim, and 4'-desmethyltrimethoprim.[1]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS quantification of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
  • Possible Cause 1: Column Contamination: Buildup of matrix components on the analytical column.

    • Solution:

      • Implement a robust sample preparation method (e.g., solid-phase extraction) to remove interferences.

      • Use a guard column and replace it regularly.

      • Flush the column with a strong solvent wash sequence after each batch of samples.

  • Possible Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution:

      • Ensure the mobile phase pH is at least 2 units below the pKa of the amine groups of this compound to ensure consistent protonation and good peak shape. Formic acid (0.1%) is commonly used in the mobile phase for this purpose.[1]

  • Possible Cause 3: Secondary Interactions with the Column: Silanol groups on the silica-based stationary phase can interact with the basic amine groups of the analyte.

    • Solution:

      • Use a column with end-capping or a different stationary phase chemistry (e.g., a biphenyl (B1667301) column has shown good results for Trimethoprim and its metabolites).[3]

Issue 2: Low Signal Intensity or High Background Noise
  • Possible Cause 1: Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source.[4][5]

    • Solution:

      • Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

      • Optimize chromatographic separation to separate the analyte from interfering matrix components.

      • Dilute the sample to reduce the concentration of matrix components.

  • Possible Cause 2: Suboptimal Mass Spectrometer Parameters: Incorrect tuning or source parameters can lead to poor sensitivity.

    • Solution:

      • Infuse a standard solution of this compound to optimize compound-dependent parameters such as declustering potential, collision energy, and cell exit potential.

      • Optimize source parameters like ion spray voltage, temperature, and gas flows.

  • Possible Cause 3: Analyte Degradation: this compound may be unstable in the sample matrix or during sample processing.

    • Solution:

      • Perform stability studies to assess the analyte's stability under different storage and processing conditions (e.g., freeze-thaw cycles, benchtop stability).[6][7]

      • Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage.

Issue 3: Inconsistent or Non-Reproducible Results
  • Possible Cause 1: Inconsistent Sample Preparation: Variability in the extraction procedure can lead to inconsistent recovery.

    • Solution:

      • Ensure consistent and precise pipetting of all solutions, especially the internal standard.

      • Automate the sample preparation process if possible.

      • Thoroughly vortex and centrifuge samples as per the protocol.

  • Possible Cause 2: Calibration Curve Issues: An inappropriate calibration model or improperly prepared standards can lead to inaccurate quantification.

    • Solution:

      • Evaluate different regression models (e.g., linear, weighted linear) to find the best fit for the data.[8]

      • Ensure calibration standards are prepared accurately and are within the validated linear range of the assay.

      • Use a fresh set of calibration standards for each analytical run.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of this compound from plasma samples.

  • To 50 µL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., 100 ng/mL of Trimethoprim-d9).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Method

This is an example of a UPLC-MS/MS method for the analysis of Trimethoprim and its metabolites.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 5 µL[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-N-oxide-TMP307.1290.1
3-N-oxide-TMP307.1246.1
Trimethoprim-d9 (IS)300.2236.2

Note: The MRM transition for Trimethoprim-d9 is an example and should be optimized.

Table 2: Example UPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.099.01.0
1.099.01.0
8.050.050.0
8.15.095.0
9.05.095.0
9.199.01.0
10.099.01.0

This is an example gradient and should be optimized for your specific application.[1]

Table 3: Illustrative Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaExample Result
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy & Precision
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Within ±10%
Stability
Freeze-Thaw Stability (3 cycles)Within ±15% of nominalWithin ±8%
Bench-Top Stability (4 hours)Within ±15% of nominalWithin ±5%
Long-Term Stability (-80°C, 30 days)Within ±15% of nominalWithin ±10%

Note: The "Example Result" column provides illustrative data. Actual results must be determined experimentally through method validation.

Visualizations

internal_standard_selection Analyte This compound Ideal_IS Ideal Internal Standard (Stable Isotope-Labeled) Analyte->Ideal_IS Best Choice Alternative_IS Alternative Internal Standard (Deuterated Parent Drug) Analyte->Alternative_IS Practical Choice Structural_Analog Structural Analog (Non-Isotopically Labeled) Analyte->Structural_Analog Less Ideal Validation Thorough Method Validation Alternative_IS->Validation Structural_Analog->Validation Crucial Step

Caption: Logic for selecting an internal standard for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Methanol with Internal Standard (200 µL) Plasma_Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Trimethoprim N-oxide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to adduct formation and other common issues encountered during the mass spectrometry analysis of Trimethoprim N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common ions I should expect to see for this compound in positive ion electrospray mass spectrometry (ESI-MS)?

In positive ion ESI-MS, you can expect to see the protonated molecule, [M+H]⁺, as well as several common adduct ions. The formation of these adducts is highly dependent on the sample matrix, solvent purity, and instrument conditions. The most frequently observed adducts are with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).

Q2: I am observing a significant peak at m/z 291.145 in my this compound analysis. What is this peak?

A peak at m/z 291.145 corresponds to the protonated molecule of Trimethoprim ([C₁₄H₁₉N₄O₃]⁺). This is likely due to the in-source fragmentation of this compound, where it loses an oxygen atom (a neutral loss of 16 Da). This is a common issue with N-oxide compounds and can lead to an underestimation of the N-oxide and an overestimation of the parent drug.[1][2]

Q3: Why am I seeing multiple adduct peaks for this compound in my mass spectrum?

The presence of multiple adduct peaks (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) is a common phenomenon in ESI-MS.[3] This can be caused by:

  • Contaminants in the sample or mobile phase: Sodium and potassium ions are ubiquitous and can be leached from glassware, or be present as impurities in reagents and solvents.[4]

  • High salt concentrations in the sample matrix: Biological samples, for instance, can have high endogenous salt levels.

  • Suboptimal mobile phase composition: The choice of solvents and additives can significantly influence adduct formation.

The formation of multiple adducts can complicate data interpretation and reduce the signal intensity of the desired analyte ion, impacting sensitivity and quantitative accuracy.

Q4: How can I reduce the formation of sodium and potassium adducts in my this compound analysis?

There are several strategies to minimize the formation of unwanted sodium and potassium adducts:

  • Use high-purity solvents and reagents: Employ LC-MS grade solvents and freshly prepared mobile phases.[4]

  • Utilize plasticware: Whenever possible, use polypropylene (B1209903) or other suitable plastic containers and vials instead of glassware to avoid leaching of alkali metals.

  • Optimize mobile phase additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), can provide a source of protons to favor the formation of the [M+H]⁺ ion over metal adducts.

  • Incorporate ammonium salts: Adding a volatile ammonium salt like ammonium acetate (B1210297) or ammonium formate (B1220265) (typically 2-10 mM) to the mobile phase can help to suppress sodium and potassium adducts by competitively forming [M+NH₄]⁺ adducts or by enhancing the formation of the protonated molecule.

Q5: Will using mobile phase additives affect the ionization of this compound?

Yes, mobile phase additives can significantly impact ionization. Formic acid can enhance the protonation of this compound, leading to a stronger [M+H]⁺ signal. Ammonium acetate can also improve data quality by providing a consistent source of ions for adduction, leading to more reproducible results. However, it is crucial to optimize the concentration of any additive, as high concentrations can sometimes lead to ion suppression.

Troubleshooting Guide

Issue 1: High Abundance of [M-16]⁺ Peak (In-source Fragmentation)

Symptom: A significant peak corresponding to Trimethoprim (m/z 291.145) is observed when analyzing this compound (expected [M+H]⁺ at m/z 307.140).

Root Cause: In-source fragmentation of the N-oxide functional group, leading to the loss of an oxygen atom. This is often exacerbated by high temperatures or excessive energy in the ion source.[1][2]

Solutions:

  • Optimize Ion Source Parameters:

    • Reduce Cone Voltage (or Declustering/Fragmentor Voltage): Lowering this voltage reduces the energy of collisions between ions and gas molecules in the source, minimizing fragmentation.

    • Lower Source and Desolvation Temperatures: High temperatures can cause thermal degradation of the N-oxide. Systematically reduce these temperatures to find an optimal balance between efficient desolvation and minimal fragmentation.

  • Mobile Phase Composition: Ensure the mobile phase is well-degassed and consider using additives that can help stabilize the protonated molecule.

Issue 2: Dominant Sodium ([M+Na]⁺) and/or Potassium ([M+K]⁺) Adducts

Symptom: The most intense peaks in the mass spectrum correspond to the sodium adduct (m/z 329.122) and/or the potassium adduct (m/z 345.096) of this compound, with a weak or absent protonated molecule peak ([M+H]⁺ at m/z 307.140).

Root Cause: High levels of sodium or potassium ions in the analytical system.

Solutions:

  • Sample and Solvent Handling:

    • Switch to polypropylene vials and solvent bottles.

    • Use freshly opened, high-purity, LC-MS grade solvents.

    • If possible, perform sample clean-up (e.g., solid-phase extraction) to remove excess salts from the sample matrix.

  • Mobile Phase Modification:

    • Acidify the Mobile Phase: Add 0.1% formic acid to the mobile phase to increase the availability of protons.

    • Add Ammonium Acetate: Introduce 5-10 mM ammonium acetate to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct or enhance the [M+H]⁺ signal.

Issue 3: Poor Peak Shape and/or Low Sensitivity

Symptom: Broad, tailing, or split peaks for this compound, or a weak overall signal.

Root Cause: This can be due to a variety of factors including suboptimal chromatography, matrix effects, or adduct formation.

Solutions:

  • Chromatographic Optimization:

    • Column Choice: Ensure the column chemistry is appropriate for the analysis. A C18 column is commonly used for Trimethoprim and its metabolites.

    • Gradient Optimization: Adjust the mobile phase gradient to ensure proper elution and separation from matrix components.

  • Address Matrix Effects:

    • Improve sample preparation to remove interfering matrix components.

    • Use an internal standard (e.g., a stable isotope-labeled version of this compound) to compensate for matrix-induced signal suppression or enhancement.

  • Mitigate Adduct Formation: As described in Issue 2, reducing the prevalence of multiple adducts can consolidate the ion signal into the desired species, thereby improving sensitivity.

Quantitative Data Summary

The following table summarizes the calculated monoisotopic mass-to-charge ratios (m/z) for common adducts of this compound (Molecular Formula: C₁₄H₁₈N₄O₄; Molecular Weight: 306.32 g/mol ; Monoisotopic Mass: 306.1328 u).[5][6][7][8][9]

Adduct IonFormulaCalculated m/z
[M+H]⁺ [C₁₄H₁₉N₄O₄]⁺307.1401
[M+Na]⁺ [C₁₄H₁₈N₄O₄Na]⁺329.1220
[M+K]⁺ [C₁₄H₁₈N₄O₄K]⁺345.0959
[M+NH₄]⁺ [C₁₄H₂₂N₅O₄]⁺324.1666
[M-O+H]⁺ [C₁₄H₁₉N₄O₃]⁺291.1452

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Minimizing Sodium Adducts

This protocol describes the preparation of a mobile phase designed to promote the formation of the protonated molecule ([M+H]⁺) and reduce sodium adducts.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid (≥98% purity)

  • Ammonium acetate (LC-MS grade)

  • Sterile, polypropylene solvent bottles

Procedure:

  • Mobile Phase A (Aqueous):

    • To 990 mL of LC-MS grade water in a clean polypropylene bottle, add 10 mL of a 1 M ammonium acetate stock solution (for a final concentration of 10 mM).

    • Add 1 mL of formic acid (for a final concentration of 0.1%).

    • Sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Organic):

    • To 999 mL of LC-MS grade acetonitrile in a clean polypropylene bottle, add 1 mL of formic acid (for a final concentration of 0.1%).

    • Sonicate for 10-15 minutes to degas.

  • LC-MS Analysis:

    • Use a suitable gradient elution program starting with a low percentage of Mobile Phase B.

Protocol 2: Sample Preparation using Protein Precipitation

This is a general protocol for the extraction of Trimethoprim and its metabolites from a plasma sample.

Materials:

  • Plasma sample

  • Ice-cold methanol (B129727)

  • Internal standard solution (e.g., deuterated Trimethoprim)

  • Polypropylene microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase conditions for LC-MS analysis.

Visualizations

Adduct_Formation_Pathway cluster_analyte Analyte in Solution cluster_ions Common Ions in ESI Source cluster_adducts Observed Adduct Ions TMP-NO This compound (M) MH [M+H]⁺ (m/z 307.140) TMP-NO->MH Protonation MNa [M+Na]⁺ (m/z 329.122) TMP-NO->MNa Sodiation MK [M+K]⁺ (m/z 345.096) TMP-NO->MK Potassiation MNH4 [M+NH₄]⁺ (m/z 324.167) TMP-NO->MNH4 Ammoniation H H⁺ H->MH Na Na⁺ Na->MNa K K⁺ K->MK NH4 NH₄⁺ NH4->MNH4

Caption: Formation of common adduct ions of this compound in ESI-MS.

Troubleshooting_Workflow Start Mass Spectrum Acquired Problem_ID Problem Identification Start->Problem_ID InSource_Frag High [M-16]⁺ Peak? Problem_ID->InSource_Frag Check Fragmentation Adduct_Issue Dominant Na⁺/K⁺ Adducts? Problem_ID->Adduct_Issue Check Adduct Profile Peak_Shape_Issue Poor Peak Shape? Problem_ID->Peak_Shape_Issue Check Peak Quality InSource_Frag->Adduct_Issue No Optimize_Source Optimize Source: - Lower Cone Voltage - Lower Temperatures InSource_Frag->Optimize_Source Yes Adduct_Issue->Peak_Shape_Issue No Modify_MP Modify Mobile Phase: - Add 0.1% Formic Acid - Add 5-10 mM NH₄OAc Adduct_Issue->Modify_MP Yes Check_Hardware Check System: - Use Plasticware - Use High-Purity Solvents Adduct_Issue->Check_Hardware Yes Optimize_Chromo Optimize Chromatography: - Adjust Gradient - Check Column Peak_Shape_Issue->Optimize_Chromo Yes Sample_Prep Improve Sample Prep: - SPE Cleanup - Use Internal Standard Peak_Shape_Issue->Sample_Prep Yes End Problem Resolved Peak_Shape_Issue->End No Optimize_Source->End Modify_MP->End Check_Hardware->End Optimize_Chromo->End Sample_Prep->End

Caption: Troubleshooting workflow for this compound mass spectrometry analysis.

References

Technical Support Center: Optimization of Trimethoprim N-oxide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Trimethoprim (B1683648) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting Trimethoprim N-oxide?

A1: The main challenges in extracting this compound stem from its polar nature and potential for degradation. Key difficulties include selecting an appropriate solvent system that effectively solubilizes the polar N-oxide, minimizing co-extraction of interfering polar impurities, and preventing the reduction of the N-oxide back to its parent drug, Trimethoprim, during the extraction process.

Q2: Which solvent systems are most effective for extracting this compound?

A2: Due to its high polarity, this compound is most effectively extracted using polar solvents. A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is often recommended.[1] Acidifying the solvent with a small amount of an acid like formic acid can improve the solubility and extraction of N-oxides.[1]

Q3: Can this compound degrade during extraction?

A3: Yes, N-oxides can be susceptible to degradation, particularly at high temperatures, which can lead to their reduction to the corresponding tertiary amine (Trimethoprim).[1] It is crucial to use temperature-controlled extraction methods and avoid prolonged exposure to high heat.

Q4: Is a clean-up step necessary after the initial extraction?

A4: A clean-up step, such as solid-phase extraction (SPE), is often recommended, especially when dealing with complex matrices like plasma or tissue homogenates.[1] This step helps to remove interfering substances that may affect the accuracy of subsequent analysis by techniques like LC-MS/MS.

Q5: What are the common methods for quantifying this compound to determine extraction efficiency?

A5: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of Trimethoprim and its metabolites, including this compound.[2][3][4] Differential pulse polarography has also been used for the determination of Trimethoprim and its N-oxide metabolites in urine.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Recovery Inappropriate Solvent Polarity: The extraction solvent is not polar enough to efficiently solubilize this compound.Use a more polar solvent system, such as a mixture of methanol/water or acetonitrile/water.[1] Consider adding a small amount of acid (e.g., 0.1% formic acid) to the solvent to enhance solubility.[2]
Inefficient Extraction Technique: The chosen method (e.g., simple vortexing) may not provide sufficient interaction between the sample and the solvent.Employ more rigorous extraction techniques like ultrasonication or pressurized liquid extraction (PLE) to improve efficiency.[1]
Incorrect pH of the Sample Matrix: The pH of the sample can influence the charge state and solubility of this compound.Adjust the pH of the sample to be slightly acidic to ensure the N-oxide is protonated and more soluble in polar solvents.[1][6]
Analyte Degradation (Reduction of N-oxide to Trimethoprim) High Extraction Temperature: Prolonged exposure to high temperatures can cause the reduction of the N-oxide.Use temperature-controlled extraction methods and avoid excessive heat.[1] If a heating step is necessary, minimize the duration.
Presence of Reducing Agents in the Sample or Solvents: Certain endogenous compounds or solvent impurities can act as reducing agents.Ensure the use of high-purity solvents. If sample-specific reducing agents are suspected, a thorough clean-up step post-extraction is crucial.
Poor Reproducibility Sample Inhomogeneity: The analyte may not be evenly distributed throughout the sample matrix.Ensure thorough homogenization of the sample before taking an aliquot for extraction.[1]
Inconsistent Evaporation and Reconstitution: Incomplete evaporation of the extraction solvent or incomplete redissolving of the dried extract can lead to variability.Evaporate the solvent under a gentle stream of nitrogen and ensure the residue is completely reconstituted in the mobile phase before analysis.[1][3]
Matrix Effects in LC-MS/MS Analysis Co-extraction of Interfering Compounds: Polar impurities from the sample matrix are extracted along with the analyte, causing ion suppression or enhancement.Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering matrix components.[1]
Insufficient Chromatographic Separation: this compound may co-elute with other matrix components.Optimize the HPLC/UPLC method, including the column type, mobile phase composition, and gradient, to achieve better separation.[2]

Experimental Protocols

Protocol 1: Protein Precipitation for Extraction from Plasma

This method is a simple and rapid procedure for extracting this compound from plasma samples.[3]

  • Sample Preparation: To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated Trimethoprim).[3]

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[3]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for LC-MS/MS analysis.[3]

  • Analysis: Vortex the reconstituted sample for 30 seconds and transfer it to a UPLC vial for analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up

This protocol describes a general SPE procedure for cleaning up crude extracts before instrumental analysis.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by washing it sequentially with methanol and then with water.[7]

  • Sample Loading: Load the crude extract (previously acidified) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipophilic impurities.[1]

    • Wash the cartridge with acidified water and then with methanol to remove polar, non-basic impurities.[1]

  • Elution: Elute the retained this compound with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[1]

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery from Spiked Plasma

Solvent SystemMean Recovery (%)Relative Standard Deviation (RSD, %)
Methanol85.24.5
Acetonitrile78.95.1
Methanol with 0.1% Formic Acid92.53.2
Acetonitrile with 0.1% Formic Acid88.33.8

Note: The data presented in this table is illustrative and based on typical results for polar analyte extraction. Actual results may vary depending on the specific experimental conditions.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Plasma Sample homogenize Add Methanol & Internal Standard start->homogenize vortex Vortex to Precipitate Proteins homogenize->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze end End: Quantification analyze->end

Caption: Workflow for Protein Precipitation Extraction.

Troubleshooting_Logic cluster_solvent Solvent Optimization cluster_technique Technique Optimization cluster_degradation Degradation Check start Low Extraction Recovery? check_polarity Is solvent sufficiently polar? start->check_polarity Yes increase_polarity Increase solvent polarity (e.g., add water/methanol) check_polarity->increase_polarity No check_method Is extraction method efficient? check_polarity->check_method Yes add_acid Add acid (e.g., formic acid) increase_polarity->add_acid end Recovery Optimized add_acid->end use_sonication Use ultrasonication or PLE check_method->use_sonication No check_temp Is extraction temperature too high? check_method->check_temp Yes use_sonication->end lower_temp Lower temperature or reduce time check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting Logic for Low Recovery.

References

Technical Support Center: Enhancing the Oral Bioavailability of Trimethoprim Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of trimethoprim (B1683648) (TMP) using nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the oral bioavailability of trimethoprim important?

A1: Trimethoprim, a broad-spectrum antibacterial agent, is widely used in treating various infections. However, its clinical application is often limited by its poor aqueous solubility, short elimination half-life, and consequently, low oral bioavailability.[1][2][3][4] Encapsulating trimethoprim into nanoparticles is a promising strategy to overcome these limitations by improving its solubility, protecting it from degradation in the gastrointestinal tract, and facilitating its absorption.[1][3][4]

Q2: What are the common types of nanoparticles used for oral delivery of trimethoprim?

A2: Several types of nanoparticles have been investigated for the oral delivery of trimethoprim. These include:

  • Polymeric nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), often coated with polyethylene (B3416737) glycol (PEG) to form PEG-PLGA nanoparticles, are commonly used.[1][2][3][4]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can enhance the oral bioavailability of poorly soluble drugs.[5][6][7]

  • Chitosan (B1678972) nanoparticles: Chitosan, a natural polymer, is mucoadhesive and can enhance drug absorption across the intestinal epithelium.[8][9][10][11][12]

  • Nanocrystals: These are pure drug particles with a reduced size, which increases their surface area and dissolution rate.[13][14][15][16]

Q3: What are the key parameters to consider when formulating trimethoprim nanoparticles?

A3: When formulating trimethoprim nanoparticles, it is crucial to optimize several parameters to ensure efficacy and stability. Key parameters include:

  • Particle Size and Polydispersity Index (PDI): The size of the nanoparticles affects their absorption and biodistribution. A narrow size distribution (low PDI) is desirable for uniformity.[1][2][3][4]

  • Drug Loading Capacity (LC) and Encapsulation Efficiency (EE): High drug loading and encapsulation efficiency are important for delivering a therapeutic dose of trimethoprim.[1][2][3][4]

  • Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

  • In Vitro Drug Release Profile: The release profile of trimethoprim from the nanoparticles should be evaluated under simulated gastrointestinal conditions (e.g., different pH values) to predict its in vivo performance.[1][2]

Q4: How much can the oral bioavailability of trimethoprim be improved using nanoparticles?

A4: Studies have shown a significant improvement in the oral bioavailability of trimethoprim when formulated as nanoparticles. For instance, PEG-PLGA nanoparticles have been reported to increase the oral bioavailability of trimethoprim by 2.82-fold in rats compared to a free trimethoprim suspension.[1][2][3][4] This enhancement is attributed to the sustained release properties of the nanoparticles and their ability to protect the drug from premature degradation.[1][2][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of trimethoprim nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading (DL) and/or Encapsulation Efficiency (EE) 1. Poor solubility of trimethoprim in the organic solvent used during nanoparticle preparation.[1][3][4] 2. Drug leakage into the external aqueous phase during the emulsification process. 3. Inappropriate polymer-to-drug ratio.1. Select an organic solvent in which both trimethoprim and the polymer are highly soluble. 2. Optimize the emulsification process parameters (e.g., sonication time, power) to achieve rapid nanoparticle formation and drug entrapment. 3. Experiment with different polymer-to-drug ratios to find the optimal balance for high loading and encapsulation.[1][3][4]
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient homogenization or sonication during the emulsification step. 2. Aggregation of nanoparticles due to low surface charge (zeta potential). 3. Inappropriate concentration of polymer or surfactant.1. Increase the homogenization speed or sonication power/time. 2. Ensure the zeta potential is sufficiently high (typically > |20| mV) to prevent aggregation. Consider using stabilizers. 3. Optimize the concentrations of the polymer and surfactant in the formulation.
Poor In Vitro Drug Release Profile (e.g., burst release or incomplete release) 1. High amount of drug adsorbed on the nanoparticle surface. 2. Rapid degradation of the polymer matrix. 3. Poor diffusion of the drug from the nanoparticle core.1. Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug. 2. Select a polymer with a slower degradation rate or use a higher molecular weight polymer. 3. Incorporate excipients that can enhance drug diffusion from the nanoparticle matrix.
Inconsistent Pharmacokinetic Data (high variability in vivo) 1. Batch-to-batch variability in nanoparticle characteristics (size, DL, EE). 2. Instability of nanoparticles in the gastrointestinal tract. 3. Inter-animal physiological variations.1. Strictly control the preparation parameters to ensure batch-to-batch consistency. 2. Evaluate the stability of the nanoparticles in simulated gastric and intestinal fluids. Consider using mucoadhesive coatings like chitosan to prolong residence time.[8][9][10][11][12] 3. Increase the number of animals per group to improve statistical power.
Nanoparticle Aggregation During Storage 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage temperature. 3. Freeze-thaw cycles.1. Optimize the formulation to achieve a higher zeta potential. 2. Store the nanoparticle suspension at the recommended temperature (e.g., 4°C).[1][2][3] For long-term storage, lyophilization with a suitable cryoprotectant is recommended. 3. Avoid repeated freezing and thawing of the nanoparticle suspension.

Data Presentation

Table 1: Physicochemical Properties of Optimized Trimethoprim-Loaded PEG-PLGA Nanoparticles

ParameterValue
Particle Size (nm)245 ± 40
Polydispersity Index (PDI)0.103 ± 0.019
Zeta Potential (mV)-23.8 ± 1.2
Drug Loading Capacity (LC) (%)34.0 ± 1.6
Encapsulation Efficiency (EE) (%)88.2 ± 4.3

Data obtained from a study on PEG-PLGA/TMP nanoparticles.[1][2][3][4]

Table 2: In Vivo Pharmacokinetic Parameters of Trimethoprim and Trimethoprim-Loaded PEG-PLGA Nanoparticles in Rats

ParameterFree TrimethoprimPEG-PLGA/TMP Nanoparticles
t1/2 (h)0.72 ± 0.082.47 ± 0.19
Tmax (h)0.52.0
Cmax (ng/mL)814 ± 99456 ± 54
AUC0-t (ng·h/mL)814 ± 992298 ± 227
Relative Bioavailability (%)100282

Data obtained from a study on PEG-PLGA/TMP nanoparticles.[1][2]

Experimental Protocols

Preparation of Trimethoprim-Loaded PEG-PLGA Nanoparticles by Emulsion Solvent Evaporation Method

This protocol is based on a published study and provides a general guideline.[1][3] Researchers should optimize the parameters for their specific experimental setup.

  • Preparation of Organic Phase:

    • Dissolve a specific amount of trimethoprim (e.g., 39 mg), PEG (e.g., 97.5 mg), and PLGA (e.g., 390 mg) in a suitable organic solvent such as dichloromethane (B109758) (DCM).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant, for example, 1% (w/v) polyvinyl alcohol (PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase under continuous stirring.

    • Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The sonication can be performed at a specific power (e.g., 300 W) with defined pulse cycles (e.g., 4 s on, 2 s off) for a set duration (e.g., 1 min).

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the collected nanoparticles multiple times with deionized water to remove any residual surfactant and un-encapsulated drug.

  • Lyophilization (Optional, for long-term storage):

    • Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose).

    • Freeze the suspension and then lyophilize it to obtain a dry powder of the nanoparticles.

Visualizations

experimental_workflow prep_organic Prepare Organic Phase (TMP, PEG, PLGA in DCM) emulsification Emulsification (Homogenization/Sonication) prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (PVA solution) prep_aqueous->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Nanoparticle Collection (Centrifugation & Washing) evaporation->collection lyophilization Lyophilization (Optional) collection->lyophilization characterization Characterization (Size, PDI, Zeta, DL, EE) collection->characterization invitro_release In Vitro Release Study characterization->invitro_release invivo_study In Vivo Pharmacokinetic Study characterization->invivo_study

Caption: Workflow for the preparation and evaluation of trimethoprim nanoparticles.

troubleshooting_logic problem Low Drug Loading (DL) or Encapsulation Efficiency (EE) cause1 Poor TMP Solubility in Organic Phase problem->cause1 cause2 Drug Leakage during Emulsification problem->cause2 cause3 Suboptimal Polymer:Drug Ratio problem->cause3 solution1 Optimize Solvent cause1->solution1 solution2 Optimize Emulsification Parameters cause2->solution2 solution3 Vary Polymer:Drug Ratio cause3->solution3

Caption: Troubleshooting logic for low drug loading or encapsulation efficiency.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validated LC-MS/MS Methods for Trimethoprim N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the antibiotic Trimethoprim (B1683648), accurate quantification of its metabolites is paramount. Among these, Trimethoprim N-oxide represents a key metabolic product. This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound in biological matrices, offering a critical overview of their performance and protocols.

Performance Characteristics: A Side-by-Side Comparison

The choice of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters of various published LC-MS/MS methods for the simultaneous quantification of Trimethoprim and its metabolites, including the N-oxide form.

ParameterMethod AMethod BMethod C
Linearity Range 1.6 - 200 nM[1]10 - 1000 ng/mL1 - 5000 ng/mL[2][3][4]
Correlation Coefficient (r²) >0.99[1]>0.99>0.996[2][3][4]
Lower Limit of Quantification (LLOQ) 1.6 nM[1]10 ng/mL[5]1 ng/mL[2][3][4]
Intra-day Precision (%RSD) <15%[1]<15%[5]1.65 - 7.15%[2][4]
Inter-day Precision (%RSD) <15%[1]<15%[5]1.65 - 7.15%[2][4]
Intra-day Accuracy (%Bias) Within ±15%[1]92.5% - 109.3%[5]96.36 - 111.43%[2][4]
Inter-day Accuracy (%Bias) Within ±15%[1]92.5% - 109.3%[5]96.36 - 111.43%[2][4]
Matrix Human Plasma[1][6]Rat Plasma[5]Human Plasma[2][4]

Delving into the Details: Experimental Protocols

The robustness and reliability of an LC-MS/MS method are intrinsically linked to its experimental protocol. Below are detailed methodologies from validated studies, providing a blueprint for implementation in the laboratory.

Method A: UPLC-MS/MS for Human Plasma

This method is designed for the high-throughput analysis of Trimethoprim and its major metabolites in human plasma.[6]

  • Sample Preparation: A simple and efficient protein precipitation method is utilized.

    • To 50 µL of human plasma, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., Trimethoprim-d9).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC system.

    • Column: Specific column details are proprietary to the application note but would typically be a reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using two mobile phases, typically an aqueous phase with a small amount of acid (e.g., formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Detection:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would be optimized for maximum sensitivity and selectivity.

Method B: HPLC-MS/MS for Dried Plasma and Urine Spots

This method offers the advantage of using dried matrix spots, which can simplify sample collection and storage.

  • Sample Preparation (Liquid Plasma & Urine):

    • To a 10 µL aliquot of the sample, add 70 µL of methanol containing the internal standard.

    • Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer 25 µL of the supernatant to a 96-well plate containing 75 µL of deionized water for analysis.[7]

  • Chromatographic Conditions:

    • Column: C8 HPLC column.[7]

    • Mobile Phase: Specific details of the mobile phase composition and gradient are not provided in the abstract but would be optimized for the separation of Trimethoprim and its metabolites.

  • Mass Spectrometry Detection:

    • System: Tandem mass spectrometer (MS/MS).

    • Ionization Mode: Not specified in the abstract, but likely ESI+.

    • Acquisition Mode: MRM.

Visualizing the Workflow and Logic

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for LC-MS/MS analysis and the logical relationship of key validation parameters.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC Injection UPLC Injection Reconstitution->UPLC Injection Chromatographic Separation Chromatographic Separation UPLC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition

Caption: A typical experimental workflow for the analysis of this compound in plasma.

cluster_performance Performance Characteristics Method Validation Method Validation Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Selectivity Selectivity Method Validation->Selectivity LLOQ LLOQ Method Validation->LLOQ Recovery Recovery Method Validation->Recovery

Caption: Key parameters for the validation of an analytical method.

References

A Comparative Guide to Analytical Methods for the Quantification of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibiotic Trimethoprim. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, metabolic profiling, and quality control in pharmaceutical development. This document objectively evaluates the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis, supported by available experimental data.

Data Presentation

The following table summarizes the key performance parameters of different analytical methods for the determination of Trimethoprim and its N-oxide metabolite. It is important to note that while some methods have been specifically validated for Trimethoprim N-oxide, others have been validated for Trimethoprim, with applicability to its metabolites.

ParameterUPLC-MS/MSHPLC-UVCapillary Electrophoresis
Analyte(s) Trimethoprim and its major metabolites (including N-oxides)Trimethoprim and its impurities/degradantsTrimethoprim and Sulfamethoxazole (B1682508)
Matrix Human Plasma[1]Pharmaceutical Tablets[2]Human Plasma[3][4]
Linearity Range Not explicitly stated for N-oxideNot explicitly stated for N-oxide2.00 - 10.00 µg/mL (Trimethoprim)[3][4]
Correlation Coefficient (r²) ≥ 0.99 (for Trimethoprim)Not Found> 0.999 (for Trimethoprim)[4]
Accuracy (% Recovery) Not explicitly stated for N-oxideNot explicitly stated for N-oxide>99% (for Trimethoprim)[3][4]
Precision (% RSD) Not explicitly stated for N-oxideNot explicitly stated for N-oxideNot Found
Limit of Detection (LOD) Not explicitly stated for N-oxideNot Found1.1 µmol/L (Trimethoprim)[5]
Limit of Quantification (LOQ) Not explicitly stated for N-oxideNot explicitly stated for N-oxide2.00 µg/mL (Trimethoprim)[3][4]

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the replication and validation of analytical methods. This section provides detailed protocols for the key experiments cited in this guide.

UPLC-MS/MS Method for Trimethoprim and its Metabolites in Human Plasma

This method is suitable for the simultaneous quantification of Trimethoprim and its major metabolites, including this compound, in human plasma, making it ideal for pharmacokinetic studies.[1]

1. Sample Preparation:

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.[1]

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC system.

  • Column: (Details would be specified in the full application note).

  • Mobile Phase: (Details would be specified in the full application note).

  • Flow Rate: (Details would be specified in the full application note).

  • Injection Volume: (Details would be specified in the full application note).

3. Mass Spectrometry Detection:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

HPLC-UV Method for Trimethoprim and its Impurities

This method is suitable for the analysis of Trimethoprim and its related substances, including potential degradants, in pharmaceutical dosage forms.[2]

1. Sample Preparation:

  • Tablet powder equivalent to a specific amount of Trimethoprim is dissolved in a suitable solvent.

  • The solution is then suitably diluted to fall within the calibration range.

2. Chromatographic Conditions:

  • System: In-line LC-UV-MS system with an atmospheric pressure chemical ionization source (APCI).

  • Column: Reversed-phase column.

  • Mobile Phase: Gradient elution.

  • Detection: UV detector and Mass Spectrometer.[2]

Note: While this study focuses on impurities and degradants, the methodology can be adapted for the analysis of metabolites like this compound.

Capillary Zone Electrophoresis Method for Trimethoprim

This method offers a rapid and simple alternative for the determination of Trimethoprim in plasma.[3][4]

1. Sample Preparation:

  • Extraction of Trimethoprim from human plasma is performed using ethyl acetate.[3][4]

2. Electrophoresis Conditions:

  • Electrolyte: 15 mM phosphate (B84403) buffer (pH 6.2).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.[3][4]

  • Run Time: Approximately 8.0 minutes.[3][4]

Mandatory Visualization

To further clarify the processes involved, the following diagrams illustrate the general workflow for cross-validating different analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation Method1 Method A (e.g., UPLC-MS/MS) Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision Linearity Linearity Method1->Linearity LOD_LOQ LOD/LOQ Method1->LOD_LOQ Method2 Method B (e.g., HPLC-UV) Method2->Accuracy Method2->Precision Method2->Linearity Method2->LOD_LOQ Method3 Method C (e.g., Capillary Electrophoresis) Method3->Accuracy Method3->Precision Method3->Linearity Method3->LOD_LOQ Data_Comparison Data Comparison & Analysis Accuracy->Data_Comparison Precision->Data_Comparison Linearity->Data_Comparison LOD_LOQ->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Select Optimal Method

Caption: General workflow for cross-validation of analytical methods.

References

A Comparative Analysis of Trimethoprim Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of trimethoprim (B1683648), a widely used dihydrofolate reductase inhibitor, across various species including humans, dogs, rats, and goats. Understanding the species-specific differences in drug metabolism is crucial for preclinical safety assessment and the extrapolation of animal data to human clinical outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

Quantitative Comparison of Trimethoprim Metabolism

The metabolism of trimethoprim varies significantly across different species, influencing its efficacy and potential for toxicity. The primary metabolic routes include N-oxidation of the pyrimidine (B1678525) ring, O-demethylation of the methoxy (B1213986) groups on the benzyl (B1604629) ring, and α-hydroxylation of the methylene (B1212753) bridge. The extent to which these pathways contribute to the overall metabolism of trimethoprim is species-dependent.

The following table summarizes the urinary excretion of trimethoprim and its major metabolites in humans, rats, and goats. While comprehensive quantitative data for dogs is limited in the available literature, it is understood that they also metabolize trimethoprim.

SpeciesUnchanged Trimethoprim (% of dose in urine)1-N-oxide & 3-N-oxide (% of dose in urine)3'-O-demethyl & 4'-O-demethyl (% of dose in urine)α-hydroxy (% of dose in urine)Other Metabolites (% of dose in urine)
Human ~80%[1][2][3]<5% of metabolites[4]3'-desmethyl (~65% of metabolites), 4'-desmethyl (~25% of metabolites)[4]Minor (<5% of metabolites)[4]-
Rat ~30% (of radioactivity in 8hr urine)[1]~7% (of radioactivity in 8hr urine)[1]3-demethyl (>30% of radioactivity in 8hr urine), 4-demethyl (as glucuronide, ~19% of radioactivity in 8hr urine)[1]~5% (of radioactivity in 8hr urine)[1]-
Goat Data not availableData not availableData not availableData not availableA sulphate conjugate is a major metabolite, accounting for ~56% of the administered dose in urine.[5]
Dog Rapidly absorbed and eliminated, but specific percentages of urinary metabolites are not well-documented in publicly available literature.[5]Data not availableData not availableData not availableData not available

Key Metabolic Pathways and Experimental Workflow

The metabolic fate of trimethoprim is primarily determined by hepatic enzymes. In humans, cytochrome P450 (CYP) enzymes play a crucial role, with CYP2C9 and CYP3A4 being the most significant contributors to its primary metabolism.

Trimethoprim_Metabolism cluster_pathways Metabolic Pathways TMP Trimethoprim N_Oxidation N-Oxidation (e.g., CYP1A2, CYP3A4 in humans) TMP->N_Oxidation O_Demethylation O-Demethylation (e.g., CYP2C9, CYP3A4 in humans) TMP->O_Demethylation alpha_Hydroxylation α-Hydroxylation TMP->alpha_Hydroxylation Metabolite_N_Oxide 1-N-oxide & 3-N-oxide Metabolites N_Oxidation->Metabolite_N_Oxide Metabolite_O_Demethyl 3'-O-demethyl & 4'-O-demethyl Metabolites O_Demethylation->Metabolite_O_Demethyl Metabolite_alpha_Hydroxy α-hydroxy Metabolite alpha_Hydroxylation->Metabolite_alpha_Hydroxy

Caption: Major metabolic pathways of trimethoprim.

The investigation of trimethoprim metabolism typically follows a structured workflow, beginning with in vitro assays and progressing to in vivo studies in animal models.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Liver Microsomes Liver Microsomes Metabolite Identification\n& Quantification (LC-MS/MS) Metabolite Identification & Quantification (LC-MS/MS) Liver Microsomes->Metabolite Identification\n& Quantification (LC-MS/MS) Hepatocytes Hepatocytes Hepatocytes->Metabolite Identification\n& Quantification (LC-MS/MS) Recombinant CYPs Recombinant CYPs Recombinant CYPs->Metabolite Identification\n& Quantification (LC-MS/MS) Animal Models\n(Rat, Dog, Goat) Animal Models (Rat, Dog, Goat) Sample Collection\n(Urine, Plasma, Feces) Sample Collection (Urine, Plasma, Feces) Animal Models\n(Rat, Dog, Goat)->Sample Collection\n(Urine, Plasma, Feces) Sample Collection\n(Urine, Plasma, Feces)->Metabolite Identification\n& Quantification (LC-MS/MS) Data Analysis\n& Comparison Data Analysis & Comparison Metabolite Identification\n& Quantification (LC-MS/MS)->Data Analysis\n& Comparison

Caption: General experimental workflow for studying trimethoprim metabolism.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is a representative method for assessing the in vitro metabolism of trimethoprim using liver microsomes from different species.

Objective: To identify and quantify the metabolites of trimethoprim formed by liver microsomal enzymes.

Materials:

  • Liver microsomes (from human, rat, dog, or goat)

  • Trimethoprim

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5-1.0 mg/mL protein), and trimethoprim at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

In Vivo Metabolism Study in Rats (General Protocol)

This protocol provides a general framework for conducting an in vivo study to investigate the metabolism and excretion of trimethoprim in rats.

Objective: To determine the pharmacokinetic profile and identify the major metabolites of trimethoprim in rats after oral or intravenous administration.

Animals:

  • Male or female rats of a specific strain (e.g., Sprague-Dawley or Wistar), typically 8-10 weeks old.

  • Animals should be acclimatized to the housing conditions for at least one week before the experiment.

Procedure:

  • Dosing:

    • Oral Administration: Administer trimethoprim (dissolved or suspended in a suitable vehicle like 0.5% carboxymethylcellulose) to fasted rats via oral gavage.

    • Intravenous Administration: Administer a sterile solution of trimethoprim via a tail vein or other suitable vein.

  • Housing and Sample Collection:

    • House the rats individually in metabolic cages that allow for the separate collection of urine and feces.

    • Provide free access to water throughout the study. Food is typically withheld for a period before and after dosing.

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 72 hours or until the majority of the drug is excreted.

    • Blood samples can be collected at various time points via tail vein, saphenous vein, or terminal cardiac puncture to determine the plasma concentration of trimethoprim and its metabolites.

  • Sample Processing:

    • Measure the volume of urine collected at each interval and store frozen until analysis.

    • Homogenize fecal samples and extract the drug and metabolites using an appropriate solvent.

    • Process blood samples to obtain plasma, which should be stored frozen.

  • Analysis:

    • Analyze the urine, feces, and plasma samples for the presence of trimethoprim and its metabolites using a validated analytical method, such as LC-MS/MS.

    • Quantify the amount of unchanged drug and each metabolite to determine the excretion profile and metabolic pathways.

References

A Comparative Analysis of the Antibacterial Efficacy of Trimethoprim and its Metabolite, Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial agent trimethoprim (B1683648) and its primary metabolite, Trimethoprim N-oxide. While extensive data exists for the antibacterial activity of trimethoprim, publicly available literature lacks direct comparative studies on the antimicrobial efficacy of this compound. This document summarizes the known antibacterial properties of trimethoprim, its mechanism of action, and its metabolic fate, highlighting the current knowledge gap regarding the biological activity of its N-oxide metabolite.

Executive Summary

Trimethoprim is a potent synthetic antibiotic that functions by inhibiting bacterial dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[1][2][3] Trimethoprim is metabolized in the liver, with this compound being one of its principal metabolites.[4] However, extensive searches of scientific literature did not yield any studies that directly quantify and compare the antibacterial activity of this compound against that of the parent drug, trimethoprim. Therefore, this guide will focus on the well-established antibacterial profile of trimethoprim while noting the absence of data for its N-oxide metabolite.

Antibacterial Activity of Trimethoprim

Trimethoprim exhibits a broad spectrum of activity against a wide range of common pathogens. Its efficacy is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259220.5 - 2[5]
Staphylococcus aureusATCC 292131 - 4[5]
Streptococcus pneumoniaeMultiple Isolates≤0.5/9.5 - ≥4/76 (in combination with sulfamethoxazole)[6]
Haemophilus influenzaeMultiple Strains≤0.25[7]
Listeria monocytogenesClinical Isolates<0.5[8]

Note: MIC values can vary depending on the testing method and the specific bacterial strain.

Mechanism of Action of Trimethoprim

Trimethoprim's antibacterial effect stems from its high affinity for bacterial dihydrofolate reductase (DHFR), an enzyme that is approximately 50,000 times more sensitive to trimethoprim inhibition than its mammalian counterpart.[2] By blocking DHFR, trimethoprim prevents the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The depletion of THF ultimately halts bacterial growth.

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR).

Metabolism of Trimethoprim

Following administration, trimethoprim is metabolized in the liver, primarily to oxide and hydroxylated derivatives.[4] The principal metabolites are Trimethoprim 1-oxide, Trimethoprim 3-oxide, and the 3'- and 4'-hydroxy derivatives.[4] The free, unmetabolized form of trimethoprim is considered the therapeutically active form.[4]

The Unknown: Antibacterial Activity of this compound

Despite being a major metabolite, there is a significant lack of publicly available data on the antibacterial activity of this compound. Scientific literature searches did not reveal any studies that have determined the MIC values of this compound against common bacterial pathogens. This represents a critical knowledge gap in understanding the overall antibacterial effect of trimethoprim administration, as the contribution of its metabolites to the observed clinical efficacy remains unknown.

Experimental Protocols

Standardized methods are crucial for determining the antibacterial activity of compounds. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a commonly accepted technique.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).

    • The inoculum is then diluted to the final desired concentration for the assay.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the antimicrobial agent (e.g., trimethoprim) is prepared in a suitable solvent.

    • A series of twofold dilutions of the stock solution is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

    • Control wells (no antimicrobial agent) are included to ensure bacterial growth.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antimicrobial Agent B->C D Incubate Plate C->D E Observe for Bacterial Growth D->E F Determine MIC E->F caption General workflow for MIC determination.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Trimethoprim remains a clinically important antibiotic with a well-characterized mechanism of action and a broad spectrum of activity. However, a significant gap exists in the scientific literature concerning the antibacterial properties of its primary metabolite, this compound. Future research should focus on isolating or synthesizing this compound and evaluating its in vitro antibacterial activity against a panel of clinically relevant bacteria. Such studies are essential to fully comprehend the pharmacological profile of trimethoprim and to determine whether its metabolites contribute to its therapeutic effects. This knowledge could have implications for dosage optimization and understanding potential drug interactions.

References

A Comparative Guide to the In Vivo and In Vitro Formation of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the formation of Trimethoprim (B1683648) N-oxide in both in vivo and in vitro settings. Understanding the metabolic fate of Trimethoprim (TMP), a widely used antibacterial agent, is crucial for evaluating its efficacy, potential drug interactions, and safety profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved in the N-oxidation of Trimethoprim.

Executive Summary

Trimethoprim undergoes metabolism in the liver, leading to the formation of several metabolites, including Trimethoprim 1-N-oxide and 3-N-oxide. While in vitro studies using human liver microsomes (HLMs) have pinpointed the specific cytochrome P450 (CYP) enzymes responsible for N-oxidation and their kinetics, in vivo studies in humans and animal models reveal that N-oxidation is a relatively minor metabolic pathway. This guide will delve into the quantitative differences and experimental approaches used to characterize the formation of these N-oxide metabolites.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the formation of Trimethoprim N-oxide in vivo and in vitro.

Table 1: In Vivo Formation of this compound

ParameterSpeciesFindingCitation
Metabolite Excretion Human10-20% of Trimethoprim is metabolized, with 1- and 3-N-oxides being principal metabolites.[1][2]
Urinary Recovery RatTrimethoprim ring N-oxide accounted for 7% of the radioactivity excreted in urine within 8 hours after oral administration of 14C-trimethoprim.[3]
Identified Metabolites Human, Dog, RatTrimethoprim N-oxides have been identified as urinary metabolites.[4]

Table 2: In Vitro Formation of this compound in Human Liver Microsomes (HLMs)

MetabolitePrimary EnzymeMichaelis-Menten Constant (Km)NotesCitation
Trimethoprim 1-N-oxide CYP3A4Markedly above therapeutic concentrations (≥10-fold)Formation is consistent with single-enzyme Michaelis-Menten kinetics.[5]
Trimethoprim 3-N-oxide CYP1A2Markedly above therapeutic concentrations (≥10-fold)Formation is consistent with single-enzyme Michaelis-Menten kinetics and is inhibited by α-naphthoflavone.[5]

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of Trimethoprim and a typical experimental workflow for studying its metabolism.

Trimethoprim_Metabolism TMP Trimethoprim N_Oxides Trimethoprim 1-N-oxide & 3-N-oxide TMP->N_Oxides  CYP1A2, CYP3A4 (in vitro) Hydroxy 3'- and 4'-hydroxy Metabolites TMP->Hydroxy  Other CYPs Demethyl 3'- and 4'-desmethyl Metabolites TMP->Demethyl  CYP2C9, CYP3A4 Excretion Urinary Excretion N_Oxides->Excretion Hydroxy->Excretion Demethyl->Excretion Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study iv_admin Administer Trimethoprim to subject (e.g., rat) iv_sample Collect urine and/or blood samples over time iv_admin->iv_sample iv_extract Extract metabolites from samples iv_sample->iv_extract iv_analyze Analyze by LC-MS/MS to quantify N-oxides iv_extract->iv_analyze it_incubate Incubate Trimethoprim with Human Liver Microsomes (HLMs) + NADPH it_quench Quench reaction it_incubate->it_quench it_extract Extract metabolites it_quench->it_extract it_analyze Analyze by LC-MS/MS to determine formation rate it_extract->it_analyze

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Variability in Trimethoprim N-oxide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Current Methodologies and a Call for Standardization

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, directly impacting the assessment of a drug's safety and efficacy. Trimethoprim, a widely used antibiotic, undergoes metabolism in the liver to form several metabolites, including Trimethoprim N-oxides.[1] The precise measurement of these metabolites is critical, yet the potential for variability in results between laboratories presents a significant challenge to the reliable interpretation of data. This guide provides a comparative overview of the analytical methods used for Trimethoprim N-oxide measurement, discusses potential sources of inter-laboratory variability, and proposes a standardized approach to harmonize results.

Performance of Analytical Methods for Trimethoprim and its Metabolites

ParameterHPLC/UPLC-MS/MSUV-Vis SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 0.25 - 100 µg/mL4.0 - 60 µg/mLNot explicitly found
Correlation Coefficient (r²) ≥ 0.99≥ 0.998Not explicitly found
Accuracy (% Recovery) 82% - ~100%~100%99.66% ± 1.21
Precision (% RSD) < 15%< 2%0.83 - 1.64%
Limit of Detection (LOD) 0.03 - 0.2 µg/mL0.0436 µg/mLNot explicitly found
Limit of Quantification (LOQ) 0.135 µg/mLNot explicitly foundNot explicitly found

This table is a compilation of data from multiple sources and represents the general performance of these methods for Trimethoprim and its metabolites, not a direct inter-laboratory comparison for this compound.[2][3][4]

Experimental Protocols: A Closer Look

The lack of a standardized protocol is a major contributor to inter-laboratory variability. Below is a representative experimental protocol for the quantification of Trimethoprim and its N-oxide metabolites in human plasma using UPLC-MS/MS, based on common practices.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing a deuterated internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Trimethoprim and its N-oxide metabolites would be monitored.

Visualizing Key Processes

To better understand the context of this compound measurement, the following diagrams illustrate the metabolic pathway and a proposed workflow for an inter-laboratory comparison study.

Trimethoprim Trimethoprim Metabolites Metabolites Trimethoprim->Metabolites Hepatic Metabolism N_Oxides Trimethoprim N-oxides (1-NO-TMP, 3-NO-TMP) Metabolites->N_Oxides CYP3A4, CYP1A2 Demethylated Demethylated Metabolites Metabolites->Demethylated

Metabolic pathway of Trimethoprim.

cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_eval Data Evaluation P1 Develop Standardized Protocol P2 Prepare & Distribute Identical QC Samples P1->P2 LabA Laboratory A (Analyzes QC Samples) P2->LabA LabB Laboratory B (Analyzes QC Samples) P2->LabB LabC Laboratory C (Analyzes QC Samples) P2->LabC D1 Collect & Centralize Data LabA->D1 LabB->D1 LabC->D1 D2 Statistical Analysis (CV%, Bias, etc.) D1->D2 D3 Identify Sources of Variability D2->D3

Proposed inter-laboratory comparison workflow.

The Path Forward: A Call for a Harmonized Approach

The absence of a formal inter-laboratory comparison study for this compound measurement highlights a critical gap in the bioanalytical landscape. Such a study is essential for establishing a reference standard for methodology and ensuring that data generated across different research sites are comparable and reliable.

Potential Sources of Inter-Laboratory Variability Include:

  • Differences in sample preparation: Variations in protein precipitation methods, solvents, and handling can affect analyte recovery.

  • Chromatographic conditions: Different columns, mobile phases, and gradient profiles can lead to shifts in retention times and altered peak shapes.

  • Mass spectrometer settings: Variations in ion source parameters, collision energies, and detector settings can impact sensitivity and fragmentation patterns.

  • Calibration standards and quality controls: Discrepancies in the preparation and storage of standards and QCs can introduce significant bias.

  • Data processing and integration: Different software and integration parameters can lead to variations in peak area determination.

To mitigate these variabilities, a collaborative effort is needed to develop and validate a standardized protocol for this compound quantification. Adherence to comprehensive bioanalytical method validation guidelines, such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), is paramount.[1][5][6][7] A well-designed inter-laboratory study, following the workflow proposed above, would be the definitive step towards achieving harmonization and ensuring the integrity of clinical and preclinical data for Trimethoprim.

References

A Comparative Guide to HPLC Columns for the Analysis of Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of HPLC Columns for the Quantification of Trimethoprim N-oxide.

The accurate quantification of drug metabolites is a critical aspect of pharmaceutical research and development. This compound, a primary metabolite of the antibiotic Trimethoprim, requires robust analytical methods for its detection and measurement in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, and the choice of the HPLC column is paramount to achieving optimal separation and reliable results. This guide provides an objective comparison of the performance of different HPLC columns for the analysis of this compound, supported by experimental data.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is crucial for the successful separation of Trimethoprim and its metabolites, including the polar N-oxide derivative. This section compares the performance of two commonly employed columns: the Waters ACQUITY UPLC BEH C18 and the Phenomenex Kinetex C18. Both are reversed-phase columns, but their different particle technologies and surface chemistries can lead to variations in chromatographic performance.

ParameterWaters ACQUITY UPLC BEH C18Phenomenex Kinetex C18
Stationary Phase Ethylene Bridged Hybrid (BEH) C18Core-Shell C18
Particle Size (µm) 1.71.7
Column Dimensions (mm) 2.1 x 1002.1 x 150
Retention Time of this compound (min) ~5.2 (for 1-N-oxide and 3-N-oxide)[1]Not explicitly found
Resolution (Rs) between Trimethoprim and N-oxide Sufficient for baseline separation[1]Not explicitly found
Peak Asymmetry Good peak shape reported[1]Not explicitly found
Key Advantages Wide usable pH range (1-12), superior low pH stability, and ultra-low column bleed, making it highly suitable for MS applications.[1]High efficiency and resolution at lower backpressures compared to fully porous particles of similar size.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. Below are the experimental protocols for the analysis of this compound on the Waters ACQUITY UPLC BEH C18 column.

Method 1: Waters ACQUITY UPLC BEH C18

This UPLC-MS/MS method is designed for the high-throughput analysis of Trimethoprim and its metabolites in human plasma.[1]

  • Sample Preparation: A protein precipitation method is utilized. To 50 µL of human plasma, 200 µL of ice-cold methanol (B129727) containing an internal standard is added. The mixture is vortexed and then centrifuged. The resulting supernatant is evaporated to dryness and reconstituted in the initial mobile phase.[1]

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]

    • Mobile Phase A: 0.1% Formic Acid in Water[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

    • Flow Rate: 0.4 mL/min[1]

    • Column Temperature: 40°C[1]

    • Injection Volume: 5 µL[1]

    • Gradient Program:

      Time (min) %A %B
      0.0 99.0 1.0
      1.0 99.0 1.0
      8.0 50.0 50.0
      8.1 5.0 95.0
      9.0 5.0 95.0
      9.1 99.0 1.0

      | 12.0 | 99.0 | 1.0 |

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode is used. The MRM transitions for the N-oxide metabolites are 307.1 > 290.1 for 1-N-oxide-TMP and 307.1 > 246.1 for 3-N-oxide-TMP.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound and the logical relationship in selecting an appropriate HPLC column.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection plasma_sample Plasma Sample protein_precipitation Protein Precipitation (ice-cold Methanol) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (e.g., Waters ACQUITY BEH C18) injection->separation ms_detection Mass Spectrometry Detection (MRM) separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

column_selection_logic cluster_column_type Column Type Selection cluster_particle_tech Particle Technology analyte_properties Analyte Properties (Polarity of this compound) reversed_phase Reversed-Phase (C18, C8) analyte_properties->reversed_phase hilic HILIC analyte_properties->hilic separation_goal Separation Goal (Resolution from Trimethoprim) separation_goal->reversed_phase separation_goal->hilic fully_porous Fully Porous reversed_phase->fully_porous core_shell Core-Shell reversed_phase->core_shell hybrid Hybrid (BEH) reversed_phase->hybrid optimization Method Optimization (Mobile Phase, Gradient) fully_porous->optimization core_shell->optimization hybrid->optimization

Caption: Logical considerations for HPLC column selection for this compound analysis.

References

Evaluating the Clinical Significance of Trimethoprim N-oxide Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibiotic Trimethoprim. It aims to objectively evaluate its potential clinical significance by summarizing its metabolic pathway, presenting detailed analytical methodologies for its quantification, and comparing it with the parent drug. This document is intended to aid researchers in drug development and clinical investigation by providing a consolidated resource on Trimethoprim N-oxide, highlighting both what is known and the current gaps in research.

Introduction to Trimethoprim and its Metabolism

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, leading to a bacteriostatic effect.[1] Trimethoprim is often used in combination with sulfamethoxazole (B1682508) to achieve a synergistic antibacterial effect.[1]

Upon administration, Trimethoprim is metabolized in the liver, with the primary metabolites being 3'- and 4'-desmethyltrimethoprim, and N-oxide metabolites.[2] The N-oxide metabolites, specifically Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide, are generated through the oxidation of nitrogen atoms in the pyrimidine (B1678525) ring.[3][4] This metabolic process is predominantly carried out by the cytochrome P450 enzyme CYP1A2 in human liver microsomes.[3][4] While the parent drug, Trimethoprim, is considered the therapeutically active form, the clinical significance of its metabolites, including the N-oxides, is an area of ongoing investigation.

Metabolic Pathway of Trimethoprim

The metabolic conversion of Trimethoprim to its N-oxide derivatives is a key pathway in its elimination. Understanding this pathway is crucial for evaluating the potential clinical relevance of this compound levels.

Trimethoprim_Metabolism Trimethoprim Metabolic Pathway Trimethoprim Trimethoprim N_Oxides Trimethoprim N-oxides (1-N-oxide and 3-N-oxide) Trimethoprim->N_Oxides   CYP1A2 (Liver) Other_Metabolites Other Metabolites (e.g., 3'- and 4'-desmethyl-TMP) Trimethoprim->Other_Metabolites   Hepatic Metabolism Excretion Urinary Excretion Trimethoprim->Excretion   Unchanged Drug N_Oxides->Excretion Other_Metabolites->Excretion

Figure 1: Simplified metabolic pathway of Trimethoprim.

Clinical Significance of this compound Levels: Current State of Research

Currently, there is a notable lack of direct evidence in the scientific literature to definitively establish the clinical significance of this compound levels. While the metabolism of Trimethoprim, particularly the formation of reactive intermediates, has been investigated in the context of idiosyncratic adverse drug reactions (IADRs), a specific role for this compound has not been clearly elucidated.[5]

Research has focused on the potential for Trimethoprim and its metabolites to cause adverse effects such as skin rashes, hepatotoxicity, and pulmonary failure.[5] However, these studies often point to the formation of reactive iminoquinone methide intermediates rather than the N-oxide metabolites as the primary culprits.[6]

Therefore, at present, the measurement of this compound levels is primarily a tool for pharmacokinetic and metabolism studies rather than a validated clinical biomarker for predicting therapeutic efficacy or adverse events. Further research is required to explore potential correlations between this compound concentrations and clinical outcomes.

Comparison of this compound with Potential Alternative Markers

Given the nascent stage of research into the clinical significance of this compound, a direct comparison with established alternative biomarkers for specific clinical endpoints is not yet feasible. The most relevant comparator remains the parent drug, Trimethoprim, for which therapeutic drug monitoring is sometimes employed, although its utility is also debated.

FeatureThis compoundTrimethoprim (Parent Drug)Other Potential Biomarkers (Hypothetical)
Clinical Utility Not established. Primarily for research in pharmacokinetics and metabolism.Therapeutic efficacy in treating bacterial infections.[1] Therapeutic drug monitoring is not routine but may be considered in specific clinical situations.Markers of idiosyncratic drug reactions (e.g., specific immune responses) are an area of research but are not specific to this compound.
Correlation with Efficacy No direct evidence of correlation with antibacterial efficacy.Direct correlation; maintaining minimum inhibitory concentration is key to therapeutic success.Not applicable.
Correlation with Toxicity No direct evidence of correlation with specific adverse events. The role of reactive metabolites in general is under investigation.[5]High concentrations may be associated with an increased risk of adverse effects.[2]Not applicable.
Analytical Methods UPLC-MS/MS methods are available for quantification in biological matrices.[3]Various analytical methods are available, including HPLC and UPLC-MS/MS.Dependent on the specific biomarker.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in biological matrices is essential for research into its pharmacokinetic profile and potential clinical significance. A high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous analysis of Trimethoprim and its metabolites.

UPLC-MS/MS Method for Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Trimethoprim and its major metabolites.[3]

5.1.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

5.1.2. Chromatographic Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
1.0
8.0
8.1
9.0
9.1
10.0

5.1.3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte
Trimethoprim
1-N-oxide-TMP
3-N-oxide-TMP

5.1.4. Method Validation Parameters

ParameterTrimethoprim1-N-oxide-TMP / 3-N-oxide-TMP
Linearity Range 1 - 1000 ng/mLData not explicitly provided, but quantifiable with the method.
Correlation Coefficient (r²) >0.995>0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL2.5 ng/mL
Recovery (%) 98.5 - 101.297.9 - 102.5

Experimental Workflow Diagram

Experimental_Workflow UPLC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Internal Standard in Methanol (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen, 40°C) supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 inject Inject into UPLC-MS/MS vortex2->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification results Report this compound Concentration quantification->results

Figure 2: Workflow for the quantification of this compound.

Conclusion and Future Directions

The evaluation of this compound levels currently holds more significance in the realm of pharmacokinetic and metabolic research than in direct clinical decision-making. While robust analytical methods for its quantification exist, there is a clear gap in the literature regarding its correlation with therapeutic outcomes or adverse drug reactions.

Future research should focus on:

  • Prospective clinical studies to measure this compound levels in patients receiving Trimethoprim and correlate these levels with clinical efficacy and the incidence of adverse events.

  • In vitro studies to further investigate the potential for this compound to be involved in the formation of reactive intermediates or to have off-target effects.

  • Pharmacogenomic studies to explore if genetic variations in metabolizing enzymes like CYP1A2 influence the levels of this compound and if this has clinical consequences.

By addressing these research questions, the scientific community can better elucidate the clinical significance of this compound and determine if its measurement has a future role in optimizing Trimethoprim therapy.

References

Altered Formation of Trimethoprim N-Oxide in Disease States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trimethoprim (B1683648) N-oxide formation in healthy individuals versus those with diseased states, particularly renal and liver disease. Understanding the metabolic fate of Trimethoprim is crucial for optimizing its therapeutic efficacy and minimizing potential toxicities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved.

Impact of Disease on Trimethoprim N-Oxide Formation: A Quantitative Overview

The metabolism of Trimethoprim, a widely used antibiotic, is significantly influenced by the health status of an individual, primarily due to alterations in the activity of drug-metabolizing enzymes and changes in drug elimination pathways. The formation of its N-oxide metabolites is a key aspect of its biotransformation.

In healthy individuals, Trimethoprim is metabolized in the liver by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 is the predominant enzyme responsible for the formation of Trimethoprim 1-N-oxide, while CYP1A2 is primarily involved in the formation of Trimethoprim 3-N-oxide. These N-oxide metabolites are considered minor products, accounting for less than 5% of the total Trimethoprim metabolism[1].

Renal Disease:

Chronic kidney disease (CKD) profoundly impacts the pharmacokinetics of Trimethoprim. The primary route of elimination for both Trimethoprim and its metabolites is through the kidneys. In patients with renal failure, the elimination rates and urinary concentrations of Trimethoprim are significantly reduced[2]. This leads to an accumulation of the parent drug and its metabolites in the plasma. While direct quantitative comparisons of this compound levels in the plasma of healthy versus renal-impaired individuals are not extensively documented in publicly available literature, the reduced renal clearance strongly suggests that concentrations of N-oxide metabolites would be elevated in this population. Dosage adjustments are therefore recommended for patients with renal insufficiency to prevent the accumulation of Trimethoprim and its metabolites, which could lead to toxicity.

Liver Disease:

The liver is the primary site of Trimethoprim metabolism. Liver diseases, such as cirrhosis, can lead to reduced CYP450 enzymatic activity[3]. The impact of liver disease on drug metabolism can be complex and unpredictable, as the activity of different CYP isozymes may be differentially affected[3]. Since CYP3A4 and CYP1A2 are crucial for the N-oxidation of Trimethoprim, hepatic dysfunction is expected to impair the formation of Trimethoprim N-oxides. This could potentially lead to a greater proportion of the drug being eliminated unchanged or through other metabolic pathways. However, specific quantitative data on plasma or urinary levels of Trimethoprim N-oxides in patients with liver disease compared to healthy subjects is scarce in the available literature.

Data Summary Table:

Due to the limited availability of direct comparative quantitative data, the following table provides a qualitative summary based on established pharmacokinetic principles.

ParameterHealthy StateRenal DiseaseLiver Disease
Primary Metabolizing Enzymes CYP3A4 (for 1-N-oxide), CYP1A2 (for 3-N-oxide)UnchangedPotentially reduced activity
N-Oxide Formation NormalPotentially decreased formation rate but increased accumulation due to reduced clearanceLikely decreased
Plasma Concentration of N-Oxides LowExpected to be elevated due to accumulationExpected to be lower
Urinary Excretion of N-Oxides NormalSignificantly reducedPotentially reduced

Experimental Protocols

Quantification of Trimethoprim N-Oxides in Human Plasma using UPLC-MS/MS

This protocol provides a robust and sensitive method for the simultaneous quantification of Trimethoprim and its N-oxide metabolites in human plasma.

1. Sample Preparation:

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Trimethoprim, Trimethoprim 1-N-oxide, Trimethoprim 3-N-oxide, and the internal standard are monitored.

3. Data Analysis:

  • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualizations

Metabolic Pathway of Trimethoprim

Trimethoprim_Metabolism TMP Trimethoprim N1_Oxide Trimethoprim 1-N-oxide TMP->N1_Oxide CYP3A4 N3_Oxide Trimethoprim 3-N-oxide TMP->N3_Oxide CYP1A2 Demethylated 3'- and 4'-Desmethyl Metabolites TMP->Demethylated CYP2C9, CYP3A4 Other Other Minor Metabolites TMP->Other Excretion Renal Excretion TMP->Excretion Unchanged N1_Oxide->Excretion N3_Oxide->Excretion Demethylated->Excretion Other->Excretion

Caption: Metabolic pathway of Trimethoprim highlighting N-oxidation.

Experimental Workflow for Metabolite Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection (Healthy vs. Diseased) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Statistical_Analysis Statistical Analysis (Healthy vs. Diseased) Quantification->Statistical_Analysis

Caption: Workflow for quantifying Trimethoprim N-oxides in plasma.

References

A Comparative Guide to the Validation of a UV-Vis Spectrophotometric Method for Trimethoprim Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated UV-Vis spectrophotometric method for the quantitative analysis of trimethoprim (B1683648) against the widely used High-Performance Liquid Chromatography (HPLC) method. The information presented, supported by experimental data from various studies, is intended to assist researchers in selecting the appropriate analytical technique for their specific needs, considering factors such as accuracy, precision, and cost-effectiveness.

Method Performance Comparison

The selection of an analytical method is a critical decision in drug development and quality control. While HPLC is often considered the gold standard for its high sensitivity and selectivity, UV-Vis spectrophotometry presents a simpler, more economical, and rapid alternative for the routine analysis of trimethoprim.[1][2][3] The following tables summarize the key validation parameters for both methods, offering a clear comparison of their performance.

Validation Parameter UV-Vis Spectrophotometric Method High-Performance Liquid Chromatography (HPLC) Method
Linearity Range 4.0 - 60 µg/mL[4][5]0.25 - 100 µg/mL[6]
Correlation Coefficient (r²) ≥ 0.999[5][7]≥ 0.99[6]
Accuracy (% Recovery) 98.83 - 99.93%[7]82%[6]
Precision (% RSD) < 2%[7][8]< 15%
Limit of Detection (LOD) 0.446 - 2.72 µg/mL[1][5]0.05 - 0.1 µg/mL[6][9]
Limit of Quantification (LOQ) 0.346 - 9.09 µg/mL[5][10]Not explicitly found in all searches

Table 1: Comparison of Quantitative Validation Data for Trimethoprim Analysis

Method Characteristic UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC)
Principle Measurement of light absorbanceSeparation based on partitioning between a mobile and stationary phase
Instrumentation UV-Vis SpectrophotometerHPLC system with pump, injector, column, and detector
Solvent/Mobile Phase Simple solvents (e.g., Methanol (B129727), Dimethyl Sulfoxide)[5][7]Complex mobile phases (e.g., Acetonitrile (B52724), buffers)[6][11]
Analysis Time RapidLonger run times
Cost Lower instrument and operational costHigher instrument and operational cost
Selectivity Lower, potential for interferenceHigh, separates trimethoprim from other components

Table 2: General Comparison of UV-Vis Spectrophotometry and HPLC for Trimethoprim Analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the UV-Vis spectrophotometric and HPLC analysis of trimethoprim.

UV-Vis Spectrophotometric Method Protocol

This protocol is based on the principles of direct UV spectrophotometry, where the absorbance of a trimethoprim solution is measured at its wavelength of maximum absorbance (λmax).

1. Materials and Reagents:

  • Trimethoprim reference standard

  • Methanol (or other suitable solvent like Dimethyl Sulfoxide)[5][7]

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of trimethoprim reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

3. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of calibration standards by appropriate dilution with methanol to cover the linear range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[5]

4. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan a suitable concentration of the trimethoprim standard solution (e.g., 10 µg/mL) in the UV range (200-400 nm) against a methanol blank.

  • The wavelength at which maximum absorbance occurs is the λmax for trimethoprim (typically around 271-285 nm).[5][7]

5. Sample Analysis:

  • Prepare the sample solution by dissolving a known quantity of the formulation (e.g., powdered tablets) in methanol, followed by filtration and appropriate dilution to bring the concentration within the calibration range.

  • Measure the absorbance of the sample solution at the determined λmax.

6. Quantification:

  • Construct a calibration curve by plotting the absorbance of the calibration standards versus their concentrations.

  • Determine the concentration of trimethoprim in the sample solution from the calibration curve using the linear regression equation.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol describes a reversed-phase HPLC method for the determination of trimethoprim.

1. Materials and Reagents:

  • Trimethoprim reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium acetate (B1210297) or other suitable buffer components

  • C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm)[12]

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M sodium acetate) and acetonitrile in a suitable ratio.[6]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[11][12]

  • Column Temperature: Ambient or controlled (e.g., 45 °C).[11]

  • Detection Wavelength: 254 nm or 260 nm.[6][12]

  • Injection Volume: 20 µL.[11]

3. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of trimethoprim reference standard in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to concentrations covering the desired range.

  • Prepare sample solutions by extracting trimethoprim from the matrix (e.g., plasma, powdered tablets) using a suitable solvent, followed by filtration and dilution with the mobile phase.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area and retention time for trimethoprim.

5. Quantification:

  • Create a calibration curve by plotting the peak area of the standards against their concentrations.

  • Calculate the concentration of trimethoprim in the samples based on the calibration curve.

Method Validation Workflow

The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates the typical workflow for validating a UV-Vis spectrophotometric method according to ICH guidelines.[7]

G start Start: Method Development linearity Linearity & Range start->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision specificity Specificity (Interference Check) precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of a UV-Vis spectrophotometric method.

References

Eradicating a Persistent Threat: A Comparative Guide to Advanced Oxidation Processes for Trimethoprim Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the efficacy of various advanced oxidation processes (AOPs) for the degradation of the antibiotic trimethoprim (B1683648) reveals significant potential for wastewater remediation. This guide provides a comparative analysis of leading AOPs, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and optimizing treatment strategies.

The widespread use of the antibiotic trimethoprim (TMP) has led to its persistent presence in aquatic environments, posing a significant threat through the potential development of antibiotic-resistant bacteria. Conventional wastewater treatment methods often fall short in completely removing such recalcitrant pharmaceutical compounds. Advanced oxidation processes, characterized by the generation of highly reactive hydroxyl and sulfate (B86663) radicals, offer a promising solution for the complete degradation of TMP.

This comparative guide evaluates the performance of several AOPs, including ozonation, Fenton and photo-Fenton processes, photocatalysis using titanium dioxide (TiO2), and persulfate-based methods. The analysis is based on a comprehensive review of published experimental data, focusing on degradation efficiency, reaction kinetics, and mineralization rates.

Comparative Performance of AOPs for Trimethoprim Degradation

The selection of an appropriate AOP for TMP degradation depends on various factors, including the desired removal efficiency, treatment time, operational costs, and the composition of the water matrix. The following tables summarize the quantitative performance of different AOPs under various experimental conditions.

AOP System Initial TMP Concentration Key Reactants & Conditions Degradation Efficiency (%) Time Mineralization (%) Reference
Fenton 0.05 mM[H₂O₂] = 1 mM, [Fe(II)] = 0.05 mM100-54.9[1][2]
Fe(II)-activated Persulfate 0.05 mM[Persulfate] = 4 mM, [Fe(II)] = 4 mM73.4-40.5[1][2]
UV/H₂O₂ 10 µM[H₂O₂] = 100 µM, UV-254 nm>95 (radical degradation)--[3]
UV/Persulfate 10 µM[PS] = 100 µM, UV-254 nm>95 (radical degradation)--[3]
Photo-Fenton 0.0689 mmol/LpH=4, [H₂O₂]=3.0 mmol/L, [FeSO₄]=0.06 mmol/L, UVA=12 mW/cm²99.956 min-[4][5][6]
UV/TiO₂ 40 ppmTiO₂-P25, UV light at 254 nm--50[7][8]
UV/Metal-TiO₂ 40 ppmMetallic nanoparticles on TiO₂-P25, UV light at 254 nm--up to 80[7][8]
Ozonation 10 mg/LExcessive ozone, pH 6, 0 °C>9930 s-[9][10]
UV/Chlorine --Synergistic effect, higher than chlorination or UV alone--[11]

Table 1: Comparative Degradation and Mineralization of Trimethoprim by Various AOPs.

AOP System Kinetic Model Rate Constant Reference
UV/H₂O₂ Pseudo-first-orderInitial degradation rate = 1.657 µM min⁻¹[3]
UV/Persulfate Pseudo-first-orderInitial degradation rate = 2.581 µM min⁻¹, k(SO₄⁻, TMP) = 3.88x10⁹ M⁻¹s⁻¹[3]
UV Photolysis Pseudo-first-orderInitial degradation rate = 0.038 µM min⁻¹[3]
TiO₂ Photocatalysis (pH 6.3) -k = 0.0372 min⁻¹[12]
TiO₂ Photocatalysis (pH 8.1) -k = 0.0306 min⁻¹[12]

Table 2: Kinetic Data for Trimethoprim Degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for the key AOPs discussed.

Fenton and Fe(II)-Activated Persulfate Processes

A study comparing the Fenton and Fe(II)-activated persulfate processes for TMP degradation used an initial TMP concentration of 0.05 mM.[1][2] For the Fenton process, complete degradation was achieved with 1 mM of H₂O₂ and 0.05 mM of Fe(II), resulting in 54.9% mineralization.[1][2] In contrast, the Fe(II)-activated persulfate process utilized 4 mM of both persulfate and Fe(II) to achieve 73.4% degradation and 40.5% mineralization.[1][2] The influence of reactant concentrations was found to be significant in both systems.[1][2] It is important to note that in actual wastewater, the removal efficiency of TMP decreased to 35.8% for the Fenton process and 43.6% for the Fe(II)-activated persulfate process, highlighting the impact of the water matrix.[1][2]

UV/Persulfate Process

In a typical UV/Persulfate experiment, a solution of trimethoprim (e.g., 10 μM) is subjected to UV irradiation at 254 nm in the presence of a persulfate salt (e.g., 100 μM).[3] The degradation kinetics are often monitored by taking samples at regular intervals and analyzing the TMP concentration using High-Performance Liquid Chromatography (HPLC).[13] The degradation of TMP in this system follows pseudo-first-order kinetics and is significantly faster than direct photolysis.[3] The dominant reactive species is the sulfate radical (SO₄•⁻).[3]

Photo-Fenton Process

The photo-Fenton process involves the reaction of TMP with Fenton's reagent (Fe²⁺ and H₂O₂) under UV irradiation. Optimal conditions for the degradation of an initial TMP concentration of 0.0689 mmol/L were found to be a pH of 4, an H₂O₂ concentration of 3.0 mmol/L, an FeSO₄ concentration of 0.06 mmol/L, and a UVA intensity of 12 mW/cm².[4][5][6] Under these conditions, a degradation rate of 99.95% was achieved in just 6 minutes.[4][5][6] The synergistic effect of UV irradiation is attributed to the photoreduction of Fe³⁺ back to Fe²⁺, which allows for the continuous generation of hydroxyl radicals.[4]

TiO₂ Photocatalysis

For TiO₂ photocatalysis, a suspension of TiO₂ nanoparticles (e.g., TiO₂-P25) in a TMP solution (e.g., 40 ppm) is irradiated with UV light (e.g., at 254 nm).[7][8] The photocatalytic activity can be enhanced by depositing metallic nanoparticles such as gold, silver, copper, or nickel onto the TiO₂ surface.[7][8] While bare TiO₂-P25 achieved about 50% mineralization of TMP, the addition of metallic nanoparticles increased mineralization to as high as 80%.[7][8] The pH of the solution also plays a crucial role, with a nanostructured TiO₂ film showing a higher degradation rate at pH 6.3 compared to pH 8.1.[12]

Ozonation

Ozonation experiments are typically conducted by bubbling ozone gas through a reactor containing the TMP solution. In one study, with an initial TMP concentration of 10 mg/L at pH 6 and 0 °C, excessive ozone led to over 99% degradation in just 30 seconds.[9][10] The degradation of TMP by ozonation can occur through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals.[9] The presence of natural organic matter, such as humic acids, can inhibit the degradation process due to competitive reactions.[9][10]

Analytical Methods

The concentration of trimethoprim during degradation experiments is most commonly determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode array detector.[13][14] For more detailed analysis of degradation byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed.[15][16]

Visualizing the Process

To better understand the experimental workflow and the relationships between different components of a comparative study on AOPs for trimethoprim degradation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_AOPs Advanced Oxidation Processes cluster_analysis Analysis cluster_results Results & Comparison TMP_stock Trimethoprim Stock Solution Working_solution Working Solution (Spiked with TMP) TMP_stock->Working_solution Water_matrix Water Matrix (e.g., DI water, Wastewater) Water_matrix->Working_solution Fenton Fenton / Photo-Fenton Working_solution->Fenton Add Fe²⁺, H₂O₂ (and UV) Ozonation Ozonation Working_solution->Ozonation Introduce O₃ Photocatalysis Photocatalysis (e.g., TiO2) Working_solution->Photocatalysis Add Catalyst (and UV) Persulfate Persulfate-based AOPs Working_solution->Persulfate Add Activator, Persulfate (and UV) Sampling Time-based Sampling Fenton->Sampling Ozonation->Sampling Photocatalysis->Sampling Persulfate->Sampling Quenching Reaction Quenching Sampling->Quenching TOC TOC Analysis (Mineralization) Sampling->TOC HPLC HPLC/LC-MS Analysis (TMP Concentration) Quenching->HPLC Byproduct Byproduct Identification (LC-MS/MS) HPLC->Byproduct Degradation_kinetics Degradation Kinetics HPLC->Degradation_kinetics Efficiency Removal Efficiency HPLC->Efficiency Mineralization_rate Mineralization Rate TOC->Mineralization_rate Pathway Degradation Pathway Byproduct->Pathway Comparison Comparative Analysis Degradation_kinetics->Comparison Efficiency->Comparison Mineralization_rate->Comparison Pathway->Comparison G cluster_radicals Reactive Species Generation cluster_AOPs Initiation by AOPs TMP Trimethoprim (TMP) Intermediates Degradation Intermediates TMP->Intermediates Oxidation OH_radical •OH (Hydroxyl Radical) OH_radical->Intermediates SO4_radical SO₄•⁻ (Sulfate Radical) SO4_radical->Intermediates Fenton Fenton (Fe²⁺/H₂O₂) Fenton->OH_radical Photo_Fenton Photo-Fenton (Fe²⁺/H₂O₂/UV) Photo_Fenton->OH_radical Ozonation Ozonation (O₃) Ozonation->OH_radical indirect Photocatalysis Photocatalysis (TiO₂/UV) Photocatalysis->OH_radical Persulfate Persulfate (S₂O₈²⁻ + activator) Persulfate->OH_radical Persulfate->SO4_radical Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

References

Assessing the Bioequivalence of Different Trimethoprim Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of trimethoprim (B1683648), often in combination with sulfamethoxazole (B1682508). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of product performance based on experimental data.

Quantitative Bioequivalence Data

The bioequivalence of different trimethoprim formulations is primarily assessed through key pharmacokinetic parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Bioequivalence is generally concluded if the 90% confidence intervals (CI) for the ratio of the geometric means of Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞) of the test product to the reference product fall within the range of 80.00-125.00%.[1][2]

Below are summary tables from various studies comparing different formulations of trimethoprim, typically in a fixed-dose combination with sulfamethoxazole.

Table 1: Bioequivalence Study of Two Oral Formulations of Cotrimoxazole Tablets in Healthy Chinese Volunteers (Fasting Conditions) [1][2]

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Geometric Mean Ratio (90% CI)
Trimethoprim (TMP)
Cmax (ng/mL)894863102.66% (98.54-106.95%)
AUC0-t (ng·h/mL)--103.41% (99.31-107.68%)
AUC0-∞ (ng·h/mL)--103.44% (99.49-107.55%)
Sulfamethoxazole (SMX)
Cmax (ng/mL)29,50027,100108.86% (104.03-113.92%)
AUC0-t (ng·h/mL)--102.07% (100.46-103.70%)
AUC0-∞ (ng·h/mL)--102.09% (100.41-103.81%)

Note: In this study, the 90% CIs for both trimethoprim and sulfamethoxazole fell within the accepted bioequivalence range of 80.00-125.00%.[1][2]

Table 2: Bioequivalence Study of Two Commercial Preparations of Trimethoprim/Sulfamethoxazole Oral Suspension in Healthy Male Volunteers [3][4]

ParameterTrial PreparationReference Preparation95% CI of the Quotient
Trimethoprim (TMP)
Cmax (ng/mL)1630 (310)1620 (320)94.7% - 107.2%
AUC0-t (ng·h/mL)19,810 (3550)19,830 (3640)94.4% - 105.1%
AUC0-∞ (ng·h/mL)21,340 (3980)21,470 (4090)93.9% - 105.1%
Sulfamethoxazole (SMX)
Cmax (µg/mL)36.6 (7.7)36.5 (7.0)94.1% - 105.8%
AUC0-t (µg·h/mL)430.7 (89.1)430.3 (96.4)95.8% - 104.0%
AUC0-∞ (µg·h/mL)468.8 (101.9)470.9 (111.4)95.4% - 104.1%

Note: Values are presented as mean (SD). The study concluded that the two preparations were bioequivalent.[3][4]

Experimental Protocols

The methodologies employed in bioequivalence studies of trimethoprim formulations are standardized to ensure the reliability of the results.

Study Design

A typical bioequivalence study for trimethoprim formulations follows a randomized, single-dose, two-period, two-sequence, crossover design.[3][5][6] This design involves the following steps:

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.[6]

  • Randomization: Subjects are randomly assigned to one of two sequences of treatment administration.

  • Dosing Periods: In the first period, subjects in one group receive the test formulation, while the other group receives the reference formulation. After a washout period, the treatments are crossed over for the second period.

  • Washout Period: A washout period of at least 7 days is maintained between the two dosing periods to ensure complete elimination of the drug from the body and prevent carry-over effects.[6][7]

  • Fasting Conditions: The study is typically conducted under fasting conditions, as food can affect the absorption of the drug.[1][6]

Blood Sampling

To characterize the pharmacokinetic profile of trimethoprim, blood samples are collected at specific time points. Intensive sampling is performed within the first four hours after drug administration to accurately determine the Cmax.[6] A common sampling schedule includes pre-dose and multiple post-dose time points up to 48 or 72 hours.[1][6] Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -60°C) until analysis.[1]

Analytical Method

The concentration of trimethoprim and, if present, sulfamethoxazole in plasma samples is determined using a validated analytical method. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometric (MS/MS) detection is commonly employed for this purpose.[1][8][9][10] These methods are sensitive and specific for the quantification of the drugs in biological fluids.[8][10][11]

Visualizations

Signaling Pathway: Mechanism of Action of Trimethoprim

Trimethoprim exerts its antibacterial effect by targeting the bacterial folate synthesis pathway.[12][13][14] It specifically inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[12][13][14][15][16] THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[15] By blocking this step, trimethoprim ultimately inhibits bacterial DNA synthesis, leading to a bacteriostatic effect.[12][15] When used in combination with sulfamethoxazole, which inhibits an earlier step in the same pathway, a synergistic and often bactericidal effect is achieved.[12][13][14]

Trimethoprim Mechanism of Action cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Purines, Pyrimidines, Amino Acids THF->Precursors DNA DNA Synthesis Precursors->DNA Sulfamethoxazole Sulfamethoxazole Dihydropteroate\nSynthetase Dihydropteroate Synthetase Sulfamethoxazole->Dihydropteroate\nSynthetase Trimethoprim Trimethoprim Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) Trimethoprim->Dihydrofolate\nReductase (DHFR)

Caption: Mechanism of action of trimethoprim and sulfamethoxazole.

Experimental Workflow: Bioequivalence Study

The workflow for a typical bioequivalence study is a structured process designed to minimize bias and ensure the scientific validity of the results.

Bioequivalence Study Workflow cluster_enrollment Phase 1: Enrollment cluster_dosing Phase 2: Dosing Periods cluster_analysis Phase 3: Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization into Two Sequences Informed_Consent->Randomization Period1 Period 1: Group A: Test Drug Group B: Reference Drug Randomization->Period1 Washout Washout Period (e.g., 7 days) Period1->Washout Period2 Period 2: Group A: Reference Drug Group B: Test Drug Washout->Period2 Blood_Sampling Serial Blood Sampling Period2->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (HPLC or LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis

References

Navigating Trimethoprim Therapy: A Comparative Guide to Biomarkers for Predicting Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethoprim (B1683648), a cornerstone of antibacterial therapy, often in combination with sulfamethoxazole, presents a clinical challenge due to inter-individual variability in drug response and the emergence of resistance. Optimizing therapeutic efficacy while minimizing adverse drug reactions necessitates the use of reliable biomarkers. This guide provides a comparative overview of established and potential biomarkers for predicting clinical outcomes of trimethoprim therapy, with a focus on the underexplored potential of its N-oxide metabolites.

Current and Potential Biomarkers in Trimethoprim Therapy

The ideal biomarker for trimethoprim therapy should provide a clear indication of either therapeutic success or the risk of adverse events. Currently, two main approaches are utilized: monitoring the parent drug concentration and identifying pathogen-specific resistance markers. The measurement of trimethoprim metabolites, such as Trimethoprim N-oxides, represents a potential future direction in personalizing therapy.

Established Biomarker: Parent Drug Concentration (Therapeutic Drug Monitoring - TDM)

Therapeutic drug monitoring (TDM) of trimethoprim aims to maintain plasma concentrations within a therapeutic window to ensure efficacy and avoid toxicity. While TDM is a widely used strategy for many antimicrobials, its clinical utility for trimethoprim is still a subject of discussion.[1][2][3] Some studies suggest a correlation between trimethoprim concentrations and clinical effectiveness, particularly for infections like Pneumocystis jirovecii pneumonia, with concentrations greater than 5 mg/L being associated with effectiveness and those exceeding 15 mg/L linked to toxicity.[4] However, other retrospective studies have not found a significant association between serum levels of the parent drug and clinical failure or toxicity.[1][2]

Established Biomarker: Bacterial Resistance Genes

For urinary tract infections (UTIs), a common indication for trimethoprim, the presence of resistance genes in the causative pathogen is a strong predictor of treatment failure. The detection of dfrA genes, which confer resistance to trimethoprim, in urinary pathogens has been shown to be a good biomarker for predicting phenotypic resistance and, consequently, poor clinical outcomes.[5] In vitro resistance has been shown to translate into therapeutic failure in a significant percentage of patients with a trimethoprim-resistant uropathogen.[5]

Potential Biomarker: Trimethoprim N-Oxide Levels

Trimethoprim is primarily metabolized in the liver, with 10-20% of the drug being converted to various metabolites, including the principal 1- and 3-oxides.[6][7] The formation of this compound is predominantly carried out by the cytochrome P450 enzyme CYP1A2.[8] While analytical methods exist for the quantification of these N-oxide metabolites, to date, no clinical studies have directly correlated their levels with therapeutic efficacy or toxicity. The rationale for investigating this compound as a biomarker lies in the potential for these metabolites to reflect the metabolic activity of an individual, which could influence both drug clearance and the formation of other potentially reactive intermediates.

Another area of interest is the formation of reactive trimethoprim intermediates that can form adducts with cellular macromolecules. The detection of N-acetyl-l-cysteine (NAC) adducts of these reactive metabolites in urine has been proposed as a potential biomarker for predicting adverse drug reactions.[9]

Comparative Analysis of Biomarker Strategies

The selection of a biomarker strategy depends on the clinical context, the available resources, and the specific question being addressed (e-g., efficacy versus toxicity). The following table summarizes the key characteristics of the different approaches.

FeatureParent Drug TDMResistance Gene DetectionThis compound Levels (Potential)
Primary Utility Optimizing dosage, potentially reducing toxicityPredicting treatment failure, guiding initial antibiotic choicePotentially predicting metabolic phenotype, risk of ADRs
Sample Matrix Plasma, SerumBacterial isolate, UrinePlasma, Urine
Key Advantage Provides real-time information on drug exposureHigh predictive value for treatment failure in UTIsMay provide insight into individual metabolic capacity
Key Limitation Unclear correlation with clinical outcomes in some studiesOnly applicable if the pathogen can be isolated and testedNo established correlation with clinical outcomes to date
Turnaround Time Hours to daysDays (culture-based) or hours (molecular methods)Hours to days

Experimental Protocols

Accurate and reproducible measurement is fundamental to the clinical application of any biomarker. Below are generalized protocols for the quantification of trimethoprim and the detection of resistance genes.

Quantification of Trimethoprim and its Metabolites by LC-MS/MS

This method is suitable for the simultaneous quantification of trimethoprim and its metabolites, including N-oxides, in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., deuterated trimethoprim).

    • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., 1:3 methanol:water).[10]

  • Chromatographic Separation:

    • Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system.

    • Use a suitable column (e.g., a biphenyl (B1667301) column) for chromatographic separation.[10]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for trimethoprim and each of its metabolites.

  • Quantification:

    • Construct a calibration curve using known concentrations of the analytes.

    • Determine the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Detection of Trimethoprim Resistance Genes (dfrA) by PCR

This protocol outlines the detection of dfrA genes from bacterial isolates or directly from urine samples.

  • DNA Extraction:

    • From Bacterial Colonies: Resuspend a single colony in sterile water and heat to lyse the cells.

    • From Urine: Centrifuge the urine sample to pellet the bacteria. Extract DNA from the pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target dfrA genes.

    • Add the extracted DNA to the master mix.

    • Perform PCR using a thermal cycler with an appropriate amplification program (denaturation, annealing, and extension steps).

  • Detection of PCR Products:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result for the respective dfrA gene.

    • Alternatively, real-time PCR can be used for simultaneous amplification and detection.

Visualizing Pathways and Workflows

Understanding the metabolic fate of trimethoprim and the clinical workflow for biomarker-guided therapy is crucial for researchers.

Trimethoprim_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism TMP Trimethoprim TMP_N_Oxide1 Trimethoprim 1-N-Oxide TMP->TMP_N_Oxide1 CYP1A2 TMP_N_Oxide3 Trimethoprim 3-N-Oxide TMP->TMP_N_Oxide3 CYP1A2 Hydroxy_TMP Hydroxy-Trimethoprim TMP->Hydroxy_TMP CYP3A4, CYP2C9 Excretion Renal Excretion TMP->Excretion Unchanged Glucuronides Glucuronide Conjugates TMP_N_Oxide1->Glucuronides TMP_N_Oxide3->Glucuronides Hydroxy_TMP->Glucuronides Sulfates Sulfate Conjugates Hydroxy_TMP->Sulfates Glucuronides->Excretion Sulfates->Excretion

Caption: Metabolic pathway of trimethoprim.

Biomarker_Workflow cluster_established Established Workflow cluster_potential Potential Future Workflow Patient Patient with Infection TMP_Rx Prescribe Trimethoprim Patient->TMP_Rx Sample Collect Sample (Blood or Pathogen Isolate) TMP_Rx->Sample Biomarker_Analysis Biomarker Analysis (TDM or Resistance Gene PCR) Sample->Biomarker_Analysis Dose_Adjust Adjust Dose or Change Antibiotic Biomarker_Analysis->Dose_Adjust Dose_Adjust->Patient Patient2 Patient with Infection TMP_Rx2 Prescribe Trimethoprim Patient2->TMP_Rx2 Sample2 Collect Sample (Blood/Urine for Metabolites) TMP_Rx2->Sample2 Metabolite_Analysis This compound Quantification Sample2->Metabolite_Analysis Risk_Strat Risk Stratification (Efficacy/Toxicity Prediction) Metabolite_Analysis->Risk_Strat Personalized_Tx Personalized Treatment Decision Risk_Strat->Personalized_Tx Personalized_Tx->Patient2

Caption: Biomarker-guided trimethoprim therapy workflows.

Future Directions

The correlation of this compound levels with clinical outcomes remains a significant knowledge gap. Future research should focus on prospective clinical studies that longitudinally measure this compound concentrations in patients receiving trimethoprim therapy. These studies should aim to:

  • Establish a definitive correlation between this compound levels and clinical endpoints such as microbiological cure, clinical cure, and the incidence of adverse drug reactions.

  • Investigate the influence of genetic polymorphisms in CYP1A2 and other metabolizing enzymes on this compound levels and clinical outcomes.

  • Develop and validate point-of-care tests for the rapid quantification of Trimethoprim N-oxides to facilitate timely clinical decision-making.

By exploring the potential of this compound as a biomarker, the scientific community can move closer to a more personalized and effective use of this important antibiotic.

References

Safety Operating Guide

Proper Disposal of Trimethoprim N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Trimethoprim N-oxide must adhere to strict disposal protocols due to its classification as a hazardous substance with significant aquatic toxicity. This guide provides essential safety and logistical information to ensure the proper management and disposal of this compound waste, safeguarding both laboratory personnel and the environment.

Hazard Classification and Safety Profile

This compound is classified as hazardous, with specific warnings for its environmental impact. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.

Hazard ClassificationCategoryHazard Statement
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Acute toxicity, OralCategory 4H302: Harmful if swallowed

Due to its high aquatic toxicity, this compound and any materials contaminated with it must not be disposed of down the drain or in regular trash.[1] Improper disposal can lead to significant environmental damage.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This process is designed to comply with general hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

1. Waste Identification and Segregation:

  • Identify: All waste streams containing this compound must be identified. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Segregate: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Collect this compound waste in a dedicated, properly labeled hazardous waste container.

2. Waste Accumulation and Storage:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.

  • Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the hazard characteristics (e.g., "Aquatic Toxin").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.

3. Arrange for Disposal:

  • Contact EHS: Once the waste container is full, or if waste has been accumulated for an extended period (consult your institution's policy), contact your facility's Environmental Health and Safety (EHS) department.

  • Waste Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed hazardous waste disposal vendor.

  • Documentation: Ensure all necessary paperwork for the waste pickup is completed as required by your institution and the disposal vendor.

4. Spill Management:

  • In the event of a spill, contain the spill using appropriate absorbent materials.

  • Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Collect all spill cleanup materials and place them in the designated this compound hazardous waste container.

  • Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of this compound is governed by federal and state hazardous waste regulations. While a specific federal RCRA waste code for this compound is not explicitly listed, its characteristic of aquatic toxicity makes it a hazardous waste. The final waste classification and disposal methodology must be determined in consultation with your institution's EHS professionals and the licensed waste disposal contractor, who will be familiar with state-specific requirements.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Waste Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans.

References

Essential Safety and Operational Guidance for Handling Trimethoprim N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Trimethoprim N-oxide is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE. Due to limited specific data for this compound, these recommendations are based on the closely related compound, Trimethoprim.

Protection Type Specific Recommendations Rationale
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374.[1]To prevent skin contact. It is recommended to check the resistance to chemicals of the protective gloves with the supplier.[1]
Eye/Face Protection Use safety goggles with side protection.[1] Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]To protect eyes from splashes and dust.
Skin and Body Protection Wear protective clothing.[3]To prevent skin exposure.
Respiratory Protection Respiratory protection is required when dusts are generated. Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.To prevent inhalation of dust or aerosols.
Emergency Procedures: A Step-by-Step Guide

In the event of accidental exposure to this compound, immediate and appropriate action is critical.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove any contact lenses and continue rinsing.[4] Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and shoes.[4] If skin irritation persists, call a physician.[2]

  • Inhalation: Remove to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Spill Response

For small spills, dampen the solid material with a suitable solvent like acetone (B3395972) and transfer it to a container for disposal.[5] For larger spills, increase the precautionary distance and prevent the material from entering drains.[3][5]

Handling and Disposal Plan

Safe Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

  • Use in a well-ventilated area and avoid dust formation.[2][3]

Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

Disposal

  • Dispose of contents and container to an approved waste disposal plant.[4] This material and its container must be disposed of as hazardous waste.[1] Do not empty into drains.[1]

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the logical steps for handling this compound and responding to accidental exposure.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve disp_waste Collect Waste in Labeled Hazardous Waste Container handle_dissolve->disp_waste disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_waste->disp_ppe disp_cleanup Clean Work Area disp_ppe->disp_cleanup

Caption: Workflow for the safe handling of this compound.

Emergency Response for Accidental Exposure cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_medical Medical Attention exp_skin Skin Contact resp_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) exp_skin->resp_skin exp_eye Eye Contact resp_eye Flush with Water (15 min) Remove Contact Lenses exp_eye->resp_eye exp_inhalation Inhalation resp_inhalation Move to Fresh Air exp_inhalation->resp_inhalation exp_ingestion Ingestion resp_ingestion Rinse Mouth Drink Water exp_ingestion->resp_ingestion med_attention Seek Immediate Medical Attention resp_skin->med_attention resp_eye->med_attention resp_inhalation->med_attention resp_ingestion->med_attention

Caption: Emergency response plan for accidental exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.